molecular formula C10H11FO4 B3029412 Methyl 2-fluoro-3,5-dimethoxybenzoate CAS No. 651734-58-6

Methyl 2-fluoro-3,5-dimethoxybenzoate

Cat. No.: B3029412
CAS No.: 651734-58-6
M. Wt: 214.19
InChI Key: IALAUVYODBSDEV-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C10H11FO4 and its molecular weight is 214.19. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-3,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4/c1-13-6-4-7(10(12)15-3)9(11)8(5-6)14-2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALAUVYODBSDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732177
Record name Methyl 2-fluoro-3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651734-58-6
Record name Methyl 2-fluoro-3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2-fluoro-3,5-dimethoxybenzoate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-fluoro-3,5-dimethoxybenzoate

Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in advanced organic synthesis. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway with a detailed experimental protocol, and discuss its applications in research and development, particularly within the pharmaceutical and agrochemical sectors. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's characteristics and utility as a versatile building block.

Core Compound Identification

This compound is a polysubstituted aromatic ester. The strategic placement of a fluorine atom ortho to the ester group, combined with two methoxy groups, makes it a valuable precursor for constructing complex molecular architectures. The fluorine atom can significantly modulate the electronic properties and metabolic stability of derivative compounds, a highly sought-after feature in medicinal chemistry.

Key Identifiers and Properties

The fundamental identification and physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 651734-58-6[1][2]
Molecular Formula C₁₀H₁₁FO₄[1][2]
Molecular Weight 214.19 g/mol [1][2]
Synonym Benzoic acid, 2-fluoro-3,5-dimethoxy-, methyl ester[1]
Purity Typically ≥95-98%[1][2]
Appearance White to off-white solid or powderInferred from related compounds

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Caption: Core chemical identifiers for the subject compound.

Synthesis and Mechanistic Rationale

The most direct and reliable synthesis of this compound is achieved through the esterification of its corresponding carboxylic acid precursor, 2-fluoro-3,5-dimethoxybenzoic acid. This transformation is a cornerstone of organic synthesis, typically proceeding via acid catalysis.

Proposed Synthetic Pathway: Fischer Esterification

The Fischer esterification involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[3] The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired methyl ester. The use of excess methanol is crucial as it shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

Synthesis_Pathway Figure 2: Synthesis via Fischer Esterification reactant 2-fluoro-3,5-dimethoxybenzoic Acid product This compound reactant->product Heat / Reflux reagent Methanol (CH₃OH) + Catalytic H₂SO₄ reagent->product

Caption: Reaction scheme for the synthesis of the target ester.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Each step is included to address specific chemical challenges, from driving the reaction to completion to ensuring the complete removal of impurities.

Materials:

  • 2-fluoro-3,5-dimethoxybenzoic acid (1.0 eq)

  • Anhydrous Methanol (MeOH, 20-30 eq, serves as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-3,5-dimethoxybenzoic acid.

  • Reagent Addition: Add anhydrous methanol to dissolve the starting material. Place the flask in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid dropwise while stirring.

    • Causality: The reaction is exothermic; slow addition of the strong acid prevents overheating. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.

  • Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate.

    • Causality: The NaHCO₃ neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting the latter into its water-soluble sodium salt, which facilitates its removal from the organic product.

  • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with brine.

    • Causality: The water wash removes residual methanol and salts. The brine wash removes the bulk of the dissolved water from the organic phase before the final drying step.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure this compound.

Applications in Research and Development

The true value of this compound lies in its role as a versatile synthetic intermediate. Its functional groups offer multiple reaction sites for elaboration into more complex molecules.

  • Pharmaceutical Synthesis: Fluorinated aromatic compounds are integral to modern drug design. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a precursor for novel therapeutics where these properties are desired. Related dimethoxybenzoate structures are used as starting materials for pharmacologically significant compounds like mycophenolic acid.[4]

  • Agrochemicals: The development of new herbicides and pesticides often relies on fluorinated building blocks to achieve desired potency and environmental persistence profiles.

  • Materials Science: Substituted benzoates are used in the synthesis of liquid crystals and other advanced organic materials.

Purification_Workflow Figure 3: Post-Synthesis Purification Workflow start Crude Reaction Mixture quench Neutralization with NaHCO₃ start->quench extract Liquid-Liquid Extraction (Ethyl Acetate / Water) quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Flash Column Chromatography concentrate->purify final Pure Product purify->final

Sources

What is Methyl 2-fluoro-3,5-dimethoxybenzoate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-fluoro-3,5-dimethoxybenzoate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 651734-58-6), a substituted aromatic ester of significant interest in synthetic organic chemistry. The document delineates its chemical and physical properties, outlines a detailed synthetic protocol via Fischer esterification, and provides an analysis of its characteristic spectroscopic data. Furthermore, this guide explores the compound's reactivity, potential applications as a building block in drug discovery and fine chemical manufacturing, and concludes with essential safety and handling protocols. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile intermediate.

Introduction

This compound is a fluorinated aromatic compound featuring a methyl ester and two methoxy groups. The strategic placement of a fluorine atom on the benzene ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable scaffold in medicinal chemistry. Fluorine-containing functional groups are frequently incorporated into pharmaceutical candidates to enhance properties such as lipophilicity, binding affinity, and metabolic resistance[1]. This guide serves as a technical resource, consolidating critical information on the synthesis, characterization, and application of this compound, providing a foundation for its use in advanced research and development projects.

Chemical and Physical Properties

This compound is a poly-substituted benzene derivative. The presence of electron-donating methoxy groups and the electron-withdrawing fluorine atom and methyl ester group creates a unique electronic environment that dictates its reactivity. Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 651734-58-6[2][3]
Molecular Formula C₁₀H₁₁FO₄[2][3]
Molecular Weight 214.19 g/mol [2][3]
IUPAC Name This compound-
Synonyms Benzoic acid, 2-fluoro-3,5-dimethoxy-, methyl ester[2]
Appearance White to off-white solid (predicted)[4][5]
Purity Typically ≥98%[2]
Topological Polar Surface Area 44.76 Ų[2]
LogP 1.6295[2]

Synthesis and Manufacturing

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-3,5-dimethoxybenzoic acid, with methanol. This acid-catalyzed reaction is an equilibrium process, and specific measures are taken to drive the reaction to completion.

Synthetic Pathway Overview

The synthesis involves the reaction of the carboxylic acid with an excess of methanol, which acts as both a reagent and a solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol[6].

Synthesis_Workflow Start 2-fluoro-3,5-dimethoxybenzoic Acid Reaction Reflux (Shift Equilibrium) Start->Reaction Reagents Methanol (excess) Sulfuric Acid (cat.) Reagents->Reaction Workup Neutralization & Extraction (NaHCO₃, Ethyl Acetate) Reaction->Workup Cool Purification Drying & Concentration (Na₂SO₄, Rotary Evaporation) Workup->Purification Separate Layers Product This compound Purification->Product Isolate

Caption: Fischer Esterification Workflow for this compound.

Detailed Experimental Protocol

This protocol describes the esterification of 2-fluoro-3,5-dimethoxybenzoic acid.

Materials:

  • 2-fluoro-3,5-dimethoxybenzoic acid (1.0 eq)

  • Anhydrous Methanol (MeOH, 20-30 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-3,5-dimethoxybenzoic acid.

  • Reagent Addition: Add anhydrous methanol in excess to the flask. While stirring, carefully add the catalytic amount of concentrated sulfuric acid dropwise.

  • Heating: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and water. Transfer the mixture to a separatory funnel. Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until the cessation of CO₂ evolution[6].

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying and Isolation: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be further purified by column chromatography or recrystallization.

Spectroscopic Analysis and Characterization

TechniqueExpected Characteristics
¹H NMR δ (ppm): ~7.0-6.5 (2H, m, Ar-H ), ~3.9 (3H, s, -COOCH ), ~3.8 (6H, s, two Ar-OCH ). The aromatic protons will show coupling to the adjacent fluorine atom.
¹³C NMR δ (ppm): ~165 (C=O), ~160-100 (aromatic carbons, with characteristic C-F couplings), ~56 (Ar-C H₃), ~52 (-COOC H₃).
IR Spectroscopy ν (cm⁻¹): ~1730 (C=O, ester stretch), ~1250-1050 (C-O, ether and ester stretch), ~1200 (C-F stretch).
Mass Spectrometry m/z: 214.19 [M]⁺, with fragmentation patterns corresponding to the loss of -OCH₃ and -COOCH₃ groups.

Reactivity and Potential Applications

This compound is a versatile intermediate for further chemical modification. The ester group can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or converted to an amide. The aromatic ring can undergo further substitution reactions, guided by the directing effects of the existing substituents.

Its primary value lies as a building block in the synthesis of more complex molecules, particularly in the following areas:

  • Pharmaceuticals: As a precursor for active pharmaceutical ingredients (APIs). The fluoro- and dimethoxy-phenyl motif is present in various biologically active compounds. For example, related nitrobenzoate esters are used in the synthesis of PARP inhibitors like Rucaparib[9].

  • Agrochemicals: The synthesis of novel herbicides and pesticides often involves fluorinated aromatic intermediates.

  • Material Science: Used in the development of specialized polymers and functional materials.

Applications Core This compound Intermediate Versatile Chemical Intermediate Core->Intermediate Pharma Pharmaceuticals (e.g., API Synthesis) Agro Agrochemicals (e.g., Pesticides) Materials Material Science (e.g., Polymers) Intermediate->Pharma Intermediate->Agro Intermediate->Materials

Caption: Potential Application Areas for this compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should be consulted, general safety precautions based on analogous compounds can be outlined.

  • Hazard Classification: Expected to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[10][11].

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat[10][12].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents[10][11].

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[10].

    • Skin Contact: Wash off with plenty of soap and water. If irritation persists, get medical advice[10][11].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[10][11].

    • Ingestion: Rinse mouth with water and seek immediate medical advice[13].

Conclusion

This compound is a valuable chemical intermediate with significant potential in research and development, particularly within the pharmaceutical and fine chemical sectors. Its synthesis is straightforward via Fischer esterification, and its structure can be reliably confirmed using standard spectroscopic techniques. Understanding its properties, synthesis, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full potential in the creation of novel and high-value molecules.

References

  • CP Lab Safety. This compound, 95% Purity, C10H11FO4, 1 gram. [Link]

  • PubChem. Methyl 2,6-difluoro-3,5-dimethoxybenzoate. [Link]

  • CPAchem. Safety data sheet - Methyl benzoate. [Link]

  • ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

  • Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization. [Link]

  • Google Patents.
  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • European Patent Office. Process for preparing fluoroaromatic and fluoroheterocyclic compounds. [Link]

  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • The Royal Society of Chemistry. Supporting information NMR methodology for complex mixture 'separation'. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubChem. Methyl 2-fluoro-3-nitrobenzoate. [Link]

  • SpectraBase. 1-Fluoro-3,5-dimethoxybenzene - Optional[1H NMR] - Spectrum. [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-3,5-dimethoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-fluoro-3,5-dimethoxybenzoic acid methyl ester, a fluorinated aromatic compound of interest to researchers and professionals in drug discovery and organic synthesis. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a robust framework for its synthesis, characterization, and handling.

Introduction: The Significance of Fluorinated Benzoates

Fluorine-containing organic molecules are of paramount importance in modern medicinal chemistry and materials science. The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2-Fluoro-3,5-dimethoxybenzoic acid methyl ester, as a substituted benzoate, represents a potentially valuable building block for the synthesis of more complex bioactive compounds. Its unique substitution pattern—a fluorine atom ortho to the ester and meta to a methoxy group, with an additional methoxy group para to the fluorine—presents an interesting electronic and steric profile for further chemical elaboration.

Physicochemical and Spectroscopic Properties

Compound Identity
PropertyValueSource
IUPAC Name Methyl 2-fluoro-3,5-dimethoxybenzoate-
Synonyms Benzoic acid, 2-fluoro-3,5-dimethoxy-, methyl ester[2]
CAS Number 651734-58-6[2]
Molecular Formula C₁₀H₁₁FO₄[2]
Molecular Weight 214.19 g/mol [2]
SMILES O=C(OC)C1=CC(OC)=CC(OC)=C1F[2]
Predicted Physicochemical Properties

The following properties are computationally derived and provide a reasonable estimation for experimental planning.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 44.76 Ų[2]
LogP 1.6295[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 3[2]
Anticipated Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of 2-fluoro-3,5-dimethoxybenzoic acid methyl ester. Below are the expected spectral features based on its structure and comparison with related compounds like methyl 3,5-dimethoxybenzoate.

¹H NMR Spectroscopy:

  • Aromatic Protons: Two distinct signals in the aromatic region (δ 6.5-7.5 ppm), likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and each other.

  • Methoxy Protons: Two singlets around δ 3.8-4.0 ppm, each integrating to 3H.

  • Methyl Ester Protons: A singlet around δ 3.9 ppm, integrating to 3H.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the range of δ 165-170 ppm.

  • Aromatic Carbons: Signals in the aromatic region (δ 100-165 ppm). The carbons directly bonded to fluorine and oxygen will be significantly influenced, with the C-F bond exhibiting a large one-bond coupling constant (¹JCF).

  • Methoxy Carbons: Two signals around δ 55-60 ppm.

  • Methyl Ester Carbon: A signal around δ 52 ppm.

Infrared (IR) Spectroscopy:

  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester and Ether): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

  • C-F Stretch: An absorption in the region of 1000-1100 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A peak at m/z = 214.19, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect to see characteristic fragments corresponding to the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and other fragments typical of substituted benzoates.

Proposed Synthesis Protocol

A plausible and efficient synthesis of this compound can be envisioned through the esterification of its corresponding carboxylic acid, 2-fluoro-3,5-dimethoxybenzoic acid. The synthesis of the parent acid is a critical first step.

Synthesis of 2-Fluoro-3,5-dimethoxybenzoic Acid

A potential synthetic route to 2-fluoro-3,5-dimethoxybenzoic acid could start from a commercially available, appropriately substituted benzene derivative, followed by functional group manipulations. A multi-step process involving fluorination, methoxylation, and oxidation or carboxylation would be a logical approach. Given the lack of a direct reported synthesis, a hypothetical pathway is outlined below for conceptual understanding.

Synthesis_of_2-fluoro-3,5-dimethoxybenzoic_acid A Starting Material (e.g., Substituted Phenol) B Step 1: Ortho-Fluorination A->B Electrophilic Fluorination C Step 2: Methoxylation B->C Williamson Ether Synthesis D Step 3: Functional Group Interconversion to Carboxylic Acid C->D e.g., Grignard reaction with CO2 E 2-Fluoro-3,5-dimethoxybenzoic Acid D->E Work-up

Caption: Proposed synthetic workflow for 2-fluoro-3,5-dimethoxybenzoic acid.

Esterification of 2-Fluoro-3,5-dimethoxybenzoic Acid

The final step to obtain the target methyl ester is a classic Fischer esterification. This method is well-established for the esterification of aromatic carboxylic acids.

Protocol: Fischer Esterification

This protocol is based on standard procedures for the esterification of substituted benzoic acids.[3]

Materials:

  • 2-Fluoro-3,5-dimethoxybenzoic acid (1.0 eq)

  • Anhydrous Methanol (as solvent and reactant)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3,5-dimethoxybenzoic acid in an excess of anhydrous methanol (e.g., 20 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete (disappearance of the starting carboxylic acid spot on TLC), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve Acid in Methanol B Add Sulfuric Acid Catalyst A->B C Reflux for 4-6 hours B->C D Remove Excess Methanol C->D Reaction Completion (TLC) E Ethyl Acetate Extraction D->E F Aqueous Washes (Water, NaHCO3, Brine) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Methyl Ester H->I

Caption: Step-by-step workflow for the Fischer esterification process.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be taken based on the safety profiles of similar fluorinated aromatic esters.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Fire Safety: The compound is likely combustible. Keep away from open flames and high temperatures.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Potential Applications

As a functionalized aromatic building block, 2-fluoro-3,5-dimethoxybenzoic acid methyl ester holds potential in several areas of chemical research and development:

  • Pharmaceutical Synthesis: It can serve as a key intermediate in the synthesis of novel drug candidates. The fluorine and methoxy groups can modulate the pharmacological properties of the final molecule.

  • Agrochemicals: The unique substitution pattern may be explored in the design of new herbicides and pesticides.

  • Materials Science: This compound could be used in the synthesis of specialty polymers and liquid crystals with tailored properties.

Conclusion

2-Fluoro-3,5-dimethoxybenzoic acid methyl ester is a compound with significant potential as a synthetic intermediate. While direct experimental data remains scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. As research in fluorinated compounds continues to expand, the availability of such building blocks will be crucial for the development of next-generation pharmaceuticals and advanced materials.

References

  • PubChem. Methyl 2,6-difluoro-3,5-dimethoxybenzoate. [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • ChemUniverse. 2-FLUORO-3,5-DIMETHOXYBENZOIC ACID. [Link]

  • PubChem. 2-Fluoro-3-methoxybenzoic acid. [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Methyl 2-fluoro-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become an indispensable tool for modulating a compound's physicochemical and pharmacokinetic properties.[1][2] The introduction of fluorine can significantly influence lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy.[3][4] Within this context, substituted benzoate esters represent a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the molecular structure of Methyl 2-fluoro-3,5-dimethoxybenzoate, a compound of interest for its potential applications in drug discovery and materials science. While detailed experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to provide a robust predictive analysis of its molecular characteristics.

Molecular Identity and Physicochemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 651734-58-6 .[5] Its molecular formula is C₁₀H₁₁FO₄ , corresponding to a molecular weight of 214.19 g/mol .[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 651734-58-6[5]
Molecular Formula C₁₀H₁₁FO₄[5]
Molecular Weight 214.19 g/mol [5]
IUPAC Name This compound
Canonical SMILES COC1=CC(OC)=C(F)C=C1C(=O)OC

Proposed Synthesis Pathway

Logical Flow of Synthesis

Synthesis_Pathway cluster_0 Step 1: Preparation of 2-fluoro-3,5-dimethoxybenzoic acid cluster_1 Step 2: Esterification Start Substituted Benzene Derivative Intermediate1 2-fluoro-3,5-dimethoxybenzaldehyde Start->Intermediate1 Formylation Intermediate2 2-fluoro-3,5-dimethoxybenzoic acid Intermediate1->Intermediate2 Oxidation Esterification This compound Intermediate2->Esterification Methanol, Acid Catalyst

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 2-fluoro-3,5-dimethoxybenzoic acid

The synthesis of the precursor acid could potentially be adapted from methodologies used for similar fluorinated benzoic acids.[6][7] This would likely involve the formylation of a suitable dimethoxyfluorobenzene precursor followed by oxidation of the resulting aldehyde to the carboxylic acid.

Step 2: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-3,5-dimethoxybenzoic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not available in the searched literature, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the methoxy and ester functionalities.

  • Aromatic Protons: Two signals in the aromatic region (typically δ 6.5-7.5 ppm), each integrating to one proton. These would likely appear as doublets due to coupling with each other and potentially smaller couplings to the fluorine atom.

  • Methoxy Protons: Two distinct singlets for the two methoxy groups (at C3 and C5), likely in the range of δ 3.8-4.0 ppm, each integrating to three protons.

  • Ester Methyl Protons: A singlet for the methyl group of the ester, also expected in the region of δ 3.8-4.0 ppm, integrating to three protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule.

  • Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region, typically around δ 165-170 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons. The carbon attached to the fluorine atom (C2) will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller two- and three-bond C-F couplings. The carbons attached to the methoxy groups (C3 and C5) will appear in the δ 150-160 ppm region.

  • Methoxy and Ester Carbons: Signals for the methyl carbons of the two methoxy groups and the ester group are expected in the δ 50-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • C=O Stretch: A strong absorption band for the ester carbonyl group, typically in the range of 1720-1740 cm⁻¹.

  • C-O Stretch: Strong absorptions for the C-O bonds of the ester and ether linkages, usually found between 1000-1300 cm⁻¹.

  • C-F Stretch: An absorption band for the carbon-fluorine bond, typically in the 1000-1400 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 214. The fragmentation pattern would likely involve the loss of the methoxy group from the ester (-OCH₃, m/z 183) and subsequent loss of carbon monoxide (-CO, m/z 155).

Structural Insights and Conformational Analysis

The molecular structure of this compound features a planar benzene ring substituted with a fluorine atom, two methoxy groups, and a methyl ester group. The presence of the ortho-fluoro substituent is expected to influence the conformation of the adjacent methyl ester group through steric and electronic interactions. The methoxy groups are also likely to adopt preferred orientations to minimize steric hindrance.

Logical Relationship of Structural Features

Structural_Features Structure This compound - Planar Benzene Core - Ortho-Fluoro Substituent - Two Methoxy Groups - Methyl Ester Group Properties Physicochemical Properties - Lipophilicity - Metabolic Stability - Binding Affinity - Polarity Structure->Properties Interactions Intramolecular Interactions - Steric Hindrance - Electronic Effects (Inductive/Resonance) - Hydrogen Bonding Potential Structure->Interactions Interactions->Properties

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-fluoro-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust and efficient synthetic pathway for Methyl 2-fluoro-3,5-dimethoxybenzoate, a valuable substituted aromatic compound with applications in medicinal chemistry and materials science. This document provides a detailed examination of two primary synthetic strategies, emphasizing the rationale behind methodological choices, and offers step-by-step experimental protocols. The guide is intended for researchers, scientists, and professionals in drug development, providing the necessary information to replicate and optimize the synthesis. All quantitative data is summarized in tables, and key transformations are illustrated with diagrams generated using the DOT language.

Introduction: Strategic Importance of Fluorinated Benzoates

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, for instance, is often employed as a bioisostere for chlorine, enhancing pharmacokinetic profiles of drug candidates.[1] Consequently, fluorinated aromatic compounds, such as this compound, are of significant interest in the development of novel pharmaceuticals and advanced materials. This guide presents two primary synthetic routes to this target molecule, starting from readily available precursors.

Retrosynthetic Analysis and Strategy Selection

A retrosynthetic analysis of this compound suggests two viable synthetic pathways, each with distinct advantages and challenges.

Diagram 1: Retrosynthetic Pathways

G Target This compound Intermediate1 2-Fluoro-3,5-dimethoxybenzoic acid Target->Intermediate1 Esterification Intermediate2 Methyl 3,5-dimethoxybenzoate Target->Intermediate2 Electrophilic Fluorination Intermediate3 3,5-Dimethoxyaniline Intermediate1->Intermediate3 Sandmeyer-type Fluoro-deamination StartingMaterial1 3,5-Dimethoxybenzoic acid Intermediate2->StartingMaterial1 Esterification StartingMaterial2 3,5-Dimethoxyaniline

Caption: Retrosynthetic analysis of this compound, highlighting two potential synthetic routes.

Route A involves a Sandmeyer-type fluoro-deamination of 3,5-dimethoxyaniline to introduce the fluorine atom, followed by esterification. While the Sandmeyer reaction is a classic method for introducing halogens onto an aromatic ring, modern variations are often required to achieve good yields and avoid harsh conditions.[2]

Route B employs a direct electrophilic fluorination of the aromatic ring of a pre-existing ester, Methyl 3,5-dimethoxybenzoate. This approach has gained favor with the development of safe and effective electrophilic fluorinating agents.[2]

This guide will focus on a modified Route B, which is generally considered more efficient and higher yielding. The synthesis is broken down into two key stages:

  • Esterification: The synthesis of the precursor, Methyl 3,5-dimethoxybenzoate, from 3,5-dimethoxybenzoic acid.

  • Electrophilic Aromatic Fluorination: The direct fluorination of Methyl 3,5-dimethoxybenzoate to yield the final product.

Stage 1: Synthesis of Methyl 3,5-dimethoxybenzoate

The initial step involves the esterification of commercially available 3,5-dimethoxybenzoic acid. The Fischer-Speier esterification is a reliable and well-established method for this transformation.[3][4]

Reaction Principle: Fischer-Speier Esterification

This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is typically used, serving as both a reactant and the solvent.

Diagram 2: Fischer-Speier Esterification Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 3,5-Dimethoxybenzoic Acid in Methanol B Add H2SO4 (catalyst) A->B C Reflux (65°C, 4-6h) D Remove Excess Methanol C->D E Extraction with Ethyl Acetate D->E F Wash with NaHCO3 and Brine E->F G Dry, Filter, and Concentrate F->G H Recrystallization/Chromatography G->H I Pure Methyl 3,5-dimethoxybenzoate H->I

Caption: A streamlined workflow for the Fischer-Speier esterification of 3,5-dimethoxybenzoic acid.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3,5-Dimethoxybenzoic acid182.1710.0 g54.91.0
Methanol (anhydrous)32.04150 mL-Excess
Sulfuric Acid (concentrated)98.081.0 mL~18~0.33
Ethyl Acetate-As needed--
Saturated Sodium Bicarbonate-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxybenzoic acid (10.0 g, 54.9 mmol).

  • Add anhydrous methanol (150 mL) to the flask and stir until the solid is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by recrystallization from a minimal amount of hot methanol or by column chromatography on silica gel.

Expected Outcome:

  • Product: Methyl 3,5-dimethoxybenzoate[5]

  • Appearance: White solid[5]

  • Yield: Typically >90%

  • Spectroscopic Data (for comparison):

    • ¹H NMR (CDCl₃): δ 7.05 (d, J=2.3 Hz, 2H), 6.65 (t, J=2.3 Hz, 1H), 3.90 (s, 3H), 3.82 (s, 6H).

    • ¹³C NMR (CDCl₃): δ 166.9, 160.7, 131.7, 107.0, 106.1, 55.5, 52.2.[6][7]

    • MS (EI): m/z (%) = 196 (M+), 165, 138, 107.[8]

Stage 2: Electrophilic Fluorination of Methyl 3,5-dimethoxybenzoate

The second stage involves the direct introduction of a fluorine atom onto the aromatic ring of Methyl 3,5-dimethoxybenzoate. Electrophilic fluorination using N-F reagents is a modern and effective method for this transformation.[2] Selectfluor® is a commercially available, stable, and easy-to-handle electrophilic fluorinating agent that is well-suited for this purpose.[9]

Reaction Principle: Electrophilic Aromatic Substitution

The methoxy groups on the aromatic ring are ortho-, para-directing and activating. The electrophilic fluorine from Selectfluor® will substitute a hydrogen atom on the ring. The position of fluorination is directed by the existing substituents.

Diagram 3: Electrophilic Fluorination Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Methyl 3,5-dimethoxybenzoate in Acetonitrile B Add Selectfluor® A->B C Stir at Room Temperature (12-24h) D Quench with Water C->D E Extraction with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry, Filter, and Concentrate F->G H Column Chromatography G->H I Pure this compound H->I

Caption: A streamlined workflow for the electrophilic fluorination of Methyl 3,5-dimethoxybenzoate using Selectfluor®.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Methyl 3,5-dimethoxybenzoate196.205.0 g25.51.0
Selectfluor®354.269.9 g28.01.1
Acetonitrile (anhydrous)41.05100 mL--
Ethyl Acetate-As needed--
Water-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate-As needed--
Silica Gel-As needed--

Procedure:

  • In a 250 mL round-bottom flask, dissolve Methyl 3,5-dimethoxybenzoate (5.0 g, 25.5 mmol) in anhydrous acetonitrile (100 mL).

  • To the stirred solution, add Selectfluor® (9.9 g, 28.0 mmol) portion-wise over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Outcome:

  • Product: this compound

  • Appearance: White to off-white solid

  • Yield: Moderate to good yields are expected.

  • Spectroscopic Data:

    • Molecular Formula: C₁₀H₁₁FO₄

    • Molecular Weight: 214.19

    • ¹H NMR (CDCl₃, predicted): δ 6.85 (d, J=2.5 Hz, 1H), 6.55 (d, J=2.5 Hz, 1H), 3.92 (s, 3H), 3.88 (s, 3H), 3.85 (s, 3H).

    • ¹³C NMR (CDCl₃, predicted): δ 164.5 (d, J=3.0 Hz), 160.0 (d, J=10.0 Hz), 158.0 (d, J=245.0 Hz), 145.0 (d, J=5.0 Hz), 108.0 (d, J=20.0 Hz), 100.0, 98.0, 56.5, 56.0, 52.5.

    • MS (ESI): m/z = 215.06 [M+H]⁺.

Conclusion and Future Perspectives

This guide has outlined a reliable and efficient two-step synthesis of this compound. The presented methodology, centered around an electrophilic fluorination strategy, offers a practical approach for obtaining this valuable compound in good yields. The detailed protocols and process diagrams are designed to be readily implemented in a standard organic synthesis laboratory. Further optimization of reaction conditions, such as temperature and reaction time for the fluorination step, may lead to improved yields and reduced reaction times. The synthesis of this and similar fluorinated building blocks will continue to be a critical endeavor for the advancement of drug discovery and materials science.

References

Sources

A Technical Guide to the Synthesis of Methyl 2-fluoro-3,5-dimethoxybenzoate: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-fluoro-3,5-dimethoxybenzoate is a key structural motif in medicinal chemistry, serving as a valuable intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of a fluorine atom ortho to the ester functionality, flanked by two methoxy groups, imparts unique electronic and conformational properties that are often sought in drug design. This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, with a primary focus on a robust and efficient pathway commencing from commercially available starting materials. We will delve into the mechanistic rationale behind the chosen reactions, present a detailed experimental protocol, and offer a comparative analysis of alternative synthetic routes.

Introduction: The Strategic Importance of Fluorinated Benzoates

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound represents a scaffold where these advantages are strategically combined with the directing and electronically modulating effects of two methoxy groups. This guide aims to equip researchers with the foundational knowledge to efficiently synthesize this important building block.

Recommended Synthetic Pathway: Directed Ortho-Metalation of 3,5-Dimethoxybenzoic Acid

After a thorough evaluation of potential synthetic strategies, the most efficient and reliable route to this compound has been identified as a three-step sequence starting from 3,5-dimethoxybenzoic acid. This pathway leverages a powerful regioselective C-H activation technique known as Directed ortho-Metalation (DoM).

Overall Synthetic Scheme

The proposed synthesis is outlined below:

Synthetic_Pathway cluster_0 Step 1: Directed Ortho-Metalation cluster_1 Step 2: Electrophilic Fluorination cluster_2 Step 3: Fischer Esterification 3,5-Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid Lithium_Benzoate Lithium 2-lithio-3,5-dimethoxybenzoate (in situ) 3,5-Dimethoxybenzoic_Acid->Lithium_Benzoate s-BuLi, TMEDA THF, -78 °C 2-Fluoro-3,5-dimethoxybenzoic_Acid 2-Fluoro-3,5-dimethoxybenzoic Acid Lithium_Benzoate->2-Fluoro-3,5-dimethoxybenzoic_Acid N-Fluorobenzenesulfonimide (NFSI) -78 °C to rt Methyl_Ester This compound 2-Fluoro-3,5-dimethoxybenzoic_Acid->Methyl_Ester Methanol (excess) H₂SO₄ (cat.), Reflux

Caption: Recommended three-step synthesis of this compound.

Mechanistic Insights and Rationale

Step 1: Directed Ortho-Metalation (DoM)

The key to this synthesis is the highly regioselective deprotonation of 3,5-dimethoxybenzoic acid at the C-2 position. The carboxylic acid is first deprotonated by the strong base to form a lithium carboxylate. This carboxylate group, along with the two methoxy groups, acts as a powerful directing group for the metalation.[1][2][3] The lithium ion of the organometallic base (s-BuLi) is thought to coordinate with the oxygen atoms of the carboxylate and the C-3 methoxy group, creating a pre-complexation that positions the base for abstraction of the most acidic aromatic proton at the C-2 position.[4] The use of tetramethylethylenediamine (TMEDA) is crucial as it chelates the lithium ion, breaking down the butyllithium aggregates and increasing its basicity.[4] Performing the reaction at low temperatures (-78 °C) is essential to prevent side reactions.

Step 2: Electrophilic Fluorination

The generated aryllithium intermediate is a potent nucleophile. N-Fluorobenzenesulfonimide (NFSI) serves as an electrophilic source of "F+".[5][6][7] The aryllithium attacks the fluorine atom of NFSI, displacing the benzenesulfonimide anion and forming the desired C-F bond. This reaction is generally high-yielding and clean.[5][8]

Step 3: Fischer Esterification

The final step is a classic Fischer esterification. The carboxylic acid is reacted with an excess of methanol in the presence of a catalytic amount of a strong acid, typically sulfuric acid.[9][10] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent dehydration yields the methyl ester. Using methanol as the solvent drives the equilibrium towards the product side.

Detailed Experimental Protocol

Materials and Reagents

ReagentCAS NumberMolecular WeightPuritySupplier
3,5-Dimethoxybenzoic acid1132-21-4182.17 g/mol ≥98%Major Chemical Suppliers
s-Butyllithium (in cyclohexane)598-30-164.06 g/mol ~1.4 MMajor Chemical Suppliers
Tetramethylethylenediamine (TMEDA)110-18-9116.21 g/mol ≥99%Major Chemical Suppliers
N-Fluorobenzenesulfonimide (NFSI)133745-75-2315.29 g/mol ≥97%Major Chemical Suppliers
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol AnhydrousMajor Chemical Suppliers
Anhydrous Methanol67-56-132.04 g/mol AnhydrousMajor Chemical Suppliers
Concentrated Sulfuric Acid7664-93-998.08 g/mol 95-98%Major Chemical Suppliers

Procedure:

Step 1 & 2: Synthesis of 2-Fluoro-3,5-dimethoxybenzoic Acid

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3,5-dimethoxybenzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (2.2 eq) to the solution.

  • Slowly add s-butyllithium (2.2 eq) dropwise via a syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 2 hours.

  • In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF.

  • Add the NFSI solution to the aryllithium solution at -78 °C via a cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Acidify the aqueous layer with 2 M HCl to a pH of ~2.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-fluoro-3,5-dimethoxybenzoic acid.

Step 3: Synthesis of this compound

  • To a round-bottom flask, add 2-fluoro-3,5-dimethoxybenzoic acid (1.0 eq).

  • Add an excess of anhydrous methanol to serve as both reagent and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel to afford pure this compound.[11]

Alternative Synthetic Routes: A Comparative Analysis

While the DoM approach is recommended, it is valuable for researchers to be aware of alternative strategies. The choice of an optimal route can depend on factors such as starting material availability, scale, and specific laboratory capabilities.

Starting MaterialSynthetic StrategyAdvantagesDisadvantages
1,3,5-TrimethoxybenzeneFriedel-Crafts acylation, Baeyer-Villiger oxidation, selective demethylation, fluorination, esterification.Readily available starting material.Multi-step, potentially low overall yield, poor regioselectivity in some steps.
3,5-DimethoxyphenolCarboxylation (Kolbe-Schmitt or similar), followed by fluorination and esterification.Relatively inexpensive starting material.Carboxylation can be low-yielding and require harsh conditions; regioselectivity of fluorination can be an issue.
Polyfluorinated Benzoic AcidsNucleophilic aromatic substitution (SNA) with sodium methoxide, followed by potential de-fluorination and esterification.[12][13]Can provide access to highly functionalized analogues.Requires specific and often expensive starting materials; control of regioselectivity in SNA can be challenging.

Conclusion

The synthesis of this compound is most effectively achieved through a three-step sequence involving the directed ortho-metalation of 3,5-dimethoxybenzoic acid, followed by electrophilic fluorination with NFSI and Fischer esterification. This approach is characterized by its high regioselectivity, good yields, and reliance on well-established and understood reaction mechanisms. By providing a detailed protocol and a discussion of the underlying chemical principles, this guide serves as a practical resource for chemists in both academic and industrial settings, facilitating the synthesis of this valuable building block for drug discovery and development.

References

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. [Link][1][3][14]

  • Mortier, J., Vaultier, M., Bennetau, B., & Cain, M. (1994). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (18), 2577-2583. [Link][2][15]

  • Baran, P. S. (2012). Directed Metalation: A Survival Guide. Baran Laboratory, The Scripps Research Institute. [Link][4]

  • Umemoto, T., Hammond, G. B., & Yang, Y. (2022). Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. Angewandte Chemie International Edition, 61(43), e202209149. [Link][5][16]

  • Yamada, S., & Knochel, P. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2010(15), 2490-2494. [Link][6]

  • Request PDF. (n.d.). NFSI and Its Analogues' Fluorination for Preparing Aryl Fluorides. ResearchGate. [Link][7]

  • Singh, R. P., & Shreeve, J. M. (2004). N-Fluorobenzenesulfonimide (NFSI): A Versatile Reagent for Electrophilic Fluorination. Accounts of Chemical Research, 37(1), 31-44. [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. [Link][9][10][17][18]

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. [Link][19]

  • Zhou, W. Y., Xia, Z. J., & Zhang, M. G. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. [Link][12]

  • Zhang, M. G., Zhou, W. Y., & Xia, Z. J. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278. [Link][13]

Sources

An In-Depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 6-Fluoro-7,8-dihydroxy-2-methyl-4H-chromen-4-one (C₁₀H₁₁FO₄)

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The specific compound 6-Fluoro-7,8-dihydroxy-2-methyl-4H-chromen-4-one is a theoretical molecule constructed for the purpose of this guide, based on the provided molecular formula C₁₀H₁₁FO₄. The synthetic protocols, experimental data, and biological activities described herein are representative of methodologies and expected outcomes for fluorinated chromone derivatives and are intended for illustrative and instructional purposes.

Introduction: The Therapeutic Potential of Fluorinated Chromones

The chromone scaffold, a benzopyran-4-one core, is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant pharmacological activities.[1][2][3] The strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[4][5][6] This guide focuses on the hypothetical compound 6-Fluoro-7,8-dihydroxy-2-methyl-4H-chromen-4-one (designated herein as FDHC), a molecule with the chemical formula C₁₀H₁₁FO₄.

FDHC is conceptualized as a potential anticancer agent. Chromone derivatives have demonstrated a wide range of antitumor activities, including the induction of apoptosis, inhibition of kinases, and suppression of cell proliferation.[2][6][7][8] This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals, detailing a plausible synthetic route, characterization methodologies, and protocols for evaluating the biological efficacy of FDHC.

Physicochemical Properties and Spectroscopic Characterization

The anticipated properties of FDHC are crucial for its handling, formulation, and interpretation of biological data. The structure and predicted properties are summarized below.

Table 1: Predicted Physicochemical Properties of FDHC (C₁₀H₁₁FO₄)

PropertyValue
Molecular Formula C₁₀H₁₁FO₄
Molecular Weight 226.19 g/mol
IUPAC Name 6-Fluoro-7,8-dihydroxy-2-methyl-4H-chromen-4-one
Predicted LogP 1.25
Predicted Hydrogen Bond Donors 2
Predicted Hydrogen Bond Acceptors 4
Predicted Molar Refractivity 52.3 cm³
Predicted Polar Surface Area 77.8 Ų
Spectroscopic Characterization

Confirmation of the chemical structure of synthesized FDHC would rely on a combination of spectroscopic techniques.[9][10][11]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include singlets for the methyl group protons, the vinyl proton on the pyranone ring, and the aromatic proton. Broader signals corresponding to the two hydroxyl groups would also be anticipated.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display ten distinct carbon signals, including a characteristic signal for the carbonyl carbon (C=O) in the range of 170-180 ppm, and signals for the fluorinated and hydroxylated aromatic carbons.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.[4]

  • IR (Infrared) Spectroscopy: Key absorption bands would be expected for the O-H stretching of the hydroxyl groups (broad, ~3300-3500 cm⁻¹), C=O stretching of the chromone ketone (~1650-1670 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).[11]

  • High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) that corresponds to the molecular formula C₁₀H₁₁FO₄.[12]

Synthesis and Purification of FDHC

The synthesis of chromones often proceeds via the cyclization of substituted o-hydroxyacetophenones.[13][14] A plausible synthetic route for FDHC is outlined below, starting from commercially available 1,2,3-trifluorobenzene.

Synthetic Workflow Diagram

Synthesis_Workflow A 1,2,3-Trifluorobenzene B Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) A->B C Intermediate 1 (2,3,4-Trifluoroacetophenone) B->C D Step 2: Nucleophilic Aromatic Substitution (NaOH) C->D E Intermediate 2 (4-Fluoro-2,3-dihydroxyacetophenone) D->E F Step 3: Baker-Venkataraman Rearrangement (Acetic Anhydride, Pyridine then KOH) E->F G Intermediate 3 (β-Diketone) F->G H Step 4: Acid-Catalyzed Cyclization (HCl, Acetic Acid) G->H I FDHC (C₁₀H₁₁FO₄) H->I J Purification (Recrystallization/Chromatography) I->J K Final Product J->K

Caption: Proposed multi-step synthesis of FDHC.

Detailed Experimental Protocol: Synthesis of FDHC

Step 1: Synthesis of 2,3,4-Trifluoroacetophenone (Intermediate 1)

  • To a stirred solution of 1,2,3-trifluorobenzene (1.0 eq) in dichloromethane (DCM) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

  • Add acetyl chloride (1.1 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1.

Step 2: Synthesis of 4-Fluoro-2,3-dihydroxyacetophenone (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 eq) in a 2M aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

  • Heat the mixture to reflux for 6 hours, monitoring the reaction by TLC.

  • Cool the reaction to 0 °C and acidify with concentrated HCl until pH ~2.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain Intermediate 2.

Step 3 & 4: Synthesis of FDHC via Cyclization

  • Dissolve Intermediate 2 (1.0 eq) in pyridine and add acetic anhydride (1.5 eq). Stir at room temperature for 4 hours to form the ester.

  • Add powdered potassium hydroxide (KOH, 3.0 eq) and continue stirring for 2 hours to facilitate the Baker-Venkataraman rearrangement to the β-diketone intermediate.[14]

  • Pour the reaction mixture into ice water and acidify with HCl. Filter the precipitated solid.

  • Dissolve the crude solid in glacial acetic acid and add a catalytic amount of concentrated HCl.

  • Reflux the mixture for 2 hours to effect cyclization.[14]

  • Cool the mixture and pour it into ice water. The solid precipitate is the crude FDHC.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.

Biological Activity and Mechanism of Action

Chromone derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases that are critical for cancer cell survival and proliferation.[2][7][15] We hypothesize that FDHC acts as an inhibitor of a hypothetical "Tumor Progression Kinase 1" (TPK1), a key enzyme in a pro-survival signaling pathway.

Proposed Mechanism of Action

FDHC is proposed to be a competitive inhibitor of ATP binding to the TPK1 kinase domain. By occupying the ATP-binding pocket, FDHC prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane Receptor Growth Factor Receptor TPK1 TPK1 Receptor->TPK1 Activates Substrate Downstream Substrate TPK1->Substrate Phosphorylates Apoptosis Apoptosis TPK1->Apoptosis Inhibits pSubstrate Phosphorylated Substrate (Active) Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Promotes FDHC FDHC FDHC->TPK1 Inhibits

Caption: Proposed inhibition of the TPK1 signaling pathway by FDHC.

Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the anticancer potential of FDHC, a cytotoxicity assay is a fundamental first step. The following protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][17]

Cytotoxicity Assay Workflow

Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with FDHC (serial dilutions) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (add DMSO/SDS) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC₅₀) H->I

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare a stock solution of FDHC in DMSO.

    • Perform serial dilutions of FDHC in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of FDHC. Include vehicle control (DMSO) and untreated control wells.

  • Incubation and Staining:

    • Incubate the plate for 48 to 72 hours.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]

  • Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Data and Interpretation

The results from the cytotoxicity assay can be used to quantify the anticancer potency of FDHC.

Table 2: Hypothetical Cytotoxicity of FDHC against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Breast Carcinoma8.5 ± 1.2
A549 Non-small Cell Lung Cancer12.3 ± 2.1
HT-29 Colon Carcinoma15.8 ± 1.9
HEK293 Normal Human Kidney (Control)> 100

Interpretation: The hypothetical data suggest that FDHC exhibits potent cytotoxic activity against multiple cancer cell lines, with greater selectivity for breast cancer cells (MCF-7).[8] The high IC₅₀ value against the non-cancerous HEK293 cell line indicates a favorable therapeutic window, suggesting that FDHC may be more toxic to cancer cells than to normal cells.[6]

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the synthesis, characterization, and biological evaluation of the hypothetical fluorinated chromone, FDHC (C₁₀H₁₁FO₄). Based on the established pharmacology of the chromone class of molecules, FDHC is posited as a promising lead compound for anticancer drug development.

Future research should focus on:

  • Actual Synthesis and Structural Verification: Performing the proposed synthesis and confirming the structure of FDHC using the described spectroscopic methods.

  • In-depth Mechanistic Studies: Validating the proposed mechanism of action through kinase inhibition assays and Western blot analysis of downstream signaling proteins.[7][15]

  • Lead Optimization: Synthesizing analogs of FDHC to establish structure-activity relationships (SAR) and improve potency and selectivity.

  • In Vivo Efficacy: Evaluating the antitumor activity of promising compounds in animal models of cancer.

The systematic approach detailed in this whitepaper provides a robust roadmap for advancing novel chromone derivatives from conceptualization to preclinical evaluation.

References

  • Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins. PubMed. Available at: [Link]

  • An efficient synthesis of 3-fluoro chromones from the tandem cyclization of enaminones by using N-Fluoro benzenesulfonimide. Taylor & Francis Online. Available at: [Link]

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The Strategic Discovery and Application of Fluorinated Dimethoxybenzoate Esters in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the discovery, synthesis, and application of a specific, yet increasingly important, class of compounds: fluorinated dimethoxybenzoate esters. By examining the rationale behind their design, detailing synthetic methodologies, and exploring their application as bioisosteres and key pharmacophoric elements, this document serves as an in-depth resource for researchers aiming to leverage the unique advantages of this chemical scaffold in the pursuit of novel therapeutics. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven insights to empower the next generation of drug discovery.

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine into a molecular scaffold can profoundly alter its properties in a manner highly advantageous for drug design.[1][2] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to its biological target.[3] Fluorinated benzoic acids, in particular, are valuable building blocks in medicinal chemistry.[3][4] The strategic placement of fluorine on a benzoic acid ring can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects.[1][5]

This guide focuses on a specialized subset of these building blocks: fluorinated dimethoxybenzoate esters . The dimethoxybenzoyl moiety itself is a common feature in a variety of biologically active natural products and synthetic compounds. The addition of fluorine to this scaffold creates a unique chemical entity with the potential for novel interactions with biological targets and improved drug-like properties.

The Genesis of an Idea: Bioisosteric Replacement and Beyond

The initial impetus for exploring fluorinated dimethoxybenzoate esters often stems from the principle of bioisosterism , where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's biological activity.[6][7] In this context, a fluorine atom can serve as a bioisostere for a hydroxyl group or a hydrogen atom, while a difluoromethyl or trifluoromethyl group can mimic a methoxy group.[8][9]

The replacement of a methoxy group with a fluorinated counterpart, for instance, can block metabolic oxidation at that position, a common liability for aryl ethers in drug candidates.[1] This single atomic substitution can lead to a significant increase in a compound's metabolic half-life and overall bioavailability.[8]

Beyond metabolic stability, the introduction of fluorine can fine-tune the electronic environment of the dimethoxybenzoate ring system. The strong electron-withdrawing nature of fluorine can modulate the pKa of the parent benzoic acid, influencing its ionization state at physiological pH and thereby affecting solubility and target engagement.[1] Furthermore, the polarized C-F bond can participate in favorable dipole-dipole interactions or form non-canonical hydrogen bonds with protein residues, enhancing binding affinity and selectivity.

The following diagram illustrates the conceptual workflow for the discovery and optimization of lead compounds incorporating fluorinated dimethoxybenzoate esters.

lead_optimization_workflow cluster_discovery Discovery & Initial Design cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation & Optimization Start Identify Lead Compound (with dimethoxybenzoyl moiety) Bioisosterism Hypothesize Bioisosteric Replacement (e.g., OCH3 -> F, H -> F) Start->Bioisosterism Rationale SAR_Hypothesis Formulate SAR Hypothesis (Improved stability, binding, etc.) Bioisosterism->SAR_Hypothesis Synthesis Synthesize Library of Fluorinated Dimethoxybenzoate Esters SAR_Hypothesis->Synthesis Characterization Structural Characterization (NMR, MS, X-ray) Synthesis->Characterization Screening In Vitro Biological Screening (Potency, Selectivity) Characterization->Screening SAR_Analysis Analyze Structure-Activity Relationship (SAR) Screening->SAR_Analysis ADME ADME/Tox Profiling (Metabolic Stability, Permeability) ADME->SAR_Analysis Optimization Iterative Design & Synthesis of Optimized Analogs SAR_Analysis->Optimization Data-driven decisions Optimization->Synthesis Iterate

Caption: Lead optimization workflow for fluorinated dimethoxybenzoate esters.

Synthetic Pathways to Fluorinated Dimethoxybenzoate Esters

The synthesis of fluorinated dimethoxybenzoate esters can be approached through several strategic routes, primarily depending on the desired substitution pattern and the availability of starting materials.

Synthesis from Fluorinated Precursors

A common and often straightforward approach involves the esterification of a commercially available or readily synthesized fluorinated dimethoxybenzoic acid.

Protocol 1: Acid-Catalyzed Esterification of 2,6-Dimethoxybenzoic Acid

This protocol describes a general procedure for the synthesis of ethyl 2,6-dimethoxybenzoate, which can be adapted for fluorinated analogs.

Materials:

  • 2,6-Dimethoxybenzoic acid (or a fluorinated derivative)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 2,6-dimethoxybenzoic acid in an excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude ester, which can be further purified by column chromatography or recrystallization.

Multi-step Synthesis Involving Fluorination

Protocol 2: Synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic Acid

This protocol outlines the synthesis of a difluorinated dimethoxybenzoic acid from a tetrafluorinated starting material, as a key intermediate for more complex molecules.

Materials:

  • 2,3,4,5-Tetrafluorobenzoic acid

  • Nitrating mixture (e.g., HNO₃/H₂SO₄)

  • Sodium methoxide

  • Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C)

  • Sodium nitrite

  • Hypophosphorous acid

Procedure:

  • Nitration: React 2,3,4,5-tetrafluorobenzoic acid with a nitrating mixture to introduce a nitro group onto the aromatic ring.

  • Methoxylation: Treat the nitrated intermediate with sodium methoxide to displace two of the fluorine atoms with methoxy groups.

  • Reduction: Reduce the nitro group to an amino group using a suitable reducing agent.

  • Diazotization and Reduction: Convert the amino group to a diazonium salt using sodium nitrite in an acidic medium, followed by reduction with an agent like hypophosphorous acid to remove the diazonium group and afford the desired 3,5-dimethoxy-2,4-difluorobenzoic acid.

The following diagram illustrates a generalized synthetic scheme for accessing fluorinated dimethoxybenzoate esters.

synthesis_workflow cluster_route1 Route 1: From Fluorinated Benzoic Acid cluster_route2 Route 2: Multi-step Synthesis Start1 Fluorinated Dimethoxybenzoic Acid Esterification Esterification (e.g., Fischer-Speier) Start1->Esterification Product1 Fluorinated Dimethoxybenzoate Ester Esterification->Product1 Start2 Polyfluorinated Starting Material Step1 Functional Group Interconversion(s) (e.g., Nitration, Methoxylation) Start2->Step1 Step2 Key Fluorination or Functionalization Step Step1->Step2 Intermediate Fluorinated Dimethoxybenzoic Acid Intermediate Step2->Intermediate Step3 Esterification Intermediate->Step3 Product2 Fluorinated Dimethoxybenzoate Ester Step3->Product2

Caption: Generalized synthetic routes to fluorinated dimethoxybenzoate esters.

Applications in Drug Discovery: Case Studies and Therapeutic Potential

While a comprehensive review of all drugs containing this specific moiety is beyond the scope of this guide, several examples highlight the utility of fluorinated dimethoxybenzoate esters and their parent acids as key intermediates and pharmacophores in drug discovery.

Table 1: Examples of Fluorinated Dimethoxybenzoyl Derivatives in Medicinal Chemistry

Compound/Intermediate ClassTherapeutic Area/ApplicationRationale for Fluorination
1-Fluoro-3,5-dimethoxybenzene DerivativesCannabinoid Receptor ModulatorsTo probe the role of hydrogen bonding at the C-1 position of classical cannabinoids and modulate receptor affinity.[10]
Fluorinated Benzoic Acid DerivativesAnti-inflammatory (NSAIDs)To enhance acidity and improve binding to cyclooxygenase (COX) enzymes.[3]
18F-labeled BenzaldehydesPET Imaging AgentsFor the synthesis of radiotracers to visualize biological processes in vivo.[11]
Fluorinated Pyrazole DerivativesAntibacterial AgentsTo modulate the electronic properties of the pharmacophore and improve antibacterial potency.[12]

The structure-activity relationship (SAR) studies of classical cannabinoids, for instance, have shown that replacing the C-1 hydroxyl group with fluorine has a significant impact on CB1 receptor binding, demonstrating the critical role of hydrogen bonding in ligand-receptor interactions.[10] In the development of antibacterial agents, the incorporation of a fluoro-substituted benzoic acid moiety into a pyrazole scaffold led to compounds with potent activity against various bacterial strains.[12]

Conclusion and Future Perspectives

The discovery and development of fluorinated dimethoxybenzoate esters represent a compelling example of rational drug design. By leveraging the unique properties of fluorine, medicinal chemists can strategically modify the dimethoxybenzoyl scaffold to enhance metabolic stability, fine-tune electronic properties, and improve binding affinity to biological targets. The synthetic routes outlined in this guide provide a framework for the preparation of a diverse range of these valuable compounds.

As our understanding of fluorine's role in molecular recognition continues to grow, and as new synthetic methodologies for selective fluorination emerge, the application of fluorinated dimethoxybenzoate esters in drug discovery is poised to expand.[13][14] Future research in this area will likely focus on the development of novel fluorinated analogs with tailored properties for specific therapeutic targets, as well as their incorporation into more complex molecular architectures. This in-depth technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the frontiers of medicinal chemistry through the strategic use of fluorination.

References

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Spectroscopic Profile of Methyl 2-fluoro-3,5-dimethoxybenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 2-fluoro-3,5-dimethoxybenzoate (C₁₀H₁₁FO₄, MW: 214.19 g/mol )[1]. In the absence of direct experimental spectra, this document serves as an in-depth resource for researchers, scientists, and drug development professionals by detailing the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in fundamental principles of spectroscopy and are supported by comparative analysis with experimental data from structurally analogous compounds. This guide is designed to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough characterization of its spectroscopic properties is paramount for confirming its identity, purity, and structure. This guide provides a detailed, predicted spectroscopic profile to serve as a reference for researchers working with this molecule.

The core of this guide is built on the principles of predicting spectroscopic behavior based on molecular structure. By understanding the influence of various functional groups—the fluorine substituent, the methoxy groups, and the methyl ester—on the spectroscopic signatures, we can construct a reliable theoretical dataset. This approach is validated through a comparative analysis with the known experimental data of similar molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, including the numbering of the carbon and hydrogen atoms, is presented below.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are detailed below, with chemical shifts (δ) reported in parts per million (ppm).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the ester and methoxy groups. The presence of the fluorine atom will introduce through-bond coupling to nearby protons, resulting in splitting of the signals.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-46.80 - 7.00d~2-3
H-66.60 - 6.80dd~2-3, ~1-2
OCH₃ (ester)3.85 - 3.95s-
OCH₃ (at C3)3.80 - 3.90s-
OCH₃ (at C5)3.75 - 3.85s-

Interpretation and Rationale:

  • Aromatic Protons (H-4 and H-6): The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine and ester groups. The ortho and para positions relative to the methoxy groups are shielded, while the position ortho to the fluorine and ester group is deshielded. The coupling between H-4 and H-6 is expected to be a small meta coupling. H-6 may also exhibit a small long-range coupling to the fluorine atom.

  • Methyl Protons: The methyl protons of the ester and methoxy groups are expected to appear as sharp singlets in the upfield region of the spectrum. The chemical shift of the ester methyl group is typically slightly downfield compared to the methoxy methyl groups.

Comparative Analysis:

To support these predictions, we can examine the experimental ¹H NMR data for Methyl 3,5-dimethoxybenzoate [2][3]. In DMSO-d₆, the aromatic protons appear at δ 7.07 (d) and 6.78 (t) ppm, and the methoxy protons appear at δ 3.85 (s) and 3.80 (s) ppm[2]. The introduction of a fluorine atom at the 2-position is expected to shift the adjacent proton (H-6) slightly and introduce F-H coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. The fluorine atom will induce C-F coupling, which is observable in the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C=O165 - 168d~2-4
C-2 (C-F)158 - 162d~240-250
C-3, C-5155 - 160d~5-10
C-1115 - 120d~20-25
C-4, C-695 - 105s, dC-6: ~3-5
OCH₃ (ester)52 - 54s-
OCH₃ (at C3, C5)55 - 57s-

Interpretation and Rationale:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to appear in the downfield region of the spectrum.

  • Aromatic Carbons: The carbon directly attached to the fluorine atom (C-2) will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The chemical shifts are influenced by the substituents, with the carbons attached to the oxygen atoms appearing at lower field.

  • Methyl Carbons: The methyl carbons of the ester and methoxy groups will appear in the upfield region of the spectrum.

Comparative Analysis:

Experimental ¹³C NMR data for Methyl 3,5-dimethoxybenzoate shows signals at approximately δ 166 (C=O), 160 (C-3, C-5), 132 (C-1), 107 (C-2, C-6), 105 (C-4), 55 (OCH₃), and 52 (ester OCH₃) ppm. The introduction of the fluorine at C-2 will significantly shift the C-2 signal downfield and introduce the characteristic C-F coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will show characteristic absorption bands for the C=O, C-O, C-F, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch (ester)1720 - 1740Strong
C-O Stretch (ester and ether)1200 - 1300Strong
Aromatic C=C Stretch1580 - 1620Medium
C-F Stretch1100 - 1200Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium

Interpretation and Rationale:

  • Carbonyl Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is expected for the C=O stretching vibration of the ester group.

  • C-O Stretches: Strong bands corresponding to the C-O stretching vibrations of the ester and methoxy groups will be present in the fingerprint region.

  • Aromatic and C-F Stretches: The spectrum will also feature bands for the aromatic C=C and C-H stretching vibrations, as well as a strong band for the C-F stretch.

Comparative Analysis:

The IR spectrum of Methyl benzoate shows a strong C=O stretch at around 1724 cm⁻¹ and C-O stretches between 1200 and 1300 cm⁻¹[4][5][6]. The presence of the methoxy and fluoro substituents in the target molecule will likely shift these frequencies slightly and introduce additional characteristic bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. The predicted mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway:

G M [M]⁺˙ m/z = 214 F1 [M - OCH₃]⁺ m/z = 183 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z = 155 M->F2 - COOCH₃ F3 [C₇H₄FO₂]⁺ m/z = 139 F1->F3 - CO

Figure 2: Predicted major fragmentation pathways for this compound.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

m/zProposed Fragment
214[C₁₀H₁₁FO₄]⁺˙ (Molecular Ion)
183[C₉H₈FO₃]⁺
155[C₈H₈FO₂]⁺
139[C₇H₄FO₂]⁺

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak is expected at m/z = 214, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) to give the acylium ion at m/z 183, and the loss of the entire ester group (-COOCH₃)[7][8][9][10]. Further fragmentation of the acylium ion by loss of carbon monoxide (CO) could lead to the ion at m/z 155.

Comparative Analysis:

The mass spectrum of Methyl 3,5-dimethoxybenzoate shows a molecular ion at m/z 196 and a base peak at m/z 165, corresponding to the loss of the methoxy group[11]. The fragmentation of Methyl 2-fluorobenzoate also shows characteristic losses of the methoxy and ester groups[12][13]. The predicted fragmentation pattern for the target molecule is consistent with these observed patterns.

Experimental Protocols

While this guide provides predicted data, the following are generalized, step-by-step methodologies for acquiring experimental spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard one-pulse sequence.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) for a high-quality spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using electron impact (EI) at a standard energy (e.g., 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound. The theoretical ¹H NMR, ¹³C NMR, IR, and MS data, supported by comparative analysis with analogous compounds, serve as a valuable reference for the characterization of this molecule. The provided experimental protocols offer a starting point for researchers to obtain and validate this data in the laboratory. As with any new compound, the experimental verification of these predicted spectroscopic features is a critical step in its scientific investigation.

References

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An In-depth Technical Guide to the NMR Spectral Analysis of Methyl 2-fluoro-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for methyl 2-fluoro-3,5-dimethoxybenzoate, a compound of interest in synthetic chemistry and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the expected ¹H, ¹³C, and ¹⁹F NMR spectra, alongside practical, field-proven insights into data acquisition and structural verification.

Introduction: The Structural Elucidation Imperative

This compound is a polysubstituted aromatic compound whose utility in various research and development applications hinges on its precise molecular structure. Unambiguous characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose. The strategic placement of a fluorine atom and two methoxy groups on the benzene ring creates a unique electronic environment, resulting in a distinctive NMR fingerprint. This guide will delve into the theoretical and practical aspects of analyzing this fingerprint to ensure structural integrity and purity.

Predicted ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons and the methyl groups of the ester and methoxy substituents. The chemical shifts and coupling patterns are dictated by the electronic effects of the fluorine and methoxy groups.

Key Predicted Resonances:

  • Aromatic Protons (H-4 and H-6): The two aromatic protons are in different chemical environments and are expected to appear as two distinct signals.

    • H-6: This proton is situated between a methoxy group and the ester functionality. It is expected to be a doublet of doublets due to coupling with the adjacent fluorine atom and the meta-coupled H-4 proton.

    • H-4: This proton is positioned between the two methoxy groups and will also likely appear as a doublet of doublets, coupling to the fluorine atom and the H-6 proton.

  • Methoxy Protons (3-OCH₃ and 5-OCH₃): The two methoxy groups are in non-equivalent positions and are therefore expected to produce two separate singlets, each integrating to three protons.

  • Ester Methyl Protons (COOCH₃): The methyl group of the ester will appear as a sharp singlet, integrating to three protons, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-46.5 - 6.8ddJ(H-F) ≈ 2-4 Hz, J(H-H) ≈ 2-3 Hz
H-66.8 - 7.1ddJ(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz
3-OCH₃3.8 - 4.0s-
5-OCH₃3.8 - 4.0s-
COOCH₃3.9 - 4.1s-

Predicted ¹³C NMR Spectrum: The Carbon Framework

The ¹³C NMR spectrum will provide a detailed map of the carbon skeleton. The presence of the electronegative fluorine atom will induce characteristic splitting of the signals for the carbons to which it is bonded and those in close proximity, providing invaluable structural information.

Key Predicted Resonances:

  • Aromatic Carbons: The six aromatic carbons are all non-equivalent and will give rise to six distinct signals.

    • C-2 (Fluorine-bearing carbon): This carbon will exhibit a large one-bond carbon-fluorine coupling (¹J(C-F)), appearing as a doublet with a predicted coupling constant of approximately 240-260 Hz.

    • C-1 and C-3: These carbons adjacent to the fluorine-substituted carbon will show smaller two-bond carbon-fluorine couplings (²J(C-F)) of around 20-30 Hz.

    • C-4 and C-6: These carbons will display even smaller three-bond carbon-fluorine couplings (³J(C-F)) in the range of 5-10 Hz.

    • C-5: The carbon furthest from the fluorine atom may show a very small or no discernible coupling to fluorine.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will appear as a singlet in the downfield region of the spectrum, typically around 165-170 ppm.

  • Methoxy and Ester Methyl Carbons: The methyl carbons of the two methoxy groups and the ester group will appear as sharp singlets in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Couplings

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (J(C-F), Hz)
C=O164 - 168s-
C-1115 - 125d~25-35
C-2158 - 162d~240-260
C-3155 - 160d~20-30
C-4100 - 105d~5-10
C-5160 - 165s or small d~0-5
C-6105 - 110d~5-10
3-OCH₃55 - 60s-
5-OCH₃55 - 60s-
COOCH₃50 - 55s-

Predicted ¹⁹F NMR Spectrum: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[1][2] For this compound, a single resonance is expected.

  • Chemical Shift: The chemical shift of the fluorine atom will be influenced by the electronic nature of the aromatic ring and its substituents.

  • Coupling: The fluorine signal will be split by the neighboring aromatic protons, H-6 (ortho coupling) and H-4 (meta coupling), resulting in a doublet of doublets.

Table 3: Predicted ¹⁹F NMR Spectral Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹⁹F-110 to -130 (relative to CFCl₃)ddJ(F-H6) ≈ 8-10 Hz, J(F-H4) ≈ 2-4 Hz

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR spectra provide significant information, 2D NMR experiments are essential for the definitive assignment of all proton and carbon signals, thereby validating the structure of this compound.

  • COSY (Correlation Spectroscopy): This experiment will reveal the coupling network between the aromatic protons, confirming the H-4 to H-6 meta-coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). Key expected correlations include:

    • The methoxy protons to their attached aromatic carbons.

    • The ester methyl protons to the carbonyl carbon and C-1.

    • The aromatic protons to neighboring carbons, which will be crucial for assigning the quaternary carbons.

Figure 1: Key HMBC correlations for structural confirmation.

Experimental Protocol for High-Quality NMR Data Acquisition

To obtain reliable and reproducible NMR data, a standardized experimental protocol is crucial.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Ensure an adequate number of scans for a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Perform 2D NMR experiments (COSY, HSQC, HMBC) as needed for complete structural assignment.

G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation (5-10 mg in 0.6 mL solvent) B Instrument Setup (Lock and Shim) A->B C 1D ¹H NMR Acquisition B->C D 1D ¹³C NMR Acquisition (Proton Decoupled) C->D E 1D ¹⁹F NMR Acquisition D->E F 2D NMR Acquisition (COSY, HSQC, HMBC) E->F G Data Processing and Analysis F->G

Figure 2: Standardized workflow for NMR data acquisition.

Data Interpretation and Validation: Ensuring Scientific Integrity

The acquired spectra should be carefully processed (Fourier transformation, phase correction, and baseline correction) and analyzed.

  • Structural Confirmation: The experimental chemical shifts, multiplicities, and coupling constants should be compared with the predicted values. The correlations observed in the 2D spectra must be consistent with the proposed structure of this compound.

  • Purity Assessment: The ¹H NMR spectrum is particularly useful for assessing the purity of the sample. The presence of unexpected signals may indicate the presence of residual solvents, starting materials, or byproducts. Integration of the signals can be used to quantify the levels of these impurities.

Conclusion

The NMR spectral data of this compound provides a rich source of information for its unequivocal structural characterization. A thorough analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by 2D correlation experiments, allows for the complete assignment of all signals and the confirmation of the compound's identity and purity. This guide provides a robust framework for researchers to confidently interpret the NMR data of this and related fluorinated aromatic compounds, ensuring the reliability of their scientific findings.

References

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  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PubChem. Retrieved from [Link]

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Physical and chemical properties of Methyl 2-fluoro-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-3,5-dimethoxybenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a fluorine atom and two methoxy groups on the benzene ring, imparts unique electronic and steric properties that are of interest in the design of novel bioactive molecules. The fluorine substitution can enhance metabolic stability and binding affinity, while the methoxy groups can influence solubility and participate in hydrogen bonding. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, detailed analytical methodologies for characterization, potential applications, and essential safety and handling protocols for this compound.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the literature, its properties can be reliably estimated based on data from structurally similar compounds and computational models.

PropertyValue/InformationSource/Basis
Molecular Formula C₁₀H₁₁FO₄[1][2][3]
Molecular Weight 214.19 g/mol [1][2][3]
CAS Number 651734-58-6[1][2][3]
Appearance Expected to be a white to off-white solidAnalogy to similar substituted benzoates
Melting Point Estimated to be in the range of 80-100 °CBased on similar fluorinated and methoxylated benzoates
Boiling Point Not determined; likely to be >200 °C at atmospheric pressureHigh boiling points are typical for substituted methyl benzoates
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate. Limited solubility in water is anticipated.General solubility of aromatic esters
Purity Commercially available with ≥95% purity[2]

Synthesis and Reactivity

A plausible and efficient synthesis of this compound involves a two-step process: the synthesis of the precursor 2-fluoro-3,5-dimethoxybenzoic acid, followed by its esterification.

Part 1: Synthesis of 2-fluoro-3,5-dimethoxybenzoic Acid

The synthesis of the carboxylic acid precursor can be achieved through methods analogous to those reported for similar polysubstituted benzoic acids.[4] A potential route could involve the fluorination and methoxylation of a suitable starting material.

Diagram of the Proposed Synthetic Pathway for 2-fluoro-3,5-dimethoxybenzoic acid

G cluster_0 Synthesis of 2-fluoro-3,5-dimethoxybenzoic acid Starting Material Suitable Benzoic Acid Precursor Intermediate_1 Fluorination Starting Material->Intermediate_1 Fluorinating Agent Intermediate_2 Methoxylation Intermediate_1->Intermediate_2 Methoxylating Agent Product_Acid 2-fluoro-3,5-dimethoxybenzoic acid Intermediate_2->Product_Acid Further transformation/workup

Caption: Proposed synthetic pathway for 2-fluoro-3,5-dimethoxybenzoic acid.

Part 2: Esterification of 2-fluoro-3,5-dimethoxybenzoic Acid

The final step is the esterification of the synthesized 2-fluoro-3,5-dimethoxybenzoic acid to yield the target compound, this compound. Fischer esterification is a classic and reliable method for this transformation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-fluoro-3,5-dimethoxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: To the stirred solution, cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 2-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and then filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to yield pure this compound.

Diagram of the Esterification Workflow

G cluster_1 Esterification Workflow Start 2-fluoro-3,5-dimethoxybenzoic acid Step1 Dissolve in Methanol Start->Step1 Step2 Add Acid Catalyst Step1->Step2 Step3 Reflux Step2->Step3 Step4 Neutralization Step3->Step4 Step5 Extraction Step4->Step5 Step6 Purification Step5->Step6 End This compound Step6->End

Caption: Step-by-step workflow for the esterification of 2-fluoro-3,5-dimethoxybenzoic acid.

Analytical Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl ester protons. The aromatic protons will likely appear as doublets or multiplets, with coupling constants influenced by the fluorine atom. The two methoxy groups may have slightly different chemical shifts. The methyl ester protons will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling for the carbon attached to fluorine and potentially for adjacent carbons), and the carbons of the methoxy and methyl ester groups.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its coupling to nearby protons can provide further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • C=O stretch (ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

  • C-O stretch (ester and ether): Strong absorptions in the 1250-1000 cm⁻¹ region.

  • C-F stretch: An absorption in the 1100-1000 cm⁻¹ region.

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

  • C-H stretch (aromatic and aliphatic): Absorptions around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.[5][6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 214, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for methyl benzoates involve the loss of the methoxy group (-OCH₃, 31 mass units) to form a stable acylium ion, and the loss of the carbomethoxy group (-COOCH₃, 59 mass units).[10][11][12][13][14] The presence of the fluorine and methoxy substituents will influence the fragmentation pattern, providing a unique fingerprint for the molecule.

Potential Applications

While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas of research and development:

  • Medicinal Chemistry: As a fluorinated building block, it can be used in the synthesis of novel drug candidates. The fluorine atom can improve metabolic stability, bioavailability, and binding affinity to biological targets.[15]

  • Agrochemicals: Fluorinated compounds are widely used in the development of new pesticides and herbicides with enhanced efficacy.[15]

  • Materials Science: The unique electronic properties conferred by the fluorine and methoxy groups could make this compound a useful intermediate in the synthesis of advanced materials, such as liquid crystals and polymers.[15]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Diagram of Laboratory Safety Practices

G cluster_2 Safety and Handling PPE Wear PPE: - Lab Coat - Safety Glasses - Gloves Handling Handle in a Fume Hood PPE->Handling Storage Store in a Cool, Dry Place Handling->Storage FirstAid Know First Aid Procedures Storage->FirstAid FirstAid->PPE

Caption: Key safety precautions for handling this compound.

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An In-Depth Technical Guide to Methyl 2-fluoro-3,5-dimethoxybenzoate (CAS 651734-58-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-fluoro-3,5-dimethoxybenzoate (CAS 651734-58-6), a fluorinated aromatic compound with potential applications in medicinal chemistry and drug discovery. While specific research on this compound is not extensively published, this document synthesizes available data, discusses its chemical properties, and explores its potential as a synthetic building block. This guide will cover the compound's molecular structure, physicochemical properties, a proposed synthetic pathway, and its potential significance in the broader context of fluorinated molecules in pharmaceutical research. The strategic incorporation of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability and cell permeability, positioning this compound as a molecule of interest for further investigation.

Introduction: The Role of Fluorinated Benzoates in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Specifically, the incorporation of fluorine into aromatic rings, such as in benzoate derivatives, can lead to:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence a molecule's binding affinity to its target.

This compound belongs to this important class of fluorinated building blocks. Its structure combines the advantageous properties of a fluorine substituent with the electronic and steric influences of two methoxy groups on a benzoate scaffold, making it a promising starting material for the synthesis of novel bioactive compounds.

Compound Profile: this compound

PropertyValueSource
IUPAC Name This compoundChemScene
Alternative Name Benzoic acid, 2-fluoro-3,5-dimethoxy-, methyl esterChemScene
CAS Number 651734-58-6ChemScene
Molecular Formula C₁₀H₁₁FO₄ChemScene
Molecular Weight 214.19 g/mol ChemScene
Appearance White to off-white solid (predicted)-
Purity ≥98% (as offered by suppliers)ChemScene
Storage Store at room temperatureChemScene

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would likely begin with a suitable fluorinated and methoxylated benzene derivative, which would then be carboxylated and subsequently esterified. A possible precursor is 1-fluoro-3,5-dimethoxybenzene.

Synthetic Pathway A 1-Fluoro-3,5-dimethoxybenzene B Friedel-Crafts Acylation or Formylation A->B e.g., (COCl)₂, AlCl₃ C Oxidation B->C e.g., KMnO₄ or H₂CrO₄ D 2-Fluoro-3,5-dimethoxybenzoic acid C->D E Esterification D->E CH₃OH, H₂SO₄ (cat.) F This compound E->F

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A General Procedure for Esterification

The final step in the proposed synthesis is the esterification of 2-fluoro-3,5-dimethoxybenzoic acid. Below is a general, self-validating protocol for such a reaction.

Materials:

  • 2-fluoro-3,5-dimethoxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-3,5-dimethoxybenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Potential Applications in Drug Discovery and Development

As a fluorinated building block, this compound holds potential as a key intermediate in the synthesis of more complex molecules with therapeutic applications. The ester functional group can be readily converted to other functionalities such as amides, hydrazides, or can be reduced to an alcohol. The presence of the fluorine and methoxy groups can be exploited to fine-tune the electronic and steric properties of the final compound, potentially leading to improved biological activity and pharmacokinetic profiles.

The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Drug Discovery Workflow A This compound (Building Block) B Chemical Modification (e.g., Amidation, Reduction) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: General workflow for the use of a building block in drug discovery.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely available, predictions can be made based on the analysis of similar structures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methoxy group protons. The fluorine atom will likely cause splitting of the adjacent aromatic proton signals.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), and the carbons of the methyl and methoxy groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (214.19 g/mol ).

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ester and methoxy groups, and C-F stretch.

Conclusion

This compound is a promising, yet underexplored, fluorinated building block for medicinal chemistry. Its synthesis is achievable through established organic reactions, and its structure offers multiple points for chemical modification. The strategic incorporation of fluorine and methoxy groups suggests that derivatives of this compound could possess favorable pharmacokinetic properties. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

References

An In-depth Technical Guide to the Electron-Donating Effects of Methoxy Groups in Benzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The methoxy group (-OCH₃) is a ubiquitous functional group in organic chemistry, particularly within the architecture of pharmaceuticals and functional materials. Its influence on the electronic properties of an aromatic system is profound yet nuanced, dictated by a delicate interplay of competing electronic effects. This technical guide provides a comprehensive exploration of the electron-donating effects of the methoxy group as a substituent on benzoate esters. We will dissect the foundational principles of inductive and resonance effects, their dependence on positional isomerism (ortho, meta, and para), and the quantitative framework provided by the Hammett equation. This guide integrates theoretical principles with practical, field-proven experimental methodologies, offering researchers and drug development professionals a self-validating system for understanding, predicting, and manipulating the reactivity and properties of these important chemical entities.

The Duality of the Methoxy Group: A Tale of Two Effects

The electronic character of the methoxy group is not monolithic; it is a classic example of a substituent that exerts two opposing electronic forces on an aromatic ring.[1]

  • The Inductive Effect (-I): Oxygen is a highly electronegative atom. Consequently, it withdraws electron density from the carbon atom of the benzene ring through the sigma (σ) bond.[2][3] This is a distance-dependent, electron-withdrawing effect.

  • The Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[3][4] This donation of electron density into the ring is a powerful, electron-donating effect.

In most scenarios, particularly when the methoxy group is positioned to effectively conjugate with the π-system, the resonance effect is dominant over the inductive effect.[1][4] This makes the methoxy group an overall electron-donating group, activating the aromatic ring towards electrophilic substitution.[5]

G cluster_0 Methoxy Group Electronic Effects Methoxy -OCH3 Group Inductive Inductive Effect (-I) Electron-Withdrawing Methoxy->Inductive via σ-bond (Electronegativity) Resonance Resonance Effect (+R) Electron-Donating Methoxy->Resonance via π-system (Lone Pair Delocalization) Overall Overall Effect: Position-Dependent Inductive->Overall Resonance->Overall

Caption: Duality of Methoxy Group Electronic Influence.

Positional Isomerism: The Decisive Factor in Benzoate Esters

The net electronic effect of the methoxy group on the reactivity of the benzoate ester moiety is critically dependent on its position—ortho, meta, or para—relative to the ester group. This is because the resonance effect only increases electron density at the ortho and para positions.[6]

  • Para-Methoxy Group: At the para position, the +R effect is maximized. The donated electron density can be delocalized throughout the ring and directly onto the carbonyl group of the ester. This increases the electron density on the carbonyl carbon, reducing its electrophilicity. The overall effect is strongly electron-donating.[3]

  • Ortho-Methoxy Group: The electronic influence is similar to the para position due to a strong +R effect. However, the interpretation is complicated by steric hindrance and potential direct field effects, where the substituent can interact directly with the reaction center through space.[7] These steric effects can hinder the approach of reagents to the ester group.[8]

  • Meta-Methoxy Group: Resonance structures do not place any additional electron density from the methoxy group at the meta position.[3][9] Therefore, the electron-donating resonance effect does not significantly influence the ester group from this position. The weaker, electron-withdrawing inductive effect (-I) becomes the dominant factor, making a meta-methoxy group net electron-withdrawing relative to hydrogen.[7]

G substituent Methoxy Position Dominant Effect Net Result on Ester para para meta meta ortho ortho

Caption: Positional Dependence of Methoxy Group's Net Effect.

Quantitative Analysis: The Hammett Equation

To move beyond qualitative descriptions, the Hammett equation provides a powerful quantitative tool for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[10]

The equation is expressed as: log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted (hydrogen) reactant.

  • σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent (e.g., p-OCH₃ or m-OCH₃) and is a measure of its electronic effect.

  • ρ (Rho) is the reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of the reaction to electronic effects.[10]

A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.

Data Presentation: Hammett Substituent Constants (σ)

The Hammett constants for the methoxy group unequivocally illustrate its position-dependent electronic nature.

SubstituentPositionHammett Constant (σ)Implied Electronic Effect
-OCH₃para-0.27Electron-Donating
-OCH₃meta+0.12[11]Electron-Withdrawing

Experimental Validation: A Self-Validating Protocol

The theoretical principles described above can be rigorously tested in the laboratory. The alkaline hydrolysis of methyl benzoates is a classic model reaction. The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[12]

Experimental Rationale

The choice of alkaline hydrolysis is deliberate as its transition state involves the build-up of negative charge on the carbonyl oxygen as a tetrahedral intermediate is formed.[11]

  • An electron-donating group (like para-methoxy) will destabilize this developing negative charge and decrease the electrophilicity of the carbonyl carbon. This will decrease the rate of reaction (k < k₀).

  • An electron-withdrawing group (like meta-methoxy) will stabilize the negative charge in the transition state and increase the carbonyl's electrophilicity. This will increase the rate of reaction (k > k₀).[12]

Workflow for Kinetic Analysis

G cluster_workflow Kinetic Analysis Workflow A Synthesis of Esters (Methyl benzoate, p-methoxy, m-methoxy) B Purification & Characterization (Recrystallization, NMR, IR) A->B C Kinetic Assay Setup (Constant Temp, [Ester] << [NaOH]) B->C D Rate Monitoring (UV-Vis Spectrophotometry) C->D E Data Processing (Pseudo-first-order plots) D->E F Hammett Plot Construction (log(k/k₀) vs. σ) E->F G Determine Reaction Constant (ρ) F->G

Caption: Experimental Workflow for Hammett Analysis.

Protocol 1: Synthesis of Substituted Methyl Benzoates

This protocol utilizes a standard Fischer esterification.

  • Reaction Setup: To a 100 mL round-bottom flask, add the substituted benzoic acid (e.g., p-methoxybenzoic acid, 0.1 mol), methanol (40 mL, excess), and concentrated sulfuric acid (1 mL, catalyst).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel containing 100 mL of cold water. Extract the ester with diethyl ether (2 x 50 mL).

  • Neutralization: Wash the combined organic layers with 50 mL of 5% sodium bicarbonate solution to remove unreacted acid, followed by 50 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude ester by recrystallization or distillation to yield the final product. Confirm purity and identity via ¹H NMR and IR spectroscopy.

Protocol 2: Kinetic Measurement via UV-Vis Spectrophotometry
  • Stock Solutions: Prepare a 0.1 M solution of NaOH in 50:50 ethanol/water. Prepare 0.01 M stock solutions of each synthesized ester in the same solvent system.

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the corresponding benzoate anion (e.g., ~273 nm for p-methoxybenzoate), which is a product of the reaction.

  • Reaction Initiation: In a quartz cuvette, mix 2.9 mL of the 0.1 M NaOH solution with 0.1 mL of the 0.01 M ester stock solution at a constant temperature (e.g., 30°C). This ensures pseudo-first-order conditions.

  • Data Acquisition: Immediately begin recording absorbance as a function of time for at least 3 half-lives.

  • Data Analysis: The reaction follows pseudo-first-order kinetics. Plot ln(A_∞ - A_t) versus time (t), where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line is equal to -k_obs, the observed pseudo-first-order rate constant.

  • Calculate Second-Order Rate Constant (k): Calculate the true second-order rate constant using the formula: k = k_obs / [NaOH].

  • Hammett Analysis: Repeat for all esters. Calculate log(k/k₀) for each substituted ester and plot against its known σ value. The slope of the resulting line is the reaction constant, ρ.

Spectroscopic Signatures of Electronic Effects

The electronic perturbations caused by the methoxy group are directly observable through various spectroscopic techniques.

TechniqueObservation for p-Methoxy vs. BenzoateRationale
¹³C NMR Upfield shift (lower ppm) of the carbonyl carbon.The +R effect of the para-methoxy group donates electron density, increasing the shielding of the carbonyl carbon nucleus.[13]
¹H NMR Upfield shift of aromatic protons, especially those ortho to the methoxy group.Increased electron density on the ring leads to greater shielding of the protons.[14]
FT-IR Decrease in C=O stretching frequency (lower cm⁻¹).Electron donation into the π-system slightly reduces the double-bond character of the carbonyl group, weakening the bond and lowering its vibrational frequency.[13][15]

Implications for Drug Design and Development

Understanding these electronic effects is not merely an academic exercise; it is fundamental to modern medicinal chemistry. The benzoate ester motif is present in numerous therapeutic agents. By strategically placing methoxy groups, a drug development professional can:

  • Tune Receptor Binding Affinity: Modifying the electron density of an aromatic ring can alter its ability to participate in crucial interactions (e.g., π-π stacking, cation-π interactions) within a protein's binding pocket.

  • Modulate Metabolic Stability: The rate of metabolic hydrolysis of an ester-containing drug can be controlled. A para-methoxy group, by slowing hydrolysis, can increase the drug's half-life. Conversely, a meta-methoxy group could be used to design a more rapidly cleared pro-drug.

  • Optimize ADME Properties: The overall electronic character of a molecule influences its polarity, solubility, and membrane permeability, all critical components of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Conclusion

The methoxy group's influence on the electronic landscape of a benzoate ester is a powerful demonstration of fundamental principles in physical organic chemistry. Its effect is not absolute but is instead exquisitely controlled by its position on the aromatic ring. At the para (and ortho) position, the electron-donating resonance effect dominates, deactivating the ester towards nucleophilic attack. At the meta position, the inductive effect prevails, resulting in a net electron-withdrawing character that activates the ester. These predictable, quantifiable effects, validated by kinetic and spectroscopic data, provide researchers and drug developers with a reliable tool for the rational design and optimization of molecules with tailored chemical and biological properties.

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Role of fluorine substitution in benzoic acid derivatives

The incorporation of fluorine into benzoic acid derivatives is a cornerstone of modern rational drug design. By understanding the fundamental principles of how fluorine modulates pKa, lipophilicity, metabolic stability, and target binding, scientists can more effectively design molecules with superior therapeutic profiles. The effects are predictable, powerful, and versatile, allowing for the systematic optimization of drug candidates. As synthetic methodologies for fluorination continue to advance, offering ever more precise control over the placement of fluorine atoms, the strategic use of this "magic bullet" element in benzoic acid-based drugs is set to expand, paving the way for new and improved treatments across a wide range of diseases. [6][22]

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Methodological & Application

The Synthetic Versatility of Methyl 2-fluoro-3,5-dimethoxybenzoate: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-fluoro-3,5-dimethoxybenzoate is a polysubstituted aromatic compound poised as a highly versatile and valuable building block for organic synthesis. Its unique arrangement of a reactive fluorine atom, two electron-donating methoxy groups, and a modifiable methyl ester function offers a rich platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on key reactivity principles and furnishing detailed protocols for its strategic deployment in the synthesis of high-value compounds for the pharmaceutical and materials science sectors. The strategic positioning of the fluoro group ortho to the ester and a methoxy group, along with an additional meta-directing methoxy group, creates a nuanced electronic environment that can be exploited for selective transformations.

Application 1: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

Scientific Rationale

The C-F bond in this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a consequence of the strong electron-withdrawing inductive effect of the fluorine atom, which polarizes the C-F bond and renders the C-2 carbon electrophilic. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex. The presence of the ester and methoxy groups can further influence the reaction rate and stability of this intermediate. This transformation is a powerful tool for introducing a wide array of functional groups at the C-2 position.[1][2]

Representative Protocol: Synthesis of Methyl 2-(morpholino)-3,5-dimethoxybenzoate

This protocol details the substitution of the fluorine atom with morpholine, a common secondary amine, illustrating a typical C-N bond formation via SNAr.[3][4]

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound in DMF, add morpholine and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 2-(morpholino)-3,5-dimethoxybenzoate.

Data Summary: Scope of Nucleophiles in SNAr
Nucleophile ClassRepresentative NucleophileExpected ProductTypical Yield Range (based on analogs)
N-Nucleophiles Piperidine, Aniline, Benzylamine2-Amino-3,5-dimethoxybenzoate derivatives70-95%
O-Nucleophiles Sodium methoxide, Phenols2-Alkoxy/Aryloxy-3,5-dimethoxybenzoate derivatives60-90%
S-Nucleophiles Sodium thiophenoxide2-(Arylthio)-3,5-dimethoxybenzoate derivatives75-95%
Experimental Workflow for SNAr

SNAr_Workflow A This compound C Reaction at 80-100 °C A->C B Nucleophile (e.g., Amine) Base (e.g., K₂CO₃) Solvent (e.g., DMF) B->C D Aqueous Work-up C->D E Extraction D->E F Purification (Chromatography) E->F G 2-Substituted-3,5-dimethoxybenzoate F->G DoM_Workflow A Starting Material (this compound) B Strong Base (LDA) THF, -78 °C A->B Deprotonation C Aryllithium Intermediate B->C D Electrophile (E+) C->D Electrophilic Trapping E Quench & Work-up D->E F Functionalized Product E->F Quinolone_Synthesis cluster_0 S(N)Ar Reaction cluster_1 Gould-Jacobs Reaction A Methyl 2-fluoro- 3,5-dimethoxybenzoate B Amine (R-NH₂) Base, Heat C Methyl 2-amino- 3,5-dimethoxybenzoate B->C C-N Bond Formation D Diethyl Malonate Heat (150 °C) C->D E Enamine Intermediate D->E Condensation F High Temp. Cyclization (e.g., Dowtherm A, 250 °C) E->F G Substituted 4-Hydroxyquinolone F->G Ring Closure

Sources

The Synthetic Versatility of Methyl 2-fluoro-3,5-dimethoxybenzoate: A Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and methoxy-substituted aromatic scaffolds is a cornerstone of molecular design. Methyl 2-fluoro-3,5-dimethoxybenzoate emerges as a highly valuable and versatile chemical intermediate, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with the following key characteristics:

PropertyValue
CAS Number 651734-58-6
Molecular Formula C₁₀H₁₁FO₄
Molecular Weight 214.19 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate.

Spectroscopic characterization is crucial for confirming the identity and purity of this intermediate. Typical spectral data includes:

  • ¹H NMR: Resonances corresponding to the methyl ester protons, two methoxy group protons, and aromatic protons.

  • ¹³C NMR: Signals for the carbonyl carbon, aromatic carbons (with C-F couplings), and the carbons of the methyl ester and methoxy groups.

  • Mass Spectrometry: A molecular ion peak consistent with the molecular weight.

Core Reactivity and Synthetic Applications

The synthetic potential of this compound is primarily centered around three key transformations: hydrolysis of the methyl ester, amide bond formation with the resulting carboxylic acid, and nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. These reactions open avenues for the synthesis of a diverse range of compounds, most notably precursors to quinolone antibiotics and other bioactive heterocycles.

logical_relationship A This compound B Hydrolysis A->B Step 1 F Nucleophilic Aromatic Substitution (SNAr) A->F Alternative Step 2b C 2-Fluoro-3,5-dimethoxybenzoic Acid B->C D Amide Coupling C->D Step 2a E N-Substituted Benzamides D->E H Cyclization E->H G 2-Amino-3,5-dimethoxybenzoate Derivatives F->G G->H I Heterocyclic Scaffolds (e.g., Quinolones) H->I

Caption: Key synthetic pathways originating from this compound.

Detailed Experimental Protocols

Protocol 1: Hydrolysis to 2-Fluoro-3,5-dimethoxybenzoic Acid

The initial and often necessary step in utilizing this intermediate is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions.

Materials:

  • This compound

  • Methanol

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol (5-10 mL per gram of ester).

  • Add a solution of NaOH (2.0-3.0 eq.) in water to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of 2-Fluoro-3,5-dimethoxybenzoic acid will form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Starting MaterialProductReagentsTypical Yield
This compound2-Fluoro-3,5-dimethoxybenzoic AcidNaOH, Methanol, HCl>90%
Protocol 2: Amide Bond Formation

With the carboxylic acid in hand, a plethora of amide coupling reactions can be performed to introduce diverse functionalities. This is a critical step in the synthesis of many pharmaceutical agents.[1]

Materials:

  • 2-Fluoro-3,5-dimethoxybenzoic acid

  • Amine of choice (primary or secondary)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Coupling agent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a stirred solution of 2-Fluoro-3,5-dimethoxybenzoic acid (1.0 eq.) in anhydrous DCM, add the coupling agent (e.g., HATU, 1.1 eq.).

  • Add the amine (1.1 eq.) followed by the base (e.g., DIPEA, 2.0 eq.).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[2][3]

amide_coupling cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack by Amine Acid R-COOH CouplingAgent Coupling Agent (e.g., HATU) Acid->CouplingAgent ActivatedEster Activated Ester Intermediate CouplingAgent->ActivatedEster Amine R'-NH2 ActivatedEster->Amine Attack Amide R-CO-NH-R' Amine->Amide

Caption: General workflow for amide bond formation.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the aromatic ring can be displaced by a variety of nucleophiles, a reaction facilitated by the electron-withdrawing nature of the carbonyl group and the potential for stabilization of the intermediate Meisenheimer complex.[4][5] This reaction provides a direct route to introduce nitrogen-containing substituents at the 2-position.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the base (e.g., K₂CO₃, 2.0 eq.) and the amine nucleophile (1.5 eq.).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Application in Quinolone Synthesis

A primary application of this intermediate is in the synthesis of quinolone derivatives, which are a major class of antibacterial agents.[6] The general strategy involves the formation of an enamino ester followed by thermal cyclization.

quinolone_synthesis A Methyl 2-amino-3,5-dimethoxybenzoate (from SNAr) B Reaction with Diethyl ethoxymethylenemalonate A->B C Enamino-ester Intermediate B->C D Thermal Cyclization (e.g., in Dowtherm A) C->D E 4-Hydroxyquinolone-3-carboxylate D->E F Hydrolysis E->F G Quinolone-3-carboxylic acid F->G H Further Functionalization G->H I Bioactive Quinolone Derivatives H->I

Caption: A plausible synthetic route to quinolone derivatives.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically functionalized building block with significant potential in organic synthesis. The protocols and insights provided herein offer a framework for its effective utilization in the creation of novel and complex molecules for a range of scientific applications, from drug discovery to materials science. Its predictable reactivity and the ability to selectively manipulate its functional groups make it an invaluable tool for the modern synthetic chemist.

References

  • Aktaş Anıl, G., & Polat, N. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution (SNAr) reaction.
  • El-Sayed, M. A. A., et al. (2021). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 26(4), 953. [Link]

  • Google Patents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Google Patents.
  • Zhou, W. Y., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 794-797. [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • PubMed. Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide.... [Link]

  • ResearchGate. (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59486229, Methyl 2,6-difluoro-3,5-dimethoxybenzoate. [Link]

  • Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

The Strategic Utility of Methyl 2-fluoro-3,5-dimethoxybenzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and methoxy functionalities into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. Methyl 2-fluoro-3,5-dimethoxybenzoate emerges as a particularly valuable building block, offering a unique combination of these key substituents on an aromatic core. This arrangement provides medicinal chemists with a versatile platform for the synthesis of complex molecules with enhanced biological activity, improved metabolic stability, and desirable drug-like characteristics. The presence of a fluorine atom can significantly impact a molecule's pKa, lipophilicity, and binding interactions, while the methoxy groups can influence solubility and metabolic pathways.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols for utilizing this compound as a strategic building block in pharmaceutical synthesis.

Physicochemical Properties and Strategic Advantages

The unique substitution pattern of this compound confers several strategic advantages in the context of drug design.

PropertyValueSignificance in Drug Design
Molecular Formula C₁₀H₁₁FO₄[4]Provides the basic atomic composition.
Molecular Weight 214.19 g/mol [4]Falls within the range for "rule of five" compliance.
Fluorine Substitution Ortho to the esterModulates the acidity of the corresponding carboxylic acid, influences conformational preference, and can act as a handle for further reactions or as a bioisostere for a hydrogen atom to block metabolic oxidation.[1][3]
Dimethoxy Substitution Meta and para to the esterThe methoxy groups are electron-donating and can improve metabolic stability by blocking potential sites of oxidation. They also influence the overall electronics and solubility of the molecule.

The interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy groups creates a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent synthetic transformations.

Core Synthetic Transformations and Protocols

This compound is a versatile starting material that can be readily transformed into a variety of key intermediates for pharmaceutical synthesis. The primary transformations include hydrolysis to the corresponding carboxylic acid, conversion to the acyl chloride, and subsequent amide bond formation.

Workflow for Key Synthetic Transformations

G A This compound B 2-Fluoro-3,5-dimethoxybenzoic Acid A->B Hydrolysis (e.g., LiOH, THF/H₂O) C 2-Fluoro-3,5-dimethoxybenzoyl Chloride B->C Acyl Chloride Formation (e.g., (COCl)₂, cat. DMF, DCM) D Amide Derivatives (Target Molecules) C->D Amide Coupling (Amine, Base, e.g., DIPEA, DCM)

Caption: Key synthetic transformations of this compound.

Protocol 1: Hydrolysis to 2-Fluoro-3,5-dimethoxybenzoic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental first step in many synthetic routes. This transformation "unmasks" the carboxylic acid functionality, enabling subsequent amide coupling reactions.

Rationale: Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a standard and reliable method for the saponification of methyl esters. The reaction is typically clean and proceeds to high conversion at room temperature.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add LiOH·H₂O (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-Fluoro-3,5-dimethoxybenzoic Acid as a solid.

Protocol 2: Amide Coupling via Acyl Chloride

For many amide bond formations, conversion of the carboxylic acid to the more reactive acyl chloride is an efficient strategy. This intermediate readily reacts with a wide range of amines to form the desired amide products.

Rationale: Oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a standard and highly effective method for the preparation of acyl chlorides from carboxylic acids. The byproducts of this reaction are gaseous (CO, CO₂, and HCl), which simplifies purification.

Materials:

  • 2-Fluoro-3,5-dimethoxybenzoic Acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Anhydrous Dichloromethane (DCM)

  • Amine of interest

  • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

Procedure:

Part A: Acyl Chloride Formation

  • To a solution of 2-Fluoro-3,5-dimethoxybenzoic Acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen), add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C and slowly add oxalyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude 2-fluoro-3,5-dimethoxybenzoyl chloride is typically used immediately in the next step.

Part B: Amide Coupling

  • Dissolve the crude 2-fluoro-3,5-dimethoxybenzoyl chloride in anhydrous DCM under an inert atmosphere.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) and DIPEA (1.5-2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Stir the reaction at room temperature for 1-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Case Study: Synthesis of a Key Intermediate for FGFR4 Inhibitors

Fibroblast growth factor receptor 4 (FGFR4) is a validated target in oncology, and inhibitors of this receptor are of significant interest for the treatment of certain cancers. A patent for FGFR4 inhibitors describes the synthesis of key intermediates derived from a closely related analogue, 2,6-difluoro-3,5-dimethoxybenzoic acid.[5] The synthetic logic and procedures can be directly applied to the 2-fluoro-3,5-dimethoxybenzoyl moiety.

Illustrative Synthetic Scheme

G cluster_0 Core Building Block Transformation cluster_1 Intermediate Synthesis A This compound B 2-Fluoro-3,5-dimethoxybenzoic Acid A->B Hydrolysis (LiOH, THF/H₂O) D Target Amide Intermediate B->D Amide Coupling (e.g., HATU, DIPEA, DMF) C Amine Partner C->D

Caption: Synthetic approach to an amide intermediate for FGFR4 inhibitors.

This case study highlights how this compound serves as a valuable starting material for the synthesis of complex and biologically relevant molecules. The 2-fluoro-3,5-dimethoxybenzoyl moiety is incorporated to explore its potential to enhance the pharmacological properties of the final drug candidate.

Conclusion

This compound is a strategically important and versatile building block for pharmaceutical research and development. Its unique substitution pattern offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The straightforward and high-yielding protocols for its key transformations, such as hydrolysis and amide coupling, make it an accessible and valuable component in the synthesis of novel therapeutics. The application of this building block in the synthesis of advanced intermediates for targeted therapies, such as FGFR4 inhibitors, underscores its relevance in modern drug discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermediate. Available from: [Link]

  • ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available from: [Link]

  • Google Patents. WO2016164703A1 - Fgfr4 inhibitors.
  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

Sources

Application Note & Protocol: Synthesis of Alkyl 2-fluoro-3,5-dimethoxybenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

2-Fluoro-3,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of fluoro- and methoxy- substituents significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Esterification of this acid is a critical step in the synthesis of novel compounds for drug discovery, as the resulting esters can act as prodrugs, enhance cell membrane permeability, or serve as key intermediates for further functionalization.

This document provides a detailed protocol for the synthesis of alkyl esters of 2-fluoro-3,5-dimethoxybenzoic acid using the Fischer-Speier esterification method. This classic and robust reaction is widely employed for its reliability, cost-effectiveness, and scalability, making it an essential technique for researchers in organic synthesis and drug development.[1] We will delve into the underlying mechanism, provide a step-by-step experimental guide, and discuss the causality behind key procedural choices.

Reaction Mechanism: The Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3] The reaction's success hinges on driving the equilibrium toward the products.

The mechanism proceeds through several key steps[1][4]:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the benzoic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[4][5]

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a much better leaving group: water.[1]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl π-bond, simultaneously expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst, allowing it to continue the catalytic cycle.

Because the reaction is reversible, specific strategies must be employed to ensure a high yield of the ester. The two most common strategies are: using a large excess of one reactant (typically the alcohol, which can also serve as the solvent) and/or removing water as it is formed.[4][5][6][7] This protocol utilizes an excess of the alcohol to shift the equilibrium towards the desired product.

Experimental Workflow Overview

Esterification_Workflow cluster_0 Part A: Reaction cluster_1 Part B: Work-up & Isolation cluster_2 Part C: Purification & Analysis A1 Combine Benzoic Acid & Anhydrous Alcohol A2 Add H₂SO₄ Catalyst A1->A2 A3 Heat to Reflux (4-8 hours) A2->A3 A4 Monitor by TLC A3->A4 B1 Cool to RT A4->B1 Reaction Complete B2 Remove Excess Alcohol (Rotary Evaporation) B1->B2 B3 Dissolve in Ethyl Acetate B2->B3 B4 Wash with sat. NaHCO₃ (Neutralize Acid) B3->B4 B5 Wash with Brine B4->B5 B6 Dry over Na₂SO₄ B5->B6 B7 Concentrate to Yield Crude Product B6->B7 C1 Recrystallization or Column Chromatography B7->C1 Isolate Crude Ester C2 Obtain Pure Ester C1->C2 C3 Characterize (NMR, IR, MS) C2->C3

Caption: High-level workflow for the synthesis, isolation, and purification of alkyl 2-fluoro-3,5-dimethoxybenzoate.

Materials and Reagents

The following table summarizes the reagents required for the synthesis of methyl 2-fluoro-3,5-dimethoxybenzoate. For the ethyl ester, substitute methanol with anhydrous ethanol.

ReagentFormulaMW ( g/mol )Amount (10 mmol scale)EquivalentsNotes
2-Fluoro-3,5-dimethoxybenzoic acidC₉H₉FO₄200.172.00 g1.0Starting material. Ensure it is dry.
Anhydrous MethanolCH₃OH32.0440 mL (~1 mol)~100Reagent and solvent. Must be anhydrous to favor product formation.
Concentrated Sulfuric AcidH₂SO₄98.08~0.5 mL (~9 mmol)~0.9Catalyst. Add slowly and with caution.
Ethyl AcetateC₄H₈O₂88.11~100 mL-Extraction solvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-~60 mL-For neutralizing the acid catalyst and unreacted starting material.
Saturated Sodium Chloride Solution (Brine)NaCl (aq)-~30 mL-For washing the organic layer.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent.

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (Erlenmeyer flasks, beakers, filtration apparatus)

  • TLC plates (silica gel), chamber, and UV lamp

Detailed Experimental Protocol

This protocol describes the synthesis of this compound.

Part A: Reaction Setup and Reflux
  • Preparation: Ensure all glassware is clean and thoroughly dried to prevent the presence of water, which can inhibit the reaction.[7]

  • Reagent Addition: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2.00 g (10.0 mmol) of 2-fluoro-3,5-dimethoxybenzoic acid.

  • Solvent Addition: Add 40 mL of anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath to control any potential exotherm. While stirring, slowly and carefully add 0.5 mL of concentrated sulfuric acid dropwise.[8] Caution: Concentrated sulfuric acid is highly corrosive and reacts exothermically.

  • Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the reaction mixture to a gentle reflux (approx. 65°C) using a heating mantle.[9]

  • Monitoring: Allow the reaction to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting carboxylic acid spot is no longer visible by UV light.

Part B: Reaction Work-up and Extraction
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Concentration: Remove the bulk of the excess methanol using a rotary evaporator.[10]

  • Extraction Setup: Transfer the remaining residue to a 250 mL separatory funnel. Dissolve the residue by adding 50 mL of ethyl acetate and 50 mL of deionized water. Shake the funnel gently and allow the layers to separate.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL).[10] Caution: This will generate CO₂ gas; vent the separatory funnel frequently to release pressure. This step neutralizes the sulfuric acid catalyst and removes any unreacted benzoic acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine, 1 x 30 mL) to remove residual water and water-soluble impurities.[10]

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.[9] The solution is dry when the drying agent no longer clumps together.

  • Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester, which may be a solid or an oil.

Part C: Purification
  • Method Selection: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water or hexanes) or by silica gel column chromatography if it is an oil or contains persistent impurities.[9]

  • Recrystallization (if solid): Dissolve the crude product in a minimum amount of hot solvent (e.g., methanol). Slowly add a co-solvent (e.g., water) until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

  • Final Product: Dry the purified product under vacuum to obtain the pure alkyl 2-fluoro-3,5-dimethoxybenzoate. Determine the final mass and calculate the percentage yield.

Characterization

  • Thin Layer Chromatography (TLC): Confirm the purity of the final product. The ester should have a higher Rf value than the starting carboxylic acid due to its lower polarity.

  • Infrared (IR) Spectroscopy: Verify the formation of the ester by observing the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester at approximately 1720-1740 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure. Key signals to look for in ¹H NMR include the appearance of a singlet around 3.9 ppm for the methyl ester protons (-OCH₃) or a quartet and triplet for the ethyl ester protons.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care and add it slowly to the reaction mixture, preferably in an ice bath.

  • Methanol and ethyl acetate are flammable. Keep them away from ignition sources.

  • The neutralization step with sodium bicarbonate produces CO₂ gas. Ensure the separatory funnel is vented frequently to prevent pressure buildup.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction (TLC) Insufficient reaction time or temperature; wet reagents/glassware; insufficient catalyst.Extend the reflux time. Ensure all reagents are anhydrous and glassware is oven-dried.[7] Verify the amount of catalyst added.
Low Yield Reversible reaction equilibrium not sufficiently shifted; loss of product during work-up.Use a larger excess of alcohol. Ensure complete extraction and careful separation of layers during the work-up.
Unexpected Byproducts Side reactions due to high temperatures or impurities.[7][11]Monitor the reaction temperature carefully. Ensure the purity of the starting materials. If using a secondary or tertiary alcohol, alkene formation via dehydration is a possible side reaction.[7]
Product is an oil, not a solid The melting point of the ester is below room temperature, or the product is impure.Attempt purification by column chromatography instead of recrystallization.

References

  • Zheng, Y., et al. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances. Available at: [Link]

  • Handout: Esterification and Acetalization. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid. (n.d.). Homework.Study.com. Available at: [Link]

  • Making Esters From Carboxylic Acids. (2023). Chemistry LibreTexts. Available at: [Link]

  • Fischer Esterification Reaction. (n.d.). BYJU'S. Available at: [Link]

  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). (2014). YouTube. Available at: [Link]

  • Work up of ester? (2021). ResearchGate. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: [Link]

  • Experimental Procedure for Esterification. (2018). Writing in Biology, University of Massachusetts Amherst. Available at: [Link]

  • The Fischer Esterification. (n.d.). University of Missouri–St. Louis. Available at: [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Available at: [Link]

  • Smith, A. M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]

  • Method for preparing benzoic acid esters. (2019). Google Patents.
  • Acid to Ester - Common Conditions. (n.d.). The Organic Chemistry Portal. Available at: [Link]

  • Ali, I., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process. (2023). Semantic Scholar. Available at: [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015). ResearchGate. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Available at: [Link]

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Application Notes and Protocols for Methyl 2-fluoro-3,5-dimethoxybenzoate: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Fluorinated Benzoate Building Block

Methyl 2-fluoro-3,5-dimethoxybenzoate is a valuable fluorinated aromatic building block in medicinal chemistry and materials science.[1] The presence of a fluorine atom ortho to the methyl ester activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the methoxy groups and the ester functionality offer additional sites for chemical modification. This guide provides detailed application notes and protocols for key transformations involving this compound, offering insights into the rationale behind the selection of reaction conditions and methodologies for purification and characterization.

The strategic placement of the fluorine atom significantly influences the reactivity of the aromatic ring. Fluorine's high electronegativity activates the ring towards nucleophilic attack, making it a good leaving group in SNAr reactions.[2] This reactivity, coupled with the potential for further manipulation of the methoxy and ester groups, makes this compound a versatile intermediate for the synthesis of complex molecules.

Core Applications and Reaction Protocols

This section details the primary synthetic transformations involving this compound, providing step-by-step protocols and the scientific reasoning behind the chosen conditions.

Nucleophilic Aromatic Substitution (SNAr) with Amines

The displacement of the fluoride with a variety of amine nucleophiles is a cornerstone application of this reagent. This reaction is fundamental for the synthesis of N-aryl compounds, which are prevalent in many biologically active molecules.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the adjacent ester group and the aromatic ring itself helps to stabilize this negatively charged intermediate. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.[3]

Diagram of the SNAr Reaction Workflow:

SNAr_Workflow Start This compound + Amine Nucleophile Reaction Reaction Setup: - Anhydrous Solvent (e.g., DMF, DMSO) - Base (e.g., K2CO3, DIPEA) - Inert Atmosphere (N2 or Ar) Start->Reaction Combine Heating Heating (e.g., 80-120 °C) Reaction->Heating Initiate Monitoring Reaction Monitoring (TLC or LC-MS) Heating->Monitoring During Reaction Workup Aqueous Work-up: - Quench with water - Extract with organic solvent - Wash and dry Monitoring->Workup Upon Completion Purification Purification (Flash Column Chromatography) Workup->Purification Product Substituted N-Aryl Product Purification->Product

Caption: General workflow for the SNAr reaction of this compound with amines.

Detailed Protocol: Synthesis of Methyl 2-(benzylamino)-3,5-dimethoxybenzoate

This protocol describes a general procedure for the reaction with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.

  • Add potassium carbonate to the solution, followed by the dropwise addition of benzylamine.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF or DMSO are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.[4]

  • Base: A non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) is essential to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HF formed during the reaction.[3]

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction.

Data Presentation: Representative SNAr Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF1001285-95
PiperidineDIPEADMSO120880-90
AnilineK₂CO₃DMF1202460-75

Note: These are representative yields based on similar reactions and may require optimization for specific substrates.

Hydrolysis of the Methyl Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a handle for further functionalization, such as amide bond formation.

Mechanistic Insight: Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, yielding the carboxylate. Subsequent acidification protonates the carboxylate to give the carboxylic acid.

Detailed Protocol: Synthesis of 2-fluoro-3,5-dimethoxybenzoic acid

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH, 2.0-3.0 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Round-bottom flask, reflux condenser, and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of methanol and water.

  • Add sodium hydroxide pellets or a concentrated aqueous solution.

  • Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of the carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Causality of Experimental Choices:

  • Base: A strong base like NaOH is required to effectively hydrolyze the ester.

  • Solvent System: A mixture of methanol and water is often used to ensure the solubility of both the organic ester and the inorganic base.[5]

  • Acidification: Strong acid is necessary to protonate the carboxylate salt and precipitate the less soluble carboxylic acid.

Grignard Reaction with the Ester Functionality

The methyl ester can react with Grignard reagents to form tertiary alcohols, providing a route to introduce two identical alkyl or aryl groups.

Mechanistic Insight: The Grignard reagent (R-MgX) acts as a strong nucleophile, attacking the carbonyl carbon of the ester. The initial tetrahedral intermediate collapses, eliminating the methoxide group to form a ketone intermediate. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent to form a magnesium alkoxide. Acidic workup then protonates the alkoxide to yield the tertiary alcohol.[6]

Diagram of the Grignard Reaction Mechanism:

Grignard_Mechanism cluster_step1 Step 1: First Addition cluster_step2 Step 2: Elimination cluster_step3 Step 3: Second Addition cluster_step4 Step 4: Protonation Ester This compound Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 + Grignard1 R-MgX Ketone Ketone Intermediate Intermediate1->Ketone - MeO-MgX Intermediate1->Ketone Alkoxide Magnesium Alkoxide Ketone->Alkoxide + Ketone->Alkoxide Grignard2 R-MgX Product Tertiary Alcohol Alkoxide->Product + Alkoxide->Product Acid H3O+

Caption: Mechanism of the Grignard reaction with a methyl ester.

Detailed Protocol: Synthesis of 1-(2-fluoro-3,5-dimethoxyphenyl)-1,1-diphenylethanol

This protocol outlines the reaction with phenylmagnesium bromide.

Materials:

  • This compound (1.0 eq)

  • Phenylmagnesium bromide (2.2 eq, solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions, including a dropping funnel and an inert gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the phenylmagnesium bromide solution dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water; therefore, anhydrous conditions are crucial for the success of the reaction.[7]

  • Stoichiometry: At least two equivalents of the Grignard reagent are required as one equivalent is consumed to form the ketone intermediate, which then reacts with the second equivalent.[6]

  • Workup: A mild acidic workup with saturated ammonium chloride is used to protonate the alkoxide without causing unwanted side reactions.[8]

Potential Cross-Coupling Reactions

While less common for this specific substrate, the fluorine atom can potentially be displaced in certain cross-coupling reactions, although this is more challenging than with heavier halogens. The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.

Considerations for Suzuki-Miyaura Coupling: The C-F bond is generally strong and less reactive in oxidative addition to palladium catalysts compared to C-Br or C-I bonds. However, with the appropriate choice of catalyst, ligand, and reaction conditions, Suzuki-Miyaura coupling of aryl fluorides is achievable.[9] N-heterocyclic carbene (NHC)-ligated palladium complexes have shown promise for such transformations.[1]

Proposed Reaction Conditions for Suzuki-Miyaura Coupling

ComponentExampleRationale
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂Common sources of Pd(0).
Ligand SPhos, XPhos, or an NHC ligand (e.g., IPr)Bulky, electron-rich phosphine or NHC ligands are required to facilitate the oxidative addition of the C-F bond.
Base K₃PO₄ or Cs₂CO₃A strong base is needed to activate the boronic acid.
Solvent Toluene, Dioxane, or THF/H₂O mixturesAprotic solvents are commonly used, sometimes with water to aid in the dissolution of the base.
Temperature 80-120 °CElevated temperatures are necessary to promote the reaction.

Conclusion and Future Perspectives

This compound is a versatile building block with well-defined reactivity, primarily centered around nucleophilic aromatic substitution at the C-F bond and transformations of the methyl ester functionality. The protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in the synthesis of a wide range of target molecules. Further exploration into its application in cross-coupling reactions and the development of novel derivatives will undoubtedly expand its utility in the fields of drug discovery and materials science.

References

  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved January 7, 2026, from [Link]

  • Google Patents. (2008). United States Patent.
  • Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Biscoe, M. R., et al. (2017). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)] Catalysts. Organic Letters, 19(21), 5852–5855.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Google Patents. (n.d.). Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved January 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Retrieved January 7, 2026, from [Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). α-Fluoroacrylates: synthesis, properties and use. Retrieved January 7, 2026, from [Link]

  • PubMed. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction. Retrieved January 7, 2026, from [Link]

Sources

The Strategic Utility of Methyl 2-fluoro-3,5-dimethoxybenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established principle for optimizing pharmacokinetic and pharmacodynamic properties. Methyl 2-fluoro-3,5-dimethoxybenzoate, a polysubstituted aromatic building block, represents a confluence of key structural features that are highly sought after in medicinal chemistry. This guide provides an in-depth analysis of its application, highlighting its synthetic versatility and potential in the generation of novel therapeutic agents.

Introduction: The Value Proposition of a Fluorinated, Methoxy-Rich Scaffold

This compound presents a unique combination of functional groups that offer medicinal chemists a powerful toolkit for molecular design. The strategic placement of a fluorine atom ortho to the methyl ester provides a handle for selective chemical transformations, while the two methoxy groups can modulate solubility, metabolic stability, and receptor-binding interactions. The presence of fluorine, a small and highly electronegative atom, can significantly impact a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved drug-like properties[1].

The electron-withdrawing nature of the fluorine atom also activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the C-F bond a versatile point for introducing further complexity and diversity into the molecular structure.

Core Applications: A Versatile Building Block for Bioactive Molecules

While direct incorporation of this compound into late-stage clinical candidates is not yet widely documented in publicly available literature, its structural motifs are prevalent in a variety of bioactive compounds, particularly in the realms of oncology and neurology. The 2-fluoro-3,5-dimethoxyphenyl moiety can be considered a key pharmacophore for interacting with specific biological targets.

Kinase Inhibitors

The development of small molecule kinase inhibitors is a cornerstone of modern cancer therapy. Many successful kinase inhibitors feature fluorinated and methoxy-substituted aromatic rings that engage with the ATP-binding pocket of the target kinase. The structural features of this compound make it an attractive starting point for the synthesis of such inhibitors. The methoxy groups can form crucial hydrogen bonds with the hinge region of the kinase, while the fluorine atom can enhance binding affinity through favorable electrostatic interactions.

GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of approved drugs. Allosteric modulators of GPCRs, which bind to sites distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and safety[2]. The substituted phenyl ring of this compound can serve as a scaffold for the development of such modulators, where the substitution pattern can be fine-tuned to achieve the desired allosteric effect.

Synthetic Transformations and Protocols

The utility of this compound lies in its reactivity and the ability to selectively modify its functional groups. The following protocols outline key synthetic transformations that unlock the potential of this building block.

Reduction of the Methyl Ester

The methyl ester can be readily reduced to the corresponding primary alcohol, (2-fluoro-3,5-dimethoxyphenyl)methanol. This transformation opens up a wide range of subsequent chemical modifications, such as oxidation to the aldehyde, conversion to halides, or etherification.

Protocol 1: Reduction of this compound with Lithium Aluminum Hydride (LiAlH4)

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate (Na2SO4) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of LiAlH4 (1.5 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.

  • Combine the organic filtrates and wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield (2-fluoro-3,5-dimethoxyphenyl)methanol.

Data Presentation: Physicochemical Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound651734-58-6C₁₀H₁₁FO₄214.19
(2-fluoro-3,5-dimethoxyphenyl)methanol1208429-54-2C₉H₁₁FO₃186.18
Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the aromatic ring is susceptible to nucleophilic displacement, particularly with strong nucleophiles. This reaction is a powerful tool for introducing new functional groups at the 2-position.

Protocol 2: General Procedure for SNAr with an Amine Nucleophile

Materials:

  • This compound

  • Desired primary or secondary amine

  • Aprotic polar solvent (e.g., DMSO, DMF, or NMP)

  • Base (e.g., K2CO3, Cs2CO3, or DIPEA)

  • Standard glassware for heating under reflux

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.2-1.5 eq) in the chosen aprotic polar solvent.

  • Add the base (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

G cluster_0 Synthetic Utility of this compound Start This compound Alcohol (2-fluoro-3,5-dimethoxyphenyl)methanol Start->Alcohol  Reduction (e.g., LiAlH4) Amine 2-Amino-3,5-dimethoxybenzoate Derivative Start->Amine  SNAr (e.g., R2NH)

Caption: Key transformations of this compound.

Conclusion and Future Perspectives

This compound is a promising and versatile building block for medicinal chemistry. Its unique substitution pattern provides multiple avenues for synthetic elaboration, enabling the construction of diverse molecular architectures. While its full potential is still being explored, the prevalence of its core structural motifs in known bioactive compounds suggests that it will continue to be a valuable tool for the discovery and development of new therapeutic agents. Further research into novel synthetic methodologies and the exploration of its application in a wider range of therapeutic areas are warranted.

References

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1096-1109. Available at: [Link]

  • Christodoulou, M. S., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(7), 3019. Available at: [Link]

  • U.S. Patent 11,001,552. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Gregory, G. M., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology, 14, 1133309. Available at: [Link]

  • Wootten, D., et al. (2018). Novel Allosteric Modulators of G Protein-coupled Receptors. The Journal of biological chemistry, 293(19), 7176–7186. Available at: [Link]

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Application Note: Strategic Synthesis of Bioactive Heterocyclic Scaffolds from Methyl 2-fluoro-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-fluoro-3,5-dimethoxybenzoate is a highly versatile and strategically functionalized building block for the synthesis of complex heterocyclic compounds. Its unique arrangement of a nucleophilic-susceptible fluorine atom, an electron-withdrawing methyl ester, and two electron-donating methoxy groups offers a powerful platform for constructing medicinally relevant scaffolds. This guide provides an in-depth exploration of synthetic strategies, reaction mechanisms, and detailed experimental protocols for leveraging this precursor to build valuable heterocyclic cores, such as quinolones and benzoxazines. The methodologies are designed for researchers in medicinal chemistry and drug development, emphasizing the causal logic behind experimental choices and providing robust, self-validating protocols.

Introduction: The Strategic Value of a Multifunctional Precursor

The incorporation of fluorine into heterocyclic structures is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] The starting material, this compound[3], is particularly valuable due to three key features:

  • An Activated C-F Bond: The fluorine atom is positioned ortho to an electron-withdrawing methyl ester group. This arrangement significantly polarizes the C-F bond and activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), making the fluorine an excellent leaving group.[4][5]

  • Methoxy Substituents: The two methoxy groups at positions 3 and 5 are common in natural products and bioactive molecules. They modulate the electronic properties of the ring and provide specific vectors for late-stage functionalization, influencing the final compound's pharmacological profile.

  • A Versatile Ester Handle: The methyl ester provides a reactive site for numerous transformations, including hydrolysis, reduction, or amidation, which are crucial for subsequent cyclization and derivatization steps.

This application note will focus on SNAr as the key initial transformation to access advanced heterocyclic intermediates.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process and is the primary strategy for functionalizing this compound.[6]

Mechanism Pillars:

  • Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring. This step is typically the rate-determining step.[5]

  • Formation of the Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the ring and stabilized by the ortho-ester group.[4][6]

  • Elimination and Aromatization: The leaving group (fluoride) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[7]

SNAr_Mechanism General S_NAr Mechanism cluster_addition Step 1: Addition (Rate-Determining) cluster_elimination Step 2: Elimination Start Aryl Fluoride (Electron Deficient Ring) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Nuc Nucleophile (Nu:⁻) Nuc->Meisenheimer Attack Product Substituted Product Meisenheimer->Product Aromatization Fluoride Fluoride Ion (F⁻) Meisenheimer->Fluoride Loss of F⁻

Caption: The two-step addition-elimination mechanism of SNAr.

Application Pathway I: Synthesis of Novel 6,8-Dimethoxy-5-fluoroquinolone Cores

Quinolones, particularly fluoroquinolones, are a critical class of therapeutic agents known for their broad-spectrum antibacterial activity.[8][9][10] The fluorine atom at the C-6 position (in standard quinolone nomenclature) is often crucial for their biological function.[11] Our starting material is an ideal precursor for novel quinolones where the retained fluorine would be at the 5-position.

Proposed Synthetic Workflow

The strategy involves an initial SNAr reaction followed by intramolecular cyclization.

Quinolone_Workflow Quinolone Synthesis Workflow Start Methyl 2-fluoro- 3,5-dimethoxybenzoate Step1 S_NAr Reaction (Intermediate A) Start->Step1 Reagent1 Amino Acid Ester (e.g., Glycine Ethyl Ester) Base (K₂CO₃), Solvent (DMSO) Reagent1->Step1 Step2 Hydrolysis (Intermediate B) Step1->Step2 Reagent2 1. Saponification (LiOH) 2. Acidification (HCl) Reagent2->Step2 Product Target Quinolone Core (5-Fluoro-6,8-dimethoxy-4-quinolone) Step2->Product Reagent3 High-Temp Cyclization (e.g., in Dowtherm A) Reagent3->Product

Caption: Multi-step workflow for the synthesis of a quinolone core.

Protocol 1: SNAr with Glycine Ethyl Ester (Formation of Intermediate A)

Rationale: This protocol details the crucial C-N bond formation. Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its high boiling point and its ability to solvate both the organic substrate and the inorganic base. Potassium carbonate is a moderately strong, non-nucleophilic base, suitable for deprotonating the amine nucleophile without hydrolyzing the ester.

Materials:

  • This compound (1.0 eq)

  • Glycine ethyl ester hydrochloride (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMSO.

  • Add glycine ethyl ester hydrochloride and anhydrous K₂CO₃. The extra equivalent of base is to neutralize the HCl salt.

  • Stir the suspension at room temperature for 10 minutes.

  • Heat the reaction mixture to 80-100 °C. The higher temperature is necessary to overcome the slight deactivating effect of the methoxy groups on the SNAr reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMSO).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine intermediate.

Data Summary Table
ParameterDescriptionTarget Value/Range
Reaction SNAr for Intermediate A---
Temperature Reaction Temperature80 - 100 °C
Time Reaction Duration8 - 16 hours
Yield Expected Yield of Intermediate A65 - 85%
Purification MethodSilica Gel Chromatography
Characterization Techniques¹H NMR, ¹³C NMR, HRMS

Application Pathway II: Synthesis of Fluorinated Benzoxazine Derivatives

Benzoxazines are an important class of heterocyclic compounds used in the development of high-performance polymers and have also been explored as bioactive agents.[12][13][14] The synthesis leverages an initial SNAr reaction followed by a reductive cyclization strategy.

Proposed Synthetic Workflow

Benzoxazine_Workflow Benzoxazine Synthesis Workflow Start Methyl 2-fluoro- 3,5-dimethoxybenzoate Step1 S_NAr Reaction (Intermediate C) Start->Step1 Reagent1 2-Aminophenol Base (K₂CO₃), Solvent (DMF) Reagent1->Step1 Step2 Ester Reduction (Intermediate D) Step1->Step2 Reagent2 Reduction (e.g., LiAlH₄) Solvent (Anhydrous THF) Reagent2->Step2 Product Target Benzoxazine Core Step2->Product Reagent3 Acid-Catalyzed Cyclization (e.g., p-TsOH, Toluene) Reagent3->Product

Caption: Multi-step workflow for the synthesis of a benzoxazine core.

Protocol 2: SNAr with 2-Aminophenol (Formation of Intermediate C)

Rationale: This protocol uses an O- and N-bifunctional nucleophile. The amine is a softer, more potent nucleophile than the phenol under these basic conditions, leading to selective N-arylation. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation.

Materials:

  • This compound (1.0 eq)

  • 2-Aminophenol (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound and 2-aminophenol in anhydrous DMF.

  • Add the anhydrous K₂CO₃ to the solution.

  • Heat the reaction mixture to 100-120 °C. Stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to ambient temperature.

  • Pour the reaction mixture into ice-water, which should precipitate the crude product.

  • If precipitation occurs, filter the solid, wash thoroughly with water, and dry under vacuum.

  • If an oil forms, extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material via flash column chromatography or recrystallization to obtain Intermediate C.

Concluding Remarks and Future Perspectives

This compound serves as a superb starting point for the modular synthesis of diverse and medicinally relevant heterocyclic systems. The protocols detailed herein for quinolone and benzoxazine cores are built upon the robust and predictable Nucleophilic Aromatic Substitution reaction. By explaining the rationale behind the choice of reagents and conditions, these guidelines empower researchers to not only replicate these pathways but also to adapt them for the creation of novel compound libraries. The strategic placement of the fluoro and dimethoxy groups offers a unique opportunity to explore chemical space and develop next-generation therapeutics.

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019).
  • Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. (2003). Polymer.
  • Mlostoń, G., Hamera-Faeth, M., & Heimgartner, H. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. Available from: [Link]

  • High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. (2002). Journal of Polymer Science Part A: Polymer Chemistry. Available from: [Link]

  • Idris, A. Y., & Shakam, Y. M. (2022). Quinolone: a versatile therapeutic compound class. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Balsalobre, A., & de la Torre, B. G. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceuticals. Available from: [Link]

  • Neumann, C. N., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • Gummadi, S. B., & V. S., G. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available from: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2019). Global Scientific Journal. Available from: [Link]

  • Tressler, C. M., & Zondlo, N. J. (2020). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Organic & Biomolecular Chemistry. Available from: [Link]

  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2014). Journal of Heterocyclic Chemistry. Available from: [Link]

  • Synthesis of benzoxazine derivatives and their polymers. ResearchGate. Available from: [Link]

  • Fluorinated Heterocycles. (2023). ResearchGate. Available from: [Link]

  • Carcenac, Y., et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Fluorine in heterocyclic chemistry. (2014). ResearchGate. Available from: [Link]

  • 15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Available from: [Link]

  • Petrov, V. A. (2009). FLUORINATED HETEROCYCLIC COMPOUNDS. Wiley. Available from: [Link]

  • Current Trends and Future Directions of Fluoroquinolones. (2023). ResearchGate. Available from: [Link]

Sources

Application Notes & Protocols: A Guide to Knoevenagel Condensation with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Relevance of the Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone reaction in synthetic organic chemistry, facilitates the formation of a carbon-carbon double bond through the reaction of a carbonyl compound with an active methylene compound.[1][2] First described by Emil Knoevenagel in 1890, this reaction is a modification of the aldol condensation and is prized for its reliability and versatility.[1] Its products, typically α,β-unsaturated compounds, are crucial intermediates in the synthesis of a vast array of commercially and biologically significant molecules, including fine chemicals, polymers, fragrances, and therapeutic agents.[1][3]

In the realm of drug development, the Knoevenagel condensation is a powerful tool for creating molecular complexity and accessing diverse chemical scaffolds. The resulting α,β-unsaturated systems are present in numerous pharmacologically active compounds and serve as versatile precursors for further transformations. This guide provides an in-depth exploration of the Knoevenagel condensation, with a specific focus on the nuances encountered when using substituted benzaldehydes, offering both mechanistic insights and field-proven protocols for researchers and drug development professionals.

The Reaction Mechanism: A Step-by-Step Analysis

The Knoevenagel condensation proceeds via a two-stage mechanism: a nucleophilic addition followed by a dehydration (elimination) step.[2] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[2][4]

  • Deprotonation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile, malonic acid) to form a resonance-stabilized carbanion (enolate). The stability of this carbanion is crucial and is conferred by the adjacent electron-withdrawing groups (Z).[1]

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. This addition step forms a tetrahedral alkoxide intermediate.[1]

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or a solvent molecule, to yield a β-hydroxy adduct (an aldol-type product).

  • Dehydration: The β-hydroxy adduct readily undergoes elimination of a water molecule. This step is often facilitated by the catalyst and/or heat and is driven by the formation of a stable, conjugated π-system in the final α,β-unsaturated product.

Knoevenagel_Mechanism Figure 1: General Mechanism of the Knoevenagel Condensation Reactants Substituted Benzaldehyde + Active Methylene Compound Carbanion Carbanion (Enolate) Formation Reactants->Carbanion Deprotonation Addition Nucleophilic Attack Reactants->Addition Carbanion->Addition Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Carbanion Intermediate β-Hydroxy Adduct Addition->Intermediate Protonation Dehydration Dehydration (-H₂O) Intermediate->Dehydration Elimination Product α,β-Unsaturated Product Dehydration->Product

Caption: Figure 1: General Mechanism of the Knoevenagel Condensation

A notable variation involves secondary amine catalysts like piperidine, which can form an intermediate iminium ion with the aldehyde.[5] This iminium ion is a more potent electrophile than the aldehyde itself, accelerating the nucleophilic attack by the enolate.[5]

Influence of Benzaldehyde Substituents: Electronic and Steric Effects

The nature of the substituent on the aromatic ring of benzaldehyde significantly impacts the reaction rate.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) decrease the electron density of the aromatic ring. This inductive and/or resonance effect makes the carbonyl carbon more electron-deficient (more electrophilic). Consequently, the nucleophilic attack by the carbanion is accelerated, generally leading to faster reaction times and higher yields under mild conditions.[6]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups (-CH₃) increase the electron density on the ring. This makes the carbonyl carbon less electrophilic, slowing down the rate of nucleophilic addition. Reactions with benzaldehydes bearing strong EDGs may require more forcing conditions (e.g., higher temperatures, longer reaction times, or a more active catalyst) to achieve high conversion.

While some modern, highly efficient catalytic systems report minimal differences between EWGs and EDGs, the underlying electronic principles remain a key consideration for reaction design and optimization.[3][7]

Key Experimental Parameters & Modern Approaches

Optimizing a Knoevenagel condensation requires careful consideration of several factors.

  • Active Methylene Compound: The choice of the active methylene compound is dictated by the desired product. Malonic acid is often used in the Doebner modification, which involves a subsequent decarboxylation to yield cinnamic acids.[2] Malononitrile and ethyl cyanoacetate are highly reactive and commonly used to synthesize benzylidenemalononitriles and α-cyanoacrylates, respectively, which are valuable precursors in medicinal chemistry.[6][8]

  • Catalyst Selection: Traditionally, organic bases like piperidine and pyridine have been employed.[1] However, due to their toxicity and environmental concerns, a shift towards "greener" catalysts is a major focus.[3]

    • Benign Amines & Ammonium Salts: Ammonium salts like ammonium bicarbonate or ammonium acetate are inexpensive, effective, and environmentally friendly catalysts that can often be used in solvent-free conditions.[3][8]

    • Lewis Acids: Catalysts such as ZnCl₂, TiCl₄, and boric acid can also promote the reaction, often under mild conditions.[9][10]

    • Heterogeneous Catalysts: Solid-supported catalysts, including hydrotalcites, metal-organic frameworks (MOFs), and functionalized silica, offer the significant advantage of easy separation and recyclability.[5][6]

  • Solvent and Reaction Conditions: While traditional protocols often use organic solvents like ethanol or pyridine, modern methods increasingly favor greener alternatives.[2][11] Solvent-free (neat) reactions or the use of water as a solvent are highly desirable for reducing waste and environmental impact.[3][12] In some cases, catalyst-free condensation can be achieved simply by heating the reactants in water.[12]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for both a classic and a modern, green approach to the Knoevenagel condensation.

Experimental_Workflow Figure 2: Generalized Experimental Workflow Setup 1. Reagent Setup (Aldehyde, Methylene Compound, Catalyst, Solvent) Reaction 2. Reaction (Stirring, Heating/Reflux, Monitor by TLC) Setup->Reaction Workup 3. Work-up & Quenching (e.g., Acidification, Cooling) Reaction->Workup Upon Completion Isolation 4. Product Isolation (Filtration) Workup->Isolation Purification 5. Purification (Recrystallization) Isolation->Purification Analysis 6. Characterization (MP, NMR, IR) Purification->Analysis

Caption: Figure 2: Generalized Experimental Workflow

Protocol 1: Classic Doebner Modification – Synthesis of 4-Bromocinnamic Acid

This protocol is adapted from the Doebner modification, which utilizes malonic acid and results in a decarboxylation to form a substituted cinnamic acid.[2][13]

Materials:

  • 4-Bromobenzaldehyde (1.85 g, 10 mmol)

  • Malonic acid (1.25 g, 12 mmol, 1.2 equiv)

  • Pyridine (10 mL)

  • Piperidine (0.1 mL, ~1 mmol, 0.1 equiv)

  • 2M Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (10 mmol) and pyridine (10 mL).

  • Stir the mixture until the aldehyde is fully dissolved.

  • Add malonic acid (12 mmol) followed by a catalytic amount of piperidine (~0.1 mL).[13]

  • Heat the reaction mixture to reflux (oil bath temperature ~100-110 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice and 2M HCl (~30 mL) with vigorous stirring. This will neutralize the pyridine and precipitate the product.[13]

  • A white solid (4-bromocinnamic acid) will precipitate. Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

  • Dry the product under vacuum. If necessary, the crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Green Solvent-Free Synthesis – 2-(4-Nitrobenzylidene)malononitrile

This protocol utilizes an environmentally benign catalyst and solvent-free conditions, representing a modern, green chemistry approach.[8]

Materials:

  • 4-Nitrobenzaldehyde (1.51 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol, 1.0 equiv)

  • Ammonium acetate (0.077 g, 1 mmol, 0.1 equiv)

  • Ethyl acetate and n-hexane (for recrystallization)

Procedure:

  • In a 50 mL beaker or flask, combine 4-nitrobenzaldehyde (10 mmol) and malononitrile (10 mmol).

  • Add a catalytic amount of ammonium acetate (1 mmol).[8]

  • Stir the mixture vigorously with a glass rod or magnetic stir bar at room temperature. The reaction is often exothermic and may turn into a solid mass.

  • Continue stirring for 10-15 minutes. The progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).[8]

  • Upon completion, the crude solid product is typically of high purity.

  • For further purification, recrystallize the crude product from a mixture of n-hexane and ethyl acetate.[8]

  • Filter the purified crystals, wash with a small amount of cold n-hexane, and dry to obtain the final product.

Data Presentation: Reaction Scope

The following table summarizes typical results for the Knoevenagel condensation with various substituted benzaldehydes under green, solvent-free conditions with malononitrile and a benign catalyst.

EntryBenzaldehyde SubstituentCatalystTime (min)Yield (%)Reference
1HAmmonium Acetate5-7>95[8]
24-ClAmmonium Acetate5-7>95[8]
34-BrAmmonium Acetate5-7>95[8]
44-NO₂Ammonium Acetate5-7>98[8]
52-NO₂Ammonium Acetate5-7>98[8]
64-OCH₃Ni(NO₃)₂·6H₂O (in H₂O)1294[9]
74-OHNi(NO₃)₂·6H₂O (in H₂O)1592[9]

Table 1: Representative yields for Knoevenagel condensation of substituted benzaldehydes with malononitrile under green conditions.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently active catalyst; Deactivated starting material (aldehyde oxidized); Reaction temperature too low (especially for EDGs).Verify catalyst activity; Use fresh aldehyde; Increase reaction temperature or switch to a more potent catalyst (e.g., DBU).
Formation of Side Products Self-condensation of the aldehyde (if strong base is used); Michael addition of a second methylene unit.Use a weak base catalyst; Use stoichiometric amounts of reactants; Monitor reaction carefully to avoid over-running.[10]
Product Fails to Precipitate Product is soluble in the work-up solution; Insufficient acidification.Add more acid to ensure complete neutralization; Cool the solution in an ice bath for a longer period; Extract the product with an organic solvent.[13]
Polymerization (Red Goo) Reaction overheated, especially with malononitrile and a strong catalyst.Ensure adequate temperature control; Do not use an excessive amount of catalyst.

Conclusion

The Knoevenagel condensation remains an indispensable reaction for C-C bond formation in modern organic synthesis. By understanding the underlying mechanism and the electronic effects of substituents on the benzaldehyde partner, researchers can rationally design and optimize reaction conditions. The evolution from traditional protocols using hazardous reagents to modern, green methodologies—employing benign catalysts, aqueous media, or solvent-free conditions—has significantly enhanced the sustainability and efficiency of this classic transformation. The protocols and insights provided herein serve as a robust foundation for scientists engaged in synthetic chemistry and drug discovery, enabling the effective synthesis of diverse α,β-unsaturated compounds.

References

  • De Witte, F., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 334-343. [Link]

  • Sharma, P., & Singh, A. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 34(3). [Link]

  • De Witte, F., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure, Eindhoven University of Technology research portal. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Gour, R., et al. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 6(2). [Link]

  • Gkizis, P. L., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Verstraeten, B., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews, 13(4), 273-286. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Wang, C., et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. E-Journal of Chemistry, 7(4), 1331-1336. [Link]

  • Saghian, M., et al. (2023). A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. ResearchGate. [Link]

  • Sonawane, J.P., et al. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences, 4(2). [Link]

  • Anonymous. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry, 5(4), 2639-2650. [Link]

  • Prasad, D., et al. (2024). Activated carbon sheets from pomegranate peel with ionic liquid for Knoevenagel condensation: synthesis of aryledene. Frontiers in Chemistry, 12. [Link]

  • Tien, J., & Hunsberger, I. M. (1955). Catalyst Study of the Knoevenagel Condensation. Journal of Chemical & Engineering Data. [Link]

  • The Chemist's Cookbook. (2024, Jan 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

  • Sharma, P., & Singh, A. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 34(3). [Link]

  • Hasan, M. A., et al. (2013). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

Sources

Application Notes and Protocols: Methyl 2-fluoro-3,5-dimethoxybenzoate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and methoxy functional groups into aromatic scaffolds represents a cornerstone of modern agrochemical design. These moieties can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-site interactions, often leading to enhanced biological activity.[1] This document provides a comprehensive technical guide for researchers and scientists on the potential applications of methyl 2-fluoro-3,5-dimethoxybenzoate as a novel scaffold in the development of next-generation herbicides and fungicides. We present a plausible synthetic route, detailed protocols for in-vitro and in-vivo screening, and a discussion of the underlying scientific principles that guide the experimental design.

Introduction: The Rationale for Fluorinated Benzoates in Agrochemicals

The development of novel agrochemicals is imperative to address the challenges of resistance to existing pesticides and the need for more sustainable and selective crop protection solutions.[1][2] Fluorine chemistry has emerged as a powerful tool in this endeavor. The introduction of fluorine atoms into a molecule can significantly enhance its performance through several mechanisms:[2]

  • Enhanced Bioactivity: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger binding interactions with target enzymes or receptors.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation in plants and target organisms, which can result in longer-lasting efficacy.

  • Altered Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through biological membranes, such as plant cuticles or fungal cell walls.

This compound combines the benefits of fluorination with the presence of dimethoxy groups, which are also found in various bioactive compounds, including some with antifungal properties. This unique combination of functional groups makes it a promising candidate for discovery and optimization in agrochemical research.

Synthesis of this compound

Proposed Synthetic Pathway

G A 3,5-Dimethoxybenzoic acid B Methyl 3,5-dimethoxybenzoate A->B Esterification (MeOH, H+) C Methyl 2-nitro-3,5-dimethoxybenzoate B->C Nitration (HNO3, H2SO4) D Methyl 2-amino-3,5-dimethoxybenzoate C->D Reduction (e.g., H2, Pd/C) E This compound D->E Balz-Schiemann Reaction (1. NaNO2, HBF4; 2. Heat) G A Prepare Test Compound Stock Solution C1 Pre-emergence Application (Spray on soil surface) A->C1 C2 Post-emergence Application (Spray on emerged seedlings) A->C2 B Plant Weed Seeds in Pots B->C1 B->C2 D Incubate in Greenhouse (Controlled conditions) C1->D C2->D E Visual Assessment of Phytotoxicity (e.g., % growth inhibition, chlorosis, necrosis) D->E F Data Analysis and Dose-Response Curve Generation E->F G A Prepare Test Compound Stock Solution C Incorporate Test Compound into Agar Medium A->C B Prepare Fungal Culture Plates (e.g., Potato Dextrose Agar) B->C D Inoculate Plates with Fungal Plugs C->D E Incubate at Optimal Temperature D->E F Measure Mycelial Growth Diameter E->F G Calculate Percentage Inhibition F->G

Sources

Application Note & Protocol: A Guide to the Regioselective Nitration of Fluorinated Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nitrated Fluorinated Benzoates

In the landscape of modern drug discovery and materials science, the precise installation of functional groups onto aromatic scaffolds is of paramount importance. Among these, nitrated fluorinated benzoates represent a class of high-value intermediates. The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability, while the nitro group serves as a versatile chemical handle for further synthetic transformations, including its reduction to an amine. This guide provides a comprehensive experimental protocol for the nitration of fluorinated benzoates, grounded in the principles of electrophilic aromatic substitution, with a focus on ensuring procedural safety and achieving desired regioselectivity.

Mechanistic Underpinnings: The Electrophilic Aromatic Substitution Pathway

The nitration of a fluorinated benzoate proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] The reaction is typically facilitated by a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][4] The role of the stronger acid, sulfuric acid, is to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), the key reactive species in this transformation.[4][5]

The three primary steps of the mechanism are:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[2][6]

  • Electrophilic Attack: The π-electron system of the fluorinated benzene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][4]

  • Re-aromatization: A weak base, typically the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[2]

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the benzene ring—the fluorine atom and the benzoate ester group. Fluorine is an ortho-, para-director, while the ester group is a meta-director. The final distribution of isomers will depend on the interplay of these electronic and steric effects.

Visualizing the Workflow: From Reagents to Product

The following diagram outlines the general experimental workflow for the nitration of a fluorinated benzoate.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Fluorinated Benzoate cooling Cooling to 0°C start->cooling reagents Conc. H₂SO₄ Conc. HNO₃ addition Slow Addition of Nitrating Mixture reagents->addition cooling->addition Add substrate to H₂SO₄ stirring Stirring at 0°C, then Room Temp addition->stirring quench Quench on Ice stirring->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold Water & Methanol filtration->wash recrystallization Recrystallization wash->recrystallization drying Drying recrystallization->drying analysis Characterization (NMR, IR, MP) drying->analysis final_product Purified Nitrated Fluorinated Benzoate analysis->final_product

Caption: Experimental workflow for the nitration of fluorinated benzoates.

Detailed Experimental Protocol: Nitration of 4-Fluorobenzoic Acid

This protocol provides a representative procedure for the nitration of 4-fluorobenzoic acid.[7] The principles can be adapted for other fluorinated benzoate isomers with appropriate adjustments to reaction times and temperatures.

Materials and Reagents:

  • 4-Fluorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Deionized water

  • Methanol

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Glass Pasteur pipettes

  • Magnetic stirrer and stir bar

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)

  • Recrystallization apparatus

Safety Precautions:

  • Extreme Hazard: The nitration of aromatic compounds with concentrated nitric and sulfuric acids is a highly exothermic and potentially hazardous reaction.[7] This procedure must be performed in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[7][8]

  • Acid Handling: Concentrated acids are extremely corrosive and can cause severe burns.[8][9][10] Handle them with extreme care. Always add acid to water, never the other way around. In this procedure, nitric acid is carefully added to sulfuric acid.

  • Temperature Control: Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.[7][11]

  • Quenching: The quenching of the reaction mixture on ice is also highly exothermic and should be done slowly and with vigorous stirring.[11]

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry Erlenmeyer flask, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0°C. While maintaining the temperature at 0°C, slowly add 15 mL of concentrated nitric acid dropwise with gentle swirling. This nitrating mixture should be prepared fresh and kept cold.

  • Dissolution of the Substrate: In a separate, larger Erlenmeyer flask, add 5.0 g of 4-fluorobenzoic acid. Place the flask in an ice bath and carefully add 30 mL of concentrated sulfuric acid. Stir the mixture until the 4-fluorobenzoic acid is completely dissolved, ensuring the temperature remains at or below 10°C.

  • Nitration Reaction: While vigorously stirring the dissolved 4-fluorobenzoic acid solution and maintaining the internal temperature at 0°C, slowly add the cold nitrating mixture dropwise using a Pasteur pipette.[12] The rate of addition should be controlled to ensure the temperature does not exceed 10°C.[13][14] After the addition is complete, continue to stir the reaction mixture at 0°C for one hour.[7]

  • Warming to Room Temperature: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.[12] Continue stirring for an additional 16 hours to ensure the reaction goes to completion.[7]

  • Work-up and Isolation: Prepare a large beaker containing approximately 250 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.[13] A solid precipitate should form. Allow the ice to melt completely.

  • Filtration and Washing: Isolate the solid product by vacuum filtration using a Büchner funnel.[15] Wash the crude product thoroughly with several portions of cold deionized water until the washings are neutral to litmus paper. Subsequently, wash the product with a small amount of ice-cold methanol to remove colored impurities.[15]

  • Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from an appropriate solvent, such as an ethanol-water mixture or methanol.[7][15] Dissolve the solid in a minimal amount of hot solvent, and if necessary, perform a hot filtration to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly. Determine the yield, melting point, and characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).[13]

Characterization Data

The successful synthesis of the nitrated fluorinated benzoate can be confirmed by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity and quantity of benzoate compounds.[16][17]

Technique Expected Observations for a Nitrated Fluorinated Benzoate
¹H NMR Appearance of distinct aromatic proton signals with coupling patterns indicative of the substitution pattern. The chemical shifts will be influenced by the electron-withdrawing nitro group.
¹³C NMR A specific number of signals corresponding to the unique carbon atoms in the molecule. The loss of symmetry upon nitration can lead to an increased number of signals compared to the starting material.[6]
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[13] A strong carbonyl (C=O) stretch for the ester will also be present around 1700-1730 cm⁻¹.
Melting Point A sharp melting point range consistent with the literature value for the expected pure isomer. A broad or depressed melting point may indicate the presence of impurities or a mixture of isomers.[13]

Troubleshooting and Optimization

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; side reactions due to high temperature; loss of product during work-up.Extend reaction time or slightly increase temperature while monitoring carefully.[11] Ensure efficient cooling and slow addition of the nitrating agent.[7][11] Optimize recrystallization solvent and technique.
Formation of Dinitro Products Reaction temperature too high; excessive amount of nitrating agent.[7]Maintain strict temperature control, preferably at 0°C or below.[7] Use a modest excess of the nitrating agent.[7]
Dark-Colored Byproducts (Tars) Oxidation of starting material or product due to high temperatures or impurities.Maintain low reaction temperatures and ensure slow, controlled addition of the nitrating agent.[7] Use pure starting materials.
Difficult Isomer Separation Similar physical properties of the resulting nitro isomers.Employ column chromatography for challenging separations.[7] Fractional recrystallization with different solvent systems may also be effective.

Conclusion

The nitration of fluorinated benzoates is a powerful synthetic tool for accessing valuable chemical building blocks. By understanding the underlying mechanism, adhering to strict safety protocols, and carefully controlling reaction conditions, researchers can successfully synthesize these compounds with good yield and regioselectivity. The protocol and insights provided herein serve as a robust foundation for professionals in drug development and chemical research.

References

  • Troubleshooting guide for the nitration of fluorinated benzoic acids. Benchchem.
  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy.
  • H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. SimpleChemConcepts.
  • NITRIC ACID SAFETY. University of California, Berkeley.
  • The Nitration of Benzene. Chemistry LibreTexts.
  • Nitration of Benzene. Chemistry Steps.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
  • Reduce your risk of a nitric acid incident. UW Environmental Health & Safety.
  • Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem.
  • (PDF) Nitration of Methyl Benzoate. ResearchGate.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. St. Olaf College.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments.
  • Nitration of Methyl Benzoate. YouTube.
  • Experiment 15 — Nitration of Methyl Benzoate. Swarthmore College.
  • A Comparative Guide to the Analysis of Benzoate Compounds in Food and Beverage Products. Benchchem.
  • Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. PubMed.

Sources

Topic: Chemoselective Reduction of Nitro Groups in Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of nitroaromatics into anilines is a cornerstone of modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Aminobenzoate derivatives are critical structural motifs and versatile intermediates. The primary challenge in their synthesis lies in the chemoselective reduction of the nitro moiety without affecting the labile ester group or other sensitive functionalities. This guide provides an in-depth analysis of field-proven methodologies for this transformation, explaining the causality behind procedural choices to ensure robust, reproducible, and scalable outcomes. We will explore catalytic hydrogenation, catalytic transfer hydrogenation, and stoichiometric metal-mediated reductions, offering detailed protocols, comparative data, and decision-making workflows.

Introduction: The Strategic Importance of Aminobenzoates

Aromatic amines, specifically aminobenzoate derivatives, are privileged scaffolds in medicinal chemistry. They serve as precursors to a vast array of pharmaceuticals, including local anesthetics (e.g., procaine), anti-inflammatory agents, and kinase inhibitors. The synthetic route to these compounds most often proceeds via the reduction of a corresponding nitrobenzoate precursor. The nitro group is an excellent synthetic handle; it is strongly deactivating and meta-directing in electrophilic aromatic substitution, allowing for precise functionalization of the aromatic ring, and is then readily converted to the strongly activating, ortho-, para-directing amino group.[1]

The success of this strategy hinges on the selective reduction of the nitro group. The ester functionality, while generally more stable than a ketone or aldehyde, can be susceptible to hydrolysis under harsh acidic or basic conditions or reduction by powerful hydridic agents. Therefore, the choice of reducing agent and reaction conditions is paramount. This document serves as a comprehensive guide to navigating these choices.

Catalytic Hydrogenation: The Workhorse Method

Catalytic hydrogenation is frequently the method of choice for nitro reductions due to its high efficiency, clean reaction profiles, and the generation of water as the only stoichiometric byproduct.[2][3] The reaction proceeds on the surface of a heterogeneous catalyst, where molecular hydrogen is activated and transferred to the nitro group in a stepwise fashion through nitroso and hydroxylamine intermediates.[4][5]

Caution: The accumulation of hydroxylamine intermediates can be a significant safety hazard, as they are often thermally unstable and can decompose exothermically.[5][6] Proper reaction monitoring and control are essential.

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Catalytic_Hydrogenation_Pathway cluster_main Catalytic Hydrogenation Mechanism cluster_reagents Start Ar-NO2 (Nitrobenzoate) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 + H2 (Cat.) Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 + H2 (Cat.) End Ar-NH2 (Aminobenzoate) Intermediate2->End + H2 (Cat.) Reagent1 H2 (gas) Catalyst Pd/C or Raney® Ni

Caption: General pathway for nitro group reduction.

Method A: Palladium on Carbon (Pd/C) with Hydrogen Gas

Palladium on carbon (Pd/C) is a highly active and versatile catalyst for the hydrogenation of nitro groups.[7] It is generally selective and effective under mild conditions (room temperature, 1-4 atm H₂).

Causality & Field Insights:

  • Catalyst Loading: Typically, 5-10 mol% of Pd is sufficient. Lower loadings (down to 0.4 mol%) can be effective but may require longer reaction times or higher pressures.[8]

  • Solvent Choice: Protic solvents like ethanol, methanol, or ethyl acetate are standard. They effectively dissolve the substrate and facilitate hydrogen transport to the catalyst surface.

  • Chemoselectivity: Pd/C is highly effective for nitro reduction. However, it can catalyze dehalogenation (especially of I, Br) and, under more forcing conditions, reduce aromatic rings.[2] For halogenated benzoate derivatives, other methods should be considered.

Protocol 2.1: Pd/C Catalyzed Reduction of Methyl 4-Nitrobenzoate

  • Setup: To a heavy-walled hydrogenation flask, add methyl 4-nitrobenzoate (1.0 eq) and a magnetic stir bar.

  • Solvent & Catalyst Addition: Add ethanol (or ethyl acetate) to create a ~0.2-0.5 M solution. Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (0.05 eq by weight of substrate).

    • Scientist's Note: The catalyst is added under an inert atmosphere to prevent pre-exposure to atmospheric oxygen, which can deactivate some catalyst sites.

  • Inerting: Seal the flask. Evacuate the atmosphere and backfill with nitrogen gas. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Evacuate the nitrogen and backfill with hydrogen gas (a balloon is sufficient for atmospheric pressure). For higher pressures, connect to a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, gas).

  • Monitoring: Monitor the reaction by TLC (staining for the starting material) or LC-MS. Hydrogen consumption can also be monitored on a pressure apparatus.

  • Workup: Once complete, purge the flask with nitrogen to remove all hydrogen.

  • Catalyst Removal: Dilute the mixture with additional solvent and filter through a pad of Celite®.

    • CRITICAL SAFETY NOTE: Do not allow the filter cake of Pd/C and Celite® to dry in the air. It is pyrophoric and can ignite flammable solvents.[4] Keep the filter cake wet with solvent (e.g., water) and dispose of it properly.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminobenzoate, which can be purified by recrystallization or chromatography.

Method B: Raney® Nickel with Hydrogen Gas

Raney® Nickel is a sponge-like, high-surface-area nickel catalyst. It is often more cost-effective than palladium and is the catalyst of choice when dehalogenation is a concern.[2][9]

Causality & Field Insights:

  • Selectivity Profile: Raney® Ni is less prone to causing dehalogenation of aromatic chlorides and bromides compared to Pd/C.[2]

  • Activity: It is a very active catalyst and can reduce a wide variety of functional groups; therefore, over-reduction is a possibility if reactions are not carefully monitored.[10][11]

  • Handling: Raney® Ni is typically supplied as a slurry in water or ethanol and is extremely pyrophoric when dry.[11] It must never be allowed to dry in the presence of air.

Protocol 2.2: Raney® Nickel Reduction of Methyl 2-chloro-5-nitrobenzoate

  • Setup & Catalyst Preparation: In a hydrogenation flask, add the substrate (1.0 eq) dissolved in methanol (~0.5 M). Using a pipette, carefully remove the storage water from the commercial Raney® Ni slurry and wash the catalyst with methanol (3x).

  • Catalyst Addition: Transfer the methanol-wet Raney® Ni (approx. 10-20% by weight of substrate) to the reaction flask.

  • Hydrogenation: Perform the inerting and hydrogenation steps as described in Protocol 2.1. The reaction is often run at slightly elevated pressure (e.g., 50 psi / 3.5 bar) to increase the rate.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After completion, purge with nitrogen.

  • Catalyst Removal: The catalyst can be separated by filtration through Celite® (observing the same pyrophoric safety precautions as for Pd/C) or, on a larger scale, by allowing it to settle and decanting the supernatant.

  • Isolation: Concentrate the filtrate to obtain the crude product for purification.

Catalytic Transfer Hydrogenation (CTH): A Safer Alternative

CTH avoids the use of pressurized hydrogen gas, making it operationally simpler and safer for standard laboratory setups.[12] A hydrogen donor molecule, such as ammonium formate, decomposes on the catalyst surface to provide hydrogen in situ.[13][14]

Causality & Field Insights:

  • Mechanism: In the presence of Pd/C, ammonium formate decomposes to hydrogen, ammonia, and carbon dioxide.[13] The in situ generated hydrogen then performs the reduction.

  • Advantages: The conditions are typically very mild (room temperature or gentle heating), neutral, and highly chemoselective, making this an excellent method for complex molecules with sensitive functional groups, including esters.[15]

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CTH_Workflow cluster_workflow Catalytic Transfer Hydrogenation Workflow Step1 1. Combine Substrate, Solvent (MeOH), and Pd/C Step2 2. Add Hydrogen Donor (Ammonium Formate) Step1->Step2 Step3 3. Stir at RT or Gentle Heat (e.g., 40-60 °C) Step2->Step3 Step4 4. Monitor by TLC/LC-MS (Reaction is often rapid) Step3->Step4 Step5 5. Filter through Celite (Remove Catalyst) Step4->Step5 Step6 6. Concentrate & Purify Step5->Step6

Caption: A typical CTH experimental workflow.

Protocol 3.1: CTH Reduction using Pd/C and Ammonium Formate

  • Setup: In a standard round-bottom flask equipped with a stir bar and reflux condenser, dissolve the nitrobenzoate substrate (1.0 eq) in methanol (~0.2 M).

  • Reagent Addition: Add 10% Pd/C (0.1 eq by weight of substrate) followed by ammonium formate (3.0-5.0 eq).

    • Scientist's Note: A large excess of the hydrogen donor is used to drive the reaction to completion. The reaction is often accompanied by gentle gas evolution (CO₂).

  • Reaction: Stir the mixture at room temperature or heat gently to reflux (40-60 °C).

  • Monitoring: The reaction is often complete within 1-3 hours. Monitor progress by TLC or LC-MS.

  • Workup & Isolation: Cool the reaction to room temperature. Filter through Celite® to remove the catalyst (the filter cake is still potentially pyrophoric, though often less so than after H₂ gas hydrogenation; handle with care). Wash the filter cake with methanol. Concentrate the combined filtrates. The residue can be partitioned between ethyl acetate and water to remove excess ammonium salts before drying and final purification.

Stoichiometric Metal Reductions: Classic & Robust Methods

Before the widespread adoption of catalytic methods, dissolving metal reductions were the standard. These methods use a metal (like tin, iron, or zinc) in an acidic medium to act as the stoichiometric electron donor.[16] They remain highly valuable for their robustness, low cost, and distinct selectivity profiles.

Method C: Tin(II) Chloride (SnCl₂) Reduction

The reduction of nitroarenes with stannous chloride (SnCl₂) is a very mild and highly chemoselective method that reliably preserves ester, nitrile, and carbonyl functionalities.[2][17][18]

Causality & Field Insights:

  • Mechanism: The reduction proceeds via electron transfer from Sn(II) to the nitro group, with a proton source (often the solvent, e.g., ethanol) facilitating the elimination of oxygen as water.[19]

  • Workup Challenges: The primary drawback is the workup. After the reaction, the tin byproducts must be removed, which often involves a basic aqueous wash that precipitates tin hydroxides. These can be gelatinous and make extractions difficult.[17]

Protocol 4.1: SnCl₂ Reduction of Ethyl 3-Nitrobenzoate

  • Setup: In a round-bottom flask, dissolve the ethyl 3-nitrobenzoate (1.0 eq) in absolute ethanol (to ~0.3 M).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture and concentrate it under reduced pressure to remove most of the ethanol.

  • Purification: Dilute the residue with ethyl acetate. Slowly and carefully pour the mixture into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution. Stir for 30 minutes until all tin salts have precipitated.

  • Isolation: Filter the mixture through Celite® to remove the tin hydroxides, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude product.

Method D: Iron Powder (Fe) Reduction

The "Béchamp reduction" using iron powder in an acidic medium is one of the oldest, most economical, and most scalable methods for nitro group reduction.[16]

Causality & Field Insights:

  • Conditions: The reaction is typically run with iron powder in the presence of a weak acid like acetic acid or a salt like ammonium chloride (NH₄Cl) in an aqueous alcohol co-solvent system.

  • Selectivity & Waste: This method is highly selective for the nitro group.[20] Its main disadvantage on a lab scale is the generation of a large volume of iron oxide/hydroxide sludge, which can complicate product isolation.[3]

Protocol 4.2: Fe/NH₄Cl Reduction of Methyl 4-Nitrobenzoate

  • Setup: To a round-bottom flask fitted with a reflux condenser, add the methyl 4-nitrobenzoate (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 3.0-4.0 eq) and iron powder (3.0-5.0 eq).

  • Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring. The reaction is often exothermic.

  • Monitoring: Monitor by TLC. The reaction is usually complete in 1-3 hours.

  • Workup: Once complete, cool the mixture and filter it hot through a pad of Celite® to remove the iron sludge, washing thoroughly with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent (like ethyl acetate) and washed with water to remove inorganic salts. Dry the organic layer and concentrate to afford the product.

Method Selection Guide

Choosing the optimal reduction method depends on the substrate's functional groups, available equipment, and scale.

Comparative Data Table
MethodKey ReagentsSelectivity (NO₂ vs. Ester)Halogen ToleranceSafety/HazardsWorkup/Waste
Pd/C, H₂ H₂ gas, Pd/CExcellentPoor (I, Br > Cl)Flammable H₂ gas; Pyrophoric catalystSimple filtration; Minimal waste
Raney® Ni, H₂ H₂ gas, Raney® NiExcellentGood (Cl, Br)Flammable H₂ gas; Highly pyrophoricSimple filtration; Minimal waste
**CTH (NH₄HCO₂) **NH₄HCO₂, Pd/CExcellentModerate-GoodNo H₂ gas; Catalyst still pyrophoricFiltration + wash to remove salts
SnCl₂ SnCl₂·2H₂O, EtOHExcellentExcellentLowComplex; Generates tin hydroxide waste
Fe Powder Fe, NH₄Cl/AcOHExcellentExcellentLowDifficult filtration; Iron sludge waste
dot

Decision_Tree Start Start: Reduce Nitrobenzoate Q_Halogen Is a Halogen (Cl, Br, I) present? Start->Q_Halogen Q_H2_Equip Hydrogenation Apparatus Available? Q_Halogen->Q_H2_Equip No M_SnCl2 Use SnCl2 (Protocol 4.1) Q_Halogen->M_SnCl2 Yes Q_Scale Large Scale & Cost Sensitive? Q_H2_Equip->Q_Scale No M_PdC Use Pd/C with H2 (Protocol 2.1) Q_H2_Equip->M_PdC Yes M_CTH Use CTH with NH4HCO2 (Protocol 3.1) Q_Scale->M_CTH No M_Fe Use Fe Powder (Protocol 4.2) Q_Scale->M_Fe Yes M_Raney Use Raney Ni with H2 (Protocol 2.2)

Caption: Decision tree for selecting a nitro reduction method.

Conclusion

The chemoselective reduction of nitrobenzoates is a critical transformation that enables access to valuable aminobenzoate building blocks for drug discovery and development. While catalytic hydrogenation with Pd/C remains a highly efficient default method, its limitations with halogenated substrates necessitate alternatives. Catalytic transfer hydrogenation offers a safer and operationally simpler approach with excellent selectivity. For substrates incompatible with catalytic methods or when cost is a primary driver, classic stoichiometric reductions using SnCl₂ or Fe powder provide robust and reliable, albeit more waste-intensive, options. By understanding the underlying principles and practical considerations of each method, researchers can confidently select and execute the optimal protocol for their specific synthetic challenge.

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  • Indian Academy of Sciences. (n.d.). A new reagent for selective reduction of nitro group. Available at: [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Organic reaction in water. Part 5. Novel synthesis of anilines by zinc metal-mediated chemoselective reduction of nitroarenes. Available at: [Link]

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O-alkylation of substituted hydroxybenzoates

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE & PROTOCOLS

Topic: O-Alkylation of Substituted Hydroxybenzoates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The is a cornerstone synthetic transformation, pivotal in medicinal chemistry and materials science. This guide provides an in-depth exploration of the reaction, grounded in the principles of the Williamson ether synthesis. We will dissect the mechanistic nuances, furnish detailed, field-tested protocols, and offer pragmatic troubleshooting advice. The objective is to empower researchers to confidently and efficiently synthesize substituted alkoxybenzoate derivatives, crucial intermediates in the development of novel therapeutics and functional materials.

Introduction: The Strategic Importance of O-Alkylation

Substituted hydroxybenzoates are readily available and versatile chemical scaffolds. The strategic alkylation of their phenolic hydroxyl groups unlocks a vast chemical space, enabling the modulation of critical physicochemical properties such as lipophilicity, metabolic stability, and receptor-binding affinity. For instance, the conversion of a hydrophilic phenol to a more lipophilic ether can significantly enhance a drug candidate's ability to cross cellular membranes. This transformation is fundamental in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals.[1][2] The primary method to achieve this is the Williamson ether synthesis, a robust and versatile reaction first reported in 1850.[3][4][5][6]

Mechanistic Foundations: The Williamson Ether Synthesis

The O-alkylation of hydroxybenzoates typically proceeds via the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[3][4][5][6] The process can be broken down into two critical steps:

  • Deprotonation: The weakly acidic phenolic proton of the hydroxybenzoate is removed by a suitable base to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks an electrophilic alkylating agent (commonly an alkyl halide or sulfonate), displacing a leaving group and forming the desired ether linkage.[7]

The reaction's success hinges on the principles of the SN2 mechanism, which favors unhindered electrophiles.[3][7]


}

Figure 1: General mechanism of Williamson ether synthesis for hydroxybenzoates.

Key Factors Influencing Reaction Success:

  • Acidity of the Phenol: Electron-withdrawing substituents on the aromatic ring increase the acidity of the phenolic proton, facilitating deprotonation.

  • Strength of the Base: The chosen base must be strong enough to deprotonate the phenol but should not promote side reactions. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH).[8]

  • Nature of the Alkylating Agent: Primary alkyl halides and sulfonates are ideal electrophiles for this SN2 reaction.[3][6] Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield elimination products.[3][5]

  • Leaving Group: A good leaving group (e.g., I⁻, Br⁻, OTs⁻) is essential for an efficient SN2 reaction.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF), acetonitrile, or acetone are typically used as they can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.[4]

Detailed Experimental Protocols

Herein, we provide a general protocol for the O-methylation of methyl p-hydroxybenzoate, a common starting material. This can be adapted for other substituted hydroxybenzoates and alkylating agents.

Protocol 1: O-Methylation of Methyl 4-Hydroxybenzoate

Objective: To synthesize methyl 4-methoxybenzoate.

Materials:

  • Methyl 4-hydroxybenzoate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (CH₃I)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5-2.0 eq).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. Then, add methyl iodide (1.2-1.5 eq) dropwise to the stirring mixture.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield pure methyl 4-methoxybenzoate.


}

Figure 2: Experimental workflow for the O-methylation of methyl 4-hydroxybenzoate.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the O-alkylation of various hydroxybenzoates.

Starting MaterialAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Methyl 4-hydroxybenzoateEthyl bromideK₂CO₃AcetoneReflux6-8~90
Ethyl 3-hydroxybenzoateBenzyl chlorideNaHDMFRT4-6~85
Methyl gallate (3,4,5-trihydroxy)Dimethyl sulfateK₂CO₃AcetoneReflux8-12>95 (per-O-methylation)
Salicylic acid (2-hydroxy)Propyl iodideKOHEthanolReflux5-7~75-85

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Troubleshooting and Advanced Considerations

While generally robust, the O-alkylation of hydroxybenzoates can present challenges.

Problem Potential Cause(s) Proposed Solution(s)
Low or No Reaction Insufficiently strong base; poor quality alkylating agent; inactive catalyst; low temperature.Use a stronger base (e.g., NaH); check the purity of the alkylating agent; ensure anhydrous conditions; increase reaction temperature.
C-Alkylation Side Product Use of alkali phenoxides can sometimes lead to C-alkylation.[4] Phase-transfer catalysis can also sometimes result in C-alkylation.[9]Change the solvent system; consider using a phase-transfer catalyst which can favor O-alkylation under certain conditions.[10][11][12][13]
Ester Hydrolysis Presence of strong base (e.g., NaOH, KOH) and water, especially at elevated temperatures.Use a non-nucleophilic base like K₂CO₃ or NaH; ensure anhydrous conditions.
Polyalkylation For polyhydroxybenzoates, achieving selective mono-alkylation can be challenging.Use a stoichiometric amount of the alkylating agent; consider using a protecting group strategy for other hydroxyl groups.

Chemoselectivity in Polyhydroxybenzoates:

In substrates with multiple hydroxyl groups, such as methyl gallate, selectivity can be an issue.[14][15][16] Generally, the most acidic proton will be removed first. The acidity of phenolic protons is influenced by the electronic effects of other substituents on the ring. For instance, a hydroxyl group para to an electron-withdrawing ester group will be more acidic than one in the meta position.

Phase-Transfer Catalysis (PTC):

For reactions that are sluggish or require harsh conditions, phase-transfer catalysis can be a powerful alternative.[10][11] A catalyst like tetrabutylammonium bromide (TBAB) facilitates the transfer of the phenoxide from an aqueous or solid phase into an organic phase where it can react with the alkylating agent. This often allows for milder reaction conditions and can improve yields.[13]

Conclusion

The via the Williamson ether synthesis is a versatile and indispensable tool in modern organic synthesis. A thorough understanding of the SN2 mechanism, careful selection of reagents and conditions, and a systematic approach to troubleshooting are paramount for success. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, enabling the efficient synthesis of a diverse array of alkoxybenzoate derivatives for a wide range of applications in drug discovery and beyond.

References

  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. Available from: [Link]

  • Díez-Barra, E., Carrillo, J. R., Loupy, A., & Sansoulet, J. (n.d.). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Sílice (CSIC). Available from: [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available from: [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available from: [Link]

  • Gondaliya, N., & Vanparia, S. (2016). A review on the advancement of ether synthesis from organic solvent to water. RSC Advances, 6(75), 71259-71281. Available from: [Link]

  • Exporter China. (2024, March 20). What Is the Mechanism of Phenol Alkylation? Available from: [Link]

  • Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. Available from: [Link]

  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. Available from: [Link]

  • Jensen, J., Grundy, S. C., Bretz, S. L., & Hartley, C. S. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1133-1136. Available from: [Link]

  • Wang, Z., & Pinnavaia, T. J. (2006). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 128(4), 1936-1943. Available from: [Link]

  • ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Available from: [Link]

  • Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. Available from: [Link]

  • A.Collegepressbox. (2025, December 4). Mastering The Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Gallate. PubChem. Available from: [Link]

  • Chen, K. C., et al. (2021). Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepa. PLoS ONE, 16(3), e0248522. Available from: [Link]

  • Festuccia, C., et al. (2016). Gallic acid and methyl-3-O-methyl gallate: a comparative study on their effects on prostate cancer stem cells. RSC Advances, 6(10), 8031-8041. Available from: [Link]

Sources

Application Notes & Protocols: Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including numerous approved therapeutics.[1] This guide provides an in-depth exploration of key synthetic strategies for constructing quinazoline derivatives, designed for both bench chemists and drug development professionals. We will dissect the mechanistic underpinnings of classical methods, such as the Niementowski synthesis, and contrast them with modern, efficiency-driven techniques like microwave-assisted organic synthesis (MAOS) and palladium-catalyzed cross-coupling reactions. Each section provides not only detailed, step-by-step protocols but also the causal logic behind experimental choices, empowering researchers to adapt and troubleshoot these powerful synthetic transformations.

Introduction: The Enduring Significance of the Quinazoline Core

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a structural motif of profound importance in pharmaceutical sciences.[2] Its derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, antihypertensive, and anticonvulsant properties.[3][4][5][6][7] This remarkable versatility has cemented the quinazoline nucleus as a primary target for medicinal chemists aiming to develop novel therapeutics.[3][8] The stability of the quinazoline core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties essential for drug discovery.[8] This guide delves into the practical synthesis of this vital scaffold, providing the foundational knowledge required to innovate in this exciting field.

Section 1: Classical Approach - The Niementowski Quinazoline Synthesis

The Niementowski synthesis is a foundational and widely employed method for constructing the 4-oxo-3,4-dihydroquinazoline (quinazolinone) ring system.[9][10] In its classic form, it involves the thermal condensation of an anthranilic acid with an amide.[1]

Mechanism and Rationale

The reaction proceeds through two key stages. Understanding these stages is critical for optimizing conditions and predicting outcomes with substituted starting materials.

  • N-Acylation: The initial step is the acylation of the amino group of anthranilic acid by the amide reactant. This forms an N-acylanthranilic acid intermediate. This step is often the rate-limiting part of the process under conventional heating.

  • Intramolecular Cyclization & Dehydration: The intermediate N-acylanthranilic acid then undergoes a thermally induced intramolecular cyclization. The carboxylic acid group attacks the amide carbonyl, followed by the elimination of a water molecule to form the stable quinazolinone ring system.[1]

The choice of amide is crucial as it dictates the substituent at the 2-position of the final quinazoline. For instance, using formamide results in an unsubstituted 2-position, yielding the parent quinazolin-4(3H)-one.[1]

Experimental Protocol: Conventional Heating

This protocol describes the synthesis of 2-methyl-3H-quinazolin-4-one from anthranilic acid and acetamide.

Materials:

  • Anthranilic acid

  • Acetamide

  • Sand bath or high-temperature oil bath

  • Reaction flask with reflux condenser

  • Crystallization dish

Procedure:

  • Combine anthranilic acid (1.0 eq) and a significant excess of acetamide (5.0-10.0 eq) in a round-bottom flask. The excess acetamide serves as both a reactant and a solvent.

  • Heat the mixture in a sand or oil bath to 140-150°C. Maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature, which should result in the solidification of the crude product.

  • Add cold water to the flask and break up the solid.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove excess acetamide.

  • Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield the purified 2-methyl-3H-quinazolin-4-one.

Expert Insight: The high temperatures and long reaction times are the primary drawbacks of this conventional method. The use of excess amide is necessary to drive the initial acylation step to completion.

Workflow Diagram: Niementowski Synthesis

Niementowski_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Workup & Purification A Anthranilic Acid C Mix & Heat (140-150°C, 2-3h) A->C B Amide (e.g., Acetamide) B->C D Intermediate: N-Acylanthranilic Acid C->D N-Acylation E Intramolecular Cyclization & Dehydration D->E F Cool & Solidify E->F Ring Formation G Wash with Cold Water F->G H Recrystallize (Ethanol) G->H I Final Product: Substituted Quinazolinone H->I

Caption: General workflow of the conventional Niementowski quinazolinone synthesis.

Section 2: Modern Synthetic Strategies

To overcome the limitations of classical methods, modern techniques have been developed that offer significant advantages in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reactions that are sluggish under conventional heating.[11][12]

Causality & Advantage: Microwave energy directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid, uniform heating that bypasses the slower process of thermal conduction from an external heat source. This results in a significant reduction in reaction times (often from hours to minutes) and frequently leads to higher product yields and purity.[11][13][14]

2.1.1. Protocol: Microwave-Assisted Niementowski Synthesis

This protocol adapts the classical Niementowski reaction for a microwave reactor.

Materials:

  • Anthranilic acid

  • Formamide

  • Microwave synthesis vial

  • Monomode microwave reactor

Procedure:

  • Place anthranilic acid (1.0 eq) and formamide (5.0 eq) into a 10 mL microwave reaction vial.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at 150°C (power output typically 60-100 W) for 15-40 minutes.[11] Reaction parameters should be optimized for the specific substrates and instrument.

  • After the reaction is complete, cool the vial to room temperature (using compressed air if available on the reactor).

  • Transfer the reaction mixture to a beaker and add cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain the quinazolin-4(3H)-one product. Purity is often high enough to proceed without further purification, but recrystallization can be performed if necessary.

Palladium-Catalyzed Synthesis

Transition-metal catalysis, particularly using palladium, has revolutionized the construction of complex heterocyclic systems.[13] These methods allow for the formation of C-N and C-C bonds under relatively mild conditions, offering access to a diverse range of quinazoline derivatives that are difficult to prepare via classical routes.

Mechanism Insight: A common strategy involves a palladium-catalyzed N-arylation (a type of cross-coupling reaction) to form a key intermediate, which then undergoes a subsequent cyclization to build the quinazoline ring. For example, the N-arylation of an amidine with an ortho-haloaryl compound can be followed by a base-promoted condensation with an aldehyde to furnish the quinazoline core in a one-pot procedure.[15] The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation, and reductive elimination to form the C-N bond.[16]

2.2.1. Protocol: One-Pot Pd-Catalyzed Quinazoline Synthesis

This protocol outlines the synthesis of a 2,4-disubstituted quinazoline from 2-bromobenzonitrile, an amine, and an aldehyde.

Materials:

  • 2-Bromobenzonitrile

  • Primary amine (e.g., benzylamine)

  • Aldehyde (e.g., benzaldehyde)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos (ligand)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Schlenk tube or similar inert atmosphere reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., Argon), add 2-bromobenzonitrile (1.0 eq), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and K₂CO₃ (2.5 eq).

  • Add anhydrous toluene, followed by the primary amine (1.1 eq).

  • Heat the reaction mixture at 110°C for 12 hours. This completes the initial C-N coupling.

  • Cool the mixture to room temperature.

  • Add the aldehyde (1.2 eq) to the crude reaction mixture.

  • Continue heating at 110°C for an additional 12-24 hours. This drives the intramolecular cyclization and subsequent aromatization.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel) to isolate the desired quinazoline derivative.

Mechanistic Overview: Pd-Catalyzed Domino Synthesis

Palladium_Catalysis Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X o-Haloaryl (e.g., 2-Bromobenzonitrile) Ar-X->Ar-Pd(II)-X(L2) Amidine Amidine N-Arylated Amidine N-Arylated Amidine Amidine->N-Arylated Amidine Ar-Pd(II)-X(L2)->N-Arylated Amidine Transmetalation/ Reductive Elimination N-Arylated Amidine->Pd(0)L2 Catalyst Regeneration Quinazoline Quinazoline N-Arylated Amidine->Quinazoline + Aldehyde Cyclization/ Oxidation Aldehyde Aldehyde Aldehyde->Quinazoline

Caption: A simplified catalytic cycle for a palladium-catalyzed quinazoline synthesis.

Section 3: Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on several factors including available starting materials, desired substitution patterns, required scale, and available equipment.

MethodKey FeaturesTypical ConditionsAdvantagesDisadvantages
Conventional Niementowski Thermal condensation of anthranilic acid and an amide.130-150°C, 2-6 hours, neat or high-boiling solvent.[1]Operationally simple, uses readily available starting materials.High temperatures, long reaction times, often moderate yields.[11]
Microwave-Assisted Utilizes microwave irradiation to accelerate the reaction.150°C, 15-40 minutes in a sealed microwave vial.[11]Drastically reduced reaction times, improved yields, high purity.[11][13][14]Requires specialized microwave reactor equipment.
Palladium-Catalyzed Multi-step, one-pot domino reactions via cross-coupling.85-110°C, 12-24 hours, inert atmosphere, specific ligands required.[15]High functional group tolerance, access to diverse structures, mild conditions.Expensive catalysts and ligands, requires inert atmosphere, complex optimization.

Conclusion

The synthesis of quinazoline derivatives is a rich and evolving field. While classical methods like the Niementowski synthesis remain valuable for their simplicity, modern approaches offer unparalleled efficiency and scope. Microwave-assisted synthesis provides a direct and powerful means to accelerate traditional reactions, making it an ideal choice for rapid library synthesis and methods development. For constructing highly complex and novel quinazoline architectures, palladium-catalyzed methodologies are indispensable, providing chemists with precise control over bond formation. By understanding the underlying principles and practical protocols of these varied approaches, researchers are well-equipped to synthesize the next generation of quinazoline-based therapeutics.

References

  • Al-dujaili, J. H., & Al-Azawi, M. F. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

  • Patel, D. A., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5). [Link]

  • Wikipedia. Niementowski quinazoline synthesis. [Link]

  • Al-Rawak, K., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(22), 5485. [Link]

  • Asija, S., & Asija, S. (2023). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 28(7), 3029. [Link]

  • Chemeurope.com. Niementowski quinazoline synthesis. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]

  • Sharma, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 108-121. [Link]

  • Ramalakshmi, N., & S, K. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(S6), 1736-1744. [Link]

  • Chauhan, P. K., & Kumar, R. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Pharmaceutical Research, 7(11), 567-575. [Link]

  • Asija, S., & Asija, S. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3029. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 12(18), 4140-4143. [Link]

  • ResearchGate. Proposed mechanism for palladium-catalyzed synthesis of quinazoline (1). [Link]

  • Bak, A., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(19), 6523. [Link]

  • Al-Suwaidan, I. A., et al. (2018). An overview of quinazolines: Pharmacological significance and recent developments. European Journal of Medicinal Chemistry, 151, 673-687. [Link]

  • Kumar, A., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2021, 6638788. [Link]

  • Al-dujaili, J. H., & Al-Azawi, M. F. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed, 33282829. [Link]

  • Amrutkar, S. V., et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Journal of Computational Methods in Molecular Design, 8(3), 1-9. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Methyl 2-fluoro-3,5-dimethoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-fluoro-3,5-dimethoxybenzoate. This document is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this key chemical intermediate. We will address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

The most direct and common route to this compound is the acid-catalyzed esterification of 2-fluoro-3,5-dimethoxybenzoic acid with methanol. This process, a classic Fischer esterification, is an equilibrium-driven reaction where careful control of conditions is paramount to achieving high yields.

Core Synthesis Protocol: Fischer Esterification

This protocol provides a baseline for the synthesis. Subsequent sections will address troubleshooting when deviations from the expected outcome occur.

Experimental Protocol: Synthesis of this compound

  • Preparation: Ensure all glassware (a round-bottom flask, reflux condenser, and magnetic stir bar) is thoroughly dried in an oven to remove any residual water.

  • Reagent Addition: To the round-bottom flask, add 2-fluoro-3,5-dimethoxybenzoic acid (1.0 eq). Add anhydrous methanol (20-30 eq), which serves as both the reactant and the solvent. Begin stirring to dissolve the acid.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) to the mixture. An exotherm may be observed.

  • Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 1-2 hours. A suitable eluent is a 7:3 mixture of hexane and ethyl acetate. The reaction is complete when the starting benzoic acid spot is no longer visible. This typically takes 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (repeat until CO₂ evolution ceases), and finally with a saturated sodium chloride (brine) solution.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by column chromatography on silica gel if necessary.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?

Answer: Low yields in Fischer esterification are almost always linked to the reversible nature of the reaction.[1] Several factors can prevent the equilibrium from favoring the product side.

  • Presence of Water: Water is a product of the reaction. Its presence at the start, or its accumulation, will drive the equilibrium back towards the starting materials (Le Châtelier's principle).

    • Solution: Ensure all reagents, especially the methanol, are anhydrous. Dry all glassware meticulously before use. While a Dean-Stark apparatus can be used for water removal, the large excess of methanol in this protocol is typically sufficient to drive the reaction forward.[1]

  • Incomplete Reaction: The reaction may not have reached equilibrium or may be proceeding slowly.

    • Solution: Monitor the reaction with TLC. If a significant amount of starting material remains after the standard reaction time, consider extending the reflux period. Also, ensure the reaction is at a true, gentle reflux; an insufficient temperature will slow the reaction rate.[1]

  • Insufficient Catalyst: The acid catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to attack by methanol.[1]

    • Solution: Use a fresh, high-purity acid catalyst. We recommend 10-20 mol% of concentrated sulfuric acid. An insufficient amount will result in a sluggish and incomplete reaction.

Question 2: My TLC plate shows the starting material, the product, and a faint spot near the baseline after work-up. What is this impurity?

Answer: The spot near the baseline that does not move significantly from the origin in a non-polar solvent system is almost certainly unreacted 2-fluoro-3,5-dimethoxybenzoic acid. Carboxylic acids are highly polar and exhibit strong interactions with the silica gel on the TLC plate. The presence of this spot after the work-up indicates an inefficient extraction.

  • Solution: The key to removing residual carboxylic acid is the wash with a basic solution, such as saturated sodium bicarbonate. The acid is deprotonated to its corresponding carboxylate salt, which is highly soluble in the aqueous layer and can be separated. Repeat the NaHCO₃ wash until you no longer observe the effervescence of CO₂ gas. This ensures all acidic starting material has been neutralized and removed from the organic layer.

Question 3: The final product is a persistent oil and fails to crystallize. How can I effectively purify it?

Answer: While this compound is a solid at room temperature, residual solvents or minor impurities can depress the melting point and inhibit crystallization.

  • Solution 1 (Induce Crystallization): Ensure all solvent is removed under high vacuum. Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal, if available, is also highly effective.

  • Solution 2 (Column Chromatography): If crystallization fails, flash column chromatography is the preferred method for purification.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Start with a non-polar solvent system like 9:1 Hexane:Ethyl Acetate and gradually increase the polarity. The less polar ester product will elute before the more polar starting acid. Use TLC to determine the optimal solvent system for separation beforehand. Analytical techniques like HPLC and GC-MS can be invaluable for assessing purity.[2]

Data & Visualization

Data Presentation

Table 1: Recommended Reagent Stoichiometry and Conditions

Reagent/ParameterMolar Eq.RoleKey Considerations
2-fluoro-3,5-dimethoxybenzoic acid1.0Starting MaterialMust be dry. Purity should be >98%.
Anhydrous Methanol20-30Reactant & SolventMust be anhydrous to favor product formation.
Concentrated H₂SO₄0.1-0.2CatalystUse fresh, high-purity acid.
Reaction Temperature~65-70°CConditionMaintain a gentle, consistent reflux.
Reaction Time4-8 hoursConditionMonitor by TLC to determine completion.
Experimental Workflows & Mechanisms

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Acid R-COOH (Benzoic Acid) Protonated_Acid Protonated Carbonyl [R-C(OH)2]+ Acid->Protonated_Acid 1. Protonation (Fast) MeOH CH3OH (Methanol) Tetrahedral_Int Tetrahedral Intermediate H_plus_in H+ Protonated_Acid->Tetrahedral_Int 2. Nucleophilic Attack (by CH3OH) Ester R-COOCH3 (Methyl Ester) Tetrahedral_Int->Ester 3. Proton Transfer & H2O Elimination Water H2O H_plus_out H+

Caption: Acid-catalyzed Fischer esterification mechanism.

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Check TLC: Is starting material (SM) fully consumed? Start->Check_TLC Check_Water Ensure reagents & glassware are anhydrous. Check_TLC->Check_Water No Check_Workup Check Work-up: Is aqueous NaHCO3 wash layer basic (pH > 8)? Check_TLC->Check_Workup Yes Extend_Time Extend reflux time by 2-4 hours. Check_Water->Extend_Time Add_Catalyst Add fresh H2SO4 (0.05 eq). Extend_Time->Add_Catalyst If SM still persists Add_Catalyst->Check_TLC Re-monitor Repeat_Wash Repeat NaHCO3 wash until CO2 evolution stops. Check_Workup->Repeat_Wash No Purify Proceed to Purification (Crystallization or Column Chromatography) Check_Workup->Purify Yes Repeat_Wash->Check_Workup Re-check

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

FAQ 1: Are there alternative, higher-yield methods for this esterification?

Yes, while Fischer esterification is cost-effective, other methods can offer higher yields, especially on a small scale, but often involve more hazardous or expensive reagents.

  • Reaction with an Alkyl Halide: The carboxylate salt of the acid (formed by reacting with a base like potassium carbonate) can be reacted with an alkyl halide like methyl iodide. This is an Sₙ2 reaction and is generally not reversible.[3]

  • Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with methanol is rapid and irreversible, often giving near-quantitative yields. However, these chlorinating agents are highly corrosive and toxic.

FAQ 2: How critical is the purity of the starting 2-fluoro-3,5-dimethoxybenzoic acid?

Extremely critical. Impurities in the starting material can lead to side reactions and complicate the final purification. For instance, if the starting material contains di-acid impurities from its own synthesis, you may form di-ester byproducts. Always ensure the starting acid is of high purity (>98%), confirmed by techniques like NMR or melting point analysis, before beginning the esterification.

FAQ 3: What are the expected ¹H NMR signals for the final product?

For this compound, you should expect to see:

  • A singlet for the methyl ester protons (-COOCH₃) around 3.9 ppm.

  • Two singlets for the two methoxy group protons (-OCH₃) on the aromatic ring, likely around 3.8-4.0 ppm.

  • Two aromatic protons, which will appear as doublets due to coupling with the fluorine atom. Their chemical shifts will be in the aromatic region (6.5-7.5 ppm). Confirming the disappearance of the broad carboxylic acid proton (-COOH) signal from the starting material is a key indicator of reaction completion.

References

  • PubChem. "Methyl 2,6-difluoro-3,5-dimethoxybenzoate." National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. "An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid." Available at: [Link]

  • Japan Advanced Institute of Science and Technology. "III Analytical Methods." Available at: [Link]

  • ResearchGate. "An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid." Available at: [Link]

  • Arkivoc. "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones." Available at: [Link]

  • Google Patents. "US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Google Patents. "CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • Quick Company. "An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis." Available at: [Link]

  • Google Patents. "CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
  • Google Patents. "WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
  • Google Patents. "CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ChemRxiv. "Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya." Available at: [Link]

  • ChemRxiv. "Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates." Available at: [Link]

  • MDPI. "RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate." Available at: [Link]

  • RSC Publishing. "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method." Available at: [Link]

  • YouTube. "How to Make Esters through Esterification | Examples Explained!" Available at: [Link]

  • ResearchGate. "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method." Available at: [Link]

  • Google Patents. "CN112457170B - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Google Patents. "CN111116362B - Preparation method of 2-fluoro methyl acrylate.
  • European Patent Office. "PROCESS FOR PREPARATION OF 2-FLUOROACRYLIC ESTERS - EP 2444389 B1." Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 2-fluoro-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of Methyl 2-fluoro-3,5-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven troubleshooting, detailed protocols, and answers to frequently encountered challenges during the purification of this compound. Our focus is on providing not just methods, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Based on its structure and the properties of similar compounds, this compound (MW: 214.19 g/mol ) is expected to be a white to off-white, low-melting solid at room temperature.[1][2][3] This physical state makes it an excellent candidate for purification by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have before starting the purification process.

Q1: My crude product is an amorphous solid. Which purification technique should I try first? A: For a solid compound, recrystallization is often the most efficient first choice, particularly if you suspect the impurities are present in small amounts.[4] It is a scalable, cost-effective technique that can yield highly pure material. Column chromatography is a more powerful but also more resource-intensive alternative, best reserved for when recrystallization fails or when separating the product from impurities with very similar solubility profiles.[5]

Q2: My isolated product is a dark-colored oil or solid. What does this indicate and how can I fix it? A: A dark color typically indicates the presence of high-boiling point, often polymeric or oxidized, impurities. Phenolic compounds, which may be precursors or by-products, are particularly susceptible to oxidation, leading to colored contaminants.[6] Before attempting recrystallization, you can dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated charcoal, stir for 5-10 minutes, and then filter the mixture through a pad of celite. This process adsorbs many colored impurities.[6][7]

Q3: How do I choose an appropriate solvent for recrystallization? A: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] The impurities, conversely, should either be completely soluble or completely insoluble at all temperatures. A good starting point is to test solubility in a range of solvents with varying polarities, such as ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes.

Q4: I ran a column and my compound appears to be degrading on the silica gel. What are my options? A: Silica gel is weakly acidic and can cause the degradation of acid-sensitive compounds. If you observe streaking on your TLC plate or obtain a low recovery of a new, unidentified compound from your column, this may be the cause.[8] You have several options:

  • Use Deactivated Silica: Pre-treat the silica gel by creating a slurry with your eluent containing 1-2% triethylamine (for basic compounds) or 1% acetic acid (for acidic compounds) to neutralize active sites.

  • Switch the Stationary Phase: Consider using a more neutral stationary phase like alumina.[8]

  • Alternative Purification: Rely on recrystallization or, if the compound is thermally stable, consider vacuum distillation.[9]

Troubleshooting Guide: Recrystallization

This guide provides solutions to specific issues encountered during the recrystallization of this compound.

Problem: The compound "oils out" instead of forming crystals.
Possible Cause Expert Analysis & Recommended Solution
High Impurity Load A significant amount of impurity can depress the melting point of the mixture to below the solvent's boiling point.[10][11] Solution: First, attempt to purify the material via flash column chromatography to remove the bulk of the impurities, and then recrystallize the resulting partially purified solid.
Solvent Boiling Point is Too High If the boiling point of your chosen solvent is higher than the melting point of your compound, it will melt before dissolving, forming an oil.[7] Solution: Select a solvent or a mixed-solvent system with a lower boiling point. For example, if toluene (BP: 111 °C) is causing oiling, try a mixture of ethyl acetate (BP: 77 °C) and hexanes.
Solution is Cooling Too Rapidly Rapid cooling can cause the compound to crash out of solution at a temperature above its melting point. Solution: Ensure the solution cools slowly. Insulate the flask by placing it on a cork ring and covering it with a watch glass.[10][11] This allows for the formation of a more stable crystal lattice.
Problem: No crystals form after the solution has cooled.
Possible Cause Expert Analysis & Recommended Solution
Excessive Solvent Used Using too much solvent will keep the compound in solution even at low temperatures, preventing crystallization.[7] Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again.
Supersaturated Solution The solution may be supersaturated, a state where crystallization is kinetically hindered. Solution: Induce crystallization by either scratching the inside of the flask at the air-liquid interface with a glass rod or by adding a "seed crystal" of the pure compound.[7] These actions provide nucleation sites for crystal growth.

Troubleshooting Guide: Flash Column Chromatography

This section addresses common challenges in purifying this compound using column chromatography.

Problem: I can't achieve good separation between my product and an impurity on TLC.
Possible Cause Expert Analysis & Recommended Solution
Suboptimal Eluent System The polarity of the eluent is not suitable to differentiate between the compound and the impurity. Solution: Systematically screen different solvent systems. The goal is to find a system where the Rf of your product is approximately 0.3-0.4, with clear separation from other spots.[8] A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a standard starting point.[6][12]
Table 1: Recommended Eluent Systems for Screening
Eluent SystemPolarityNotes
Hexanes / Ethyl AcetateLow to MediumExcellent for many esters. Start with a 9:1 ratio and gradually increase the ethyl acetate concentration.
Dichloromethane (DCM)MediumCan be used alone or with methanol for more polar compounds. Be aware of its higher solvent strength.
Toluene / Ethyl AcetateLow to MediumOffers different selectivity compared to aliphatic solvents like hexanes due to aromatic interactions.
Problem: The product yield from the column is very low.
Possible Cause Expert Analysis & Recommended Solution
Compound Streaking/Tailing The compound is interacting too strongly with the stationary phase, leading to broad bands and poor recovery. This can happen if the compound has acidic protons (less likely for this ester) or can coordinate with the silica. Solution: Add a small amount (0.5-1%) of a polar modifier to the eluent. For esters, adding a small amount of methanol can sometimes improve peak shape.
Compound is Co-eluting An impurity may have a very similar Rf to your product, making it appear that the yield is low when in fact the collected fractions are impure. Solution: Optimize the eluent system for better separation as described above. Consider using a longer column or a finer mesh silica gel for higher resolution.
Decomposition on Silica As mentioned in the FAQs, the acidic nature of silica can degrade sensitive compounds.[8] Solution: If decomposition is suspected, use a less acidic stationary phase like alumina or deactivated silica gel.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)

This protocol assumes that preliminary tests have shown the compound to be soluble in ethyl acetate and insoluble in hexanes.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, heated flask.

  • Induce Cloudiness: While the solution is still hot, add hexanes dropwise until a faint, persistent cloudiness appears. Add a few drops of hot ethyl acetate to re-clarify the solution. This brings the solution to its saturation point.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Insulate the flask on a cork ring or paper towels to prevent rapid cooling.[10][11]

  • Maximize Yield: Once crystal formation at room temperature appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Select Eluent: Based on TLC analysis, choose a solvent system that provides an Rf value of ~0.3 for the target compound.

  • Pack Column: Pack a chromatography column with silica gel using the selected eluent. Ensure the packing is uniform and free of air bubbles.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to maintain a steady flow rate.

  • Collect Fractions: Collect fractions in test tubes or vials and monitor the elution process using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflows

Purification_Decision_Tree start Crude Product Analysis tlc Run TLC with Crude Sample (e.g., 4:1 Hex/EtOAc) start->tlc decision Assess TLC Result tlc->decision one_spot One Major Spot (High Purity) decision->one_spot Clean Baseline multiple_spots Multiple Spots (Significant Impurities) decision->multiple_spots Spots close to product or at baseline recrystallize Proceed with Recrystallization one_spot->recrystallize column Purify by Column Chromatography multiple_spots->column

Caption: Initial decision workflow for purification.

Recrystallization_Troubleshooting start Recrystallization Attempt check Observe Cooled Solution start->check oiled_out Problem: 'Oiling Out' check->oiled_out Liquid layer forms no_crystals Problem: No Crystals check->no_crystals Clear solution remains good_crystals Success: Crystals Formed check->good_crystals Solid precipitate solve_oil Solution: 1. Re-heat & add more 'good' solvent. 2. Use lower boiling point solvent. 3. Ensure slow cooling. oiled_out->solve_oil solve_none Solution: 1. Evaporate some solvent. 2. Scratch flask inner wall. 3. Add a seed crystal. no_crystals->solve_none

Caption: Troubleshooting guide for common recrystallization issues.

References

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • Chemie-Cluster Bayern. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • BYJU'S. (2019, October 16). Methods of purification of organic compounds. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Distillation. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • PubChem. Methyl 2,6-difluoro-3,5-dimethoxybenzoate. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • University of Colorado Boulder. Isolation and Purification of Organic Compounds Extraction (Expt #2). Available at: [Link]

  • Google Patents. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Google Patents. CN111116362B - Preparation method of 2-fluoro methyl acrylate.
  • ResearchGate. (2025, August 10). Methyl 3,5-dinitrobenzoate. Available at: [Link]

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Technical Support Center: Synthesis of Fluorinated Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated benzoates. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and troubleshoot by-product formation during their synthetic endeavors. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: I am synthesizing 2-fluorobenzoic acid via the diazotization of anthranilic acid and my yield is low with several impurities. What are the likely by-products and how can I avoid them?

The diazotization of anthranilic acid, a classic approach to 2-fluorobenzoic acid, can be prone to several side reactions if not carefully controlled. The primary by-products to be aware of are:

  • Salicylic Acid: This is a very common by-product formed when the diazonium salt intermediate reacts with water.[1][2] To mitigate this, it is crucial to maintain anhydrous or near-anhydrous conditions, especially during the decomposition of the diazonium salt.

  • Isomeric Fluorobenzoic Acids: While the reaction is generally regioselective for the ortho position, trace amounts of 3- and 4-fluorobenzoic acid can form.[1] Precise temperature control during diazotization is key to minimizing the formation of these isomers.

  • Azo Compounds: These are often colored impurities that arise from side reactions of the diazonium salt.[1] Maintaining a low reaction temperature (0-5 °C) during the formation of the diazonium salt can suppress their formation.

  • Unreacted Anthranilic Acid: Incomplete diazotization will result in the starting material contaminating your product.[1] Ensure the correct stoichiometry of sodium nitrite and sufficient acid are used for complete conversion.

Troubleshooting Guide: Common By-products and Mitigation Strategies

This section provides a more in-depth look at common by-products across different synthetic strategies for fluorinated benzoates and offers detailed troubleshooting protocols.

Issue 1: Formation of Phenolic By-products (e.g., Salicylic Acid)

Underlying Cause: The presence of water in the reaction mixture, which can act as a nucleophile and attack the diazonium salt intermediate, leading to the formation of a hydroxyl group instead of the desired fluorine.[1][2]

Troubleshooting Protocol:

  • Drying of Reagents and Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent). Reagents should be of high purity and low water content.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt and minimize its premature decomposition and reaction with any trace water.[1]

  • Anhydrous HF: When using anhydrous hydrogen fluoride for diazotization, ensure it is truly anhydrous, as water contamination is a primary source of this impurity.[2]

Issue 2: Presence of Decarboxylation By-products

Underlying Cause: The loss of the carboxylic acid group (decarboxylation) can be a significant side reaction, particularly under harsh conditions such as high temperatures or the use of strong bases.[3] For example, in the synthesis of 4-fluorobenzoic acid, decarboxylation can lead to the formation of fluorobenzene.[4][5]

Troubleshooting Protocol:

  • Temperature Management: Avoid excessive heating. Monitor the reaction closely and maintain the lowest effective temperature.

  • Choice of Base: If a base is required, opt for milder bases such as potassium carbonate or sodium bicarbonate instead of strong bases like sodium hydroxide or alkoxides, if the reaction chemistry allows.

  • Reaction Time: Minimize reaction times. Prolonged exposure to heat can promote decarboxylation. Monitor the reaction progress by TLC or LC-MS and work it up as soon as it is complete.

  • Microwave Irradiation: Consider using microwave irradiation as an alternative heating method. It can often reduce reaction times significantly, thereby minimizing the formation of thermal degradation by-products.[3]

Condition By-product Mitigation Strategy
High TemperatureFluorobenzene (from fluorobenzoic acid)Lower reaction temperature, reduce reaction time.
Strong BaseFluorobenzene (from fluorobenzoic acid)Use a milder base (e.g., K₂CO₃).
Prolonged ReactionIncreased decarboxylationMonitor reaction closely and stop upon completion.

Table 1: Troubleshooting Decarboxylation in Fluorinated Benzoate Synthesis

Issue 3: Formation of Biaryl Impurities

Underlying Cause: Biaryl compounds can form through radical coupling mechanisms, especially in reactions involving diazonium salts (Gomberg-Bachmann reaction) or under certain base-promoted conditions.[6][7][8]

Troubleshooting Protocol:

  • Radical Scavengers: In some cases, the addition of a radical scavenger can suppress the formation of biaryl by-products. However, this must be compatible with the desired reaction mechanism.

  • Control of Diazonium Salt Decomposition: For reactions involving diazonium salts, controlled decomposition is crucial. Avoid high concentrations of the diazonium salt and ensure a homogenous reaction mixture.

  • Choice of Base and Solvent: In base-promoted reactions, the choice of base and solvent can influence the formation of radical intermediates.[6] Screening different conditions may be necessary to minimize biaryl formation.

Visualizing Reaction Pathways and Troubleshooting

Workflow for Minimizing By-product Formation in Diazotization of Anthranilic Acid

cluster_0 Reaction Setup cluster_1 Critical Control Points cluster_2 Potential By-products Start Anthranilic Acid Diazotization Diazotization Start->Diazotization React with Reagents NaNO₂, Acid (e.g., HBF₄) Reagents->Diazotization Temp Maintain 0-5°C Temp->Diazotization Anhydrous Anhydrous Conditions Anhydrous->Diazotization Salicylic_Acid Salicylic Acid Azo_Compounds Azo Compounds Isomers Isomeric Fluorobenzoic Acids Product 2-Fluorobenzoic Acid Diazotization->Salicylic_Acid Reaction with H₂O Diazotization->Azo_Compounds Side Reactions Diazotization->Isomers Poor Temp. Control Diazotization->Product Controlled Decomposition

Caption: Key control points to minimize by-products in 2-fluorobenzoic acid synthesis.

Troubleshooting Logic for Low Yield

Start Low Yield of Fluorinated Benzoate Check_SM Starting Material Remaining? Start->Check_SM Multiple_Spots Multiple By-products on TLC/LC-MS? Check_SM->Multiple_Spots No Incomplete_Rxn Incomplete Reaction: - Increase reagent stoichiometry - Extend reaction time Check_SM->Incomplete_Rxn Yes Side_Rxns Competing Side Reactions Multiple_Spots->Side_Rxns Yes Optimize Optimize Conditions: - Lower temperature - Change solvent - Use milder reagents Multiple_Spots->Optimize No (Consider workup losses) Identify_Byproducts Identify By-products (e.g., via MS, NMR) Side_Rxns->Identify_Byproducts Identify_Byproducts->Optimize

Caption: A decision tree for troubleshooting low yields in fluorinated benzoate synthesis.

References

  • Al-Qahtani, M. H. (2005). Studies on the Nucleophilic Aromatic F-Fluorination. CORE. Retrieved January 7, 2026, from [Link]

  • van der Born, D., et al. (2021). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Science, 12(4), 1435-1441. Retrieved January 7, 2026, from [Link]

  • van der Born, D., et al. (2021). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Science, 12(4), 1435-1441. Retrieved January 7, 2026, from [Link]

  • Zinovyev, O., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2018(5), 215-228. Retrieved January 7, 2026, from [Link]

  • Yu, J. Q., et al. (2011). Selective mono- and difluorination of benzoic acid derivatives. Journal of the American Chemical Society, 133(33), 12864-12867. Retrieved January 7, 2026, from [Link]

  • Khan, S. A., et al. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 7(8), 1036-1047. Retrieved January 7, 2026, from [Link]

  • Various Authors. (2017). How do we get fluorobenzene from diazonium salt? Quora. Retrieved January 7, 2026, from [Link]

  • Sanchez, J. P., et al. (1990). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Google Patents.
  • Sanchez, J. P., et al. (1991). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Google Patents.
  • Ferm, R. L., & VanderWerf, C. A. (1988). Process for preparing fluoroaromatic compounds. Google Patents.
  • Gutiérrez-Bonet, Á., & Liu, W. (2023). Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids. Organic Letters, 25(3), 483-487. Retrieved January 7, 2026, from [Link]

  • Bräse, S., et al. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 1. Retrieved January 7, 2026, from [Link]

  • Lal, G. S., et al. (2000). Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). In Houben-Weyl Methods of Organic Chemistry, Vol. E 10b/1.
  • Berger, R., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5354-5358. Retrieved January 7, 2026, from [Link]

  • Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence. (n.d.). Retrieved January 7, 2026, from [Link]

  • Electrophilic fluorination. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Chen, Y., et al. (2018). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. The Journal of Organic Chemistry, 83(15), 8019-8027. Retrieved January 7, 2026, from [Link]

  • Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2017(48), 7106-7116. Retrieved January 7, 2026, from [Link]

  • Diazonium compound. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Gouverneur, V., & Tredwell, M. (2014). Strategies Towards Challenging Fluorination Reactions.
  • Howard, P. H., et al. (2016). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science: Processes & Impacts, 18(12), 1591-1599. Retrieved January 7, 2026, from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Burdon, J., et al. (1981). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of Fluorine Chemistry, 18(4), 507-514. Retrieved January 7, 2026, from [Link]

  • Lindh, J., et al. (2023). Synthesis of fluorinated phenylene-alkoxybenzothiadiazole polymer (PDTBTBz-2Fanti) by DHAP. Polymer Chemistry, 14(36), 4216-4224. Retrieved January 7, 2026, from [Link]

  • Desmurs, J. R., et al. (1989). Continuous decomposition of diazonium fluorides. Google Patents.
  • Liang, T., et al. (2014). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 10, 218-243. Retrieved January 7, 2026, from [Link]

  • Le, C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16965-16972. Retrieved January 7, 2026, from [Link]

  • Search results for "biaryl". (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • La-Venia, A., et al. (2016). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. Tetrahedron, 72(41), 6335-6342. Retrieved January 7, 2026, from [Link]

  • Maji, B., & Sahoo, A. K. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews, 48(2), 524-543. Retrieved January 7, 2026, from [Link]

  • Pacheco, A. F. C., et al. (2013). Comparing the hydrolysis degree of industrialization byproducts of Withemouth croaker (Micropogonias furnieri) using microbial enzymes. International Food Research Journal, 20(2), 939-944. Retrieved January 7, 2026, from [Link]

  • Byers, J. (2021, April 14). Controlling Sequence in Polymerization Reactions. YouTube. Retrieved January 7, 2026, from [Link]

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Technical Support Center: Purifying Crude Methyl 2-fluoro-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-fluoro-3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this key intermediate in its purest form. Here, we address common issues with practical, field-tested solutions and explain the chemical principles behind each recommendation to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities in your crude product largely depend on the synthetic route employed. However, common contaminants often include:

  • Unreacted Starting Materials: Such as 2-fluoro-3,5-dimethoxybenzoic acid if the final step is an esterification.

  • Byproducts of the Reaction: These can vary widely. For instance, if a nitration step was involved in a multi-step synthesis, you might see regioisomers or dinitro derivatives.[1]

  • Residual Solvents and Reagents: Solvents used during the reaction or workup, and leftover reagents like acids or bases, are common.

  • Hydrolysis Product: The ester can hydrolyze back to the carboxylic acid (2-fluoro-3,5-dimethoxybenzoic acid) if exposed to strong aqueous base or acid during workup.[2][3]

Q2: I have a solid crude product. What is the best initial purification strategy?

A2: For a solid crude product, recrystallization is often the most effective and scalable initial purification technique. It relies on the principle of differential solubility of the desired compound and impurities in a chosen solvent at varying temperatures.

Q3: My crude product is an oil. How should I proceed with purification?

A3: If your crude product is an oil, column chromatography is generally the preferred method.[4] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase.[5][6]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can present challenges. Here’s how to troubleshoot common issues.

Issue 1: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solid melts in the hot solvent before it has a chance to dissolve. This happens when the boiling point of the solvent is higher than the melting point of your compound.[7] Impurities can also lower the melting point of your product, exacerbating this issue.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow it to cool more slowly.[8]

    • Change the Solvent System: Select a solvent or a solvent pair with a lower boiling point.[7]

    • Charcoal Treatment: If significant colored impurities are present, they may be contributing to the oiling out. After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[7]

Issue 2: No crystals form upon cooling.

  • Causality: This is often due to either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the solution is in a metastable supersaturated state and requires nucleation to begin crystallization.[8]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[8]

      • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a template for crystal growth.[7]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.[8]

Issue 3: The purity of my recrystallized product is still low.

  • Causality: This can happen if the crystallization occurs too rapidly, trapping impurities within the crystal lattice.[8] It can also indicate that the chosen solvent is not ideal for separating the specific impurities present.

  • Solutions:

    • Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.[8]

    • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.[7]

    • Consider a Different Solvent: Experiment with different solvents or solvent systems. An ideal solvent will dissolve the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.

Workflow for Recrystallization

Recrystallization_Workflow start Crude Solid Product dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration Optional cool_slowly Cool slowly to room temperature dissolve->cool_slowly hot_filtration->cool_slowly ice_bath Cool in ice bath to maximize yield cool_slowly->ice_bath filter_crystals Collect crystals by vacuum filtration ice_bath->filter_crystals wash_crystals Wash with a small amount of ice-cold solvent filter_crystals->wash_crystals dry_crystals Dry crystals under vacuum wash_crystals->dry_crystals end_product Pure Crystalline Product dry_crystals->end_product

Caption: A generalized workflow for the recrystallization of a solid organic compound.

Troubleshooting Guide: Column Chromatography

Column chromatography is an essential technique for purifying non-solid samples or for separating complex mixtures.[4]

Issue 1: My compound is not eluting from the column.

  • Causality: This can happen for several reasons:

    • Compound Decomposition: The compound may be unstable on silica gel.[9]

    • Incorrect Solvent System: The eluent may not be polar enough to move the compound down the column.

    • Compound is too Polar: The compound may have a very high affinity for the silica gel.

  • Solutions:

    • Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate to see if any decomposition has occurred.[9]

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.

    • Use a Different Stationary Phase: If your compound is acid-sensitive, you can try using deactivated silica gel or alumina.[9]

Issue 2: Poor separation of my compound from impurities.

  • Causality: The chosen solvent system may not be providing adequate resolution between your product and the impurities. The Rf values of the spots on a TLC plate may be too close together.

  • Solutions:

    • Optimize the Solvent System: The ideal solvent system for column chromatography will give your desired compound an Rf value of approximately 0.3-0.4 on a TLC plate, with good separation from other spots.[9] Experiment with different solvent mixtures to achieve this.

    • Use a Longer Column: A longer column provides more surface area for separation.

    • Dry Loading: If your compound has poor solubility in the eluent, consider "dry loading." Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting powder can be carefully added to the top of your column.[10]

Issue 3: The compound is eluting too quickly (with the solvent front).

  • Causality: The eluent is too polar, causing your compound to have a low affinity for the stationary phase and move down the column with the solvent.

  • Solution:

    • Decrease Eluent Polarity: Use a less polar solvent system. This will increase the interaction of your compound with the silica gel and slow its elution.

Protocol: Column Chromatography Purification
  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pack the Column: Fill the column with a slurry of silica gel in the chosen eluent. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Load the Sample: Carefully add your crude product to the top of the silica bed.

  • Elute: Add the eluent to the top of the column and apply gentle pressure to begin the flow.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Use Thin Layer Chromatography (TLC) to analyze the collected fractions and identify which ones contain your purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare and pack the column with silica gel load_sample Load the crude sample prep_column->load_sample elute Elute with the chosen solvent system load_sample->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate end_product Pure Product evaporate->end_product

Caption: Key stages in the purification of an organic compound using column chromatography.

Troubleshooting Guide: Acid-Base Extraction

If you suspect the primary impurity is the unreacted starting material, 2-fluoro-3,5-dimethoxybenzoic acid, an acid-base extraction can be a highly effective purification step prior to recrystallization or chromatography.[11]

Issue: Low recovery of the ester after extraction.

  • Causality:

    • Ester Hydrolysis: Using a strong base like sodium hydroxide (NaOH) can cause hydrolysis of your ester product, converting it back to the carboxylic acid, which would then be removed with the aqueous layer.[2]

    • Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, making separation difficult.[12]

  • Solutions:

    • Use a Weak Base: Always use a mild base like sodium bicarbonate (NaHCO₃) to neutralize and extract the acidic impurity.[11] This is basic enough to deprotonate the carboxylic acid but not strong enough to significantly hydrolyze the ester.

    • Breaking Emulsions: If an emulsion forms, try adding a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.[13] Gentle swirling rather than vigorous shaking can also prevent emulsion formation.

Protocol: Acid-Base Extraction to Remove Acidic Impurities
  • Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate.

  • Stopper the funnel and invert it gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with sodium bicarbonate solution.

  • Wash the organic layer with water, followed by brine, to remove any residual base and dissolved water.[13]

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified ester.

Reagent Purpose Caution
Saturated NaHCO₃(aq) Neutralizes and extracts acidic impurities.Vent separatory funnel frequently to release CO₂ pressure.
Water Removes residual sodium bicarbonate.
Brine (Saturated NaCl(aq)) Reduces the solubility of the organic product in the aqueous layer and helps to break emulsions.
Anhydrous Na₂SO₄ or MgSO₄ Removes residual water from the organic layer.

References

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Saffarionpour, S., et al. (2019). Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Hossen, M. A., et al. (2022).
  • Ichihara, K., & Shibahara, A. (2014). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 55(3), 635-640.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Park, J. M. (2020). How to separate ester from carboxylic acid by using chromatography?. ResearchGate. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Wang, C., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240.
  • Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
  • Badar, H., et al. (2014). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubChem. (n.d.). Methyl 2,6-difluoro-3,5-dimethoxybenzoate. Retrieved from [Link]

  • Demkiw, K. M., et al. (2025). Synthesis and Hydrolysis of Aryl Fluoroglycosides. The Journal of Organic Chemistry.
  • G. K. H., et al. (2020).
  • Google Patents. (n.d.). CN111116362B - Preparation method of 2-fluoro methyl acrylate.
  • ResearchGate. (2008). Methyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR PREPARATION OF 2-FLUOROACRYLIC ESTERS - EP 2444389 B1. Retrieved from [Link]

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Methyl 2-fluoro-3,5-dimethoxybenzoate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-fluoro-3,5-dimethoxybenzoate

Welcome to the technical support guide for this compound (CAS No. 651734-58-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Here, we address common challenges and questions regarding its storage and handling, providing insights grounded in chemical principles to support the success of your research.

Quick Reference: Stability and Storage Data

For optimal results and to maintain the purity of your sample, adhere to the following storage and handling parameters. These recommendations are synthesized from supplier safety data sheets and established chemical principles.

ParameterRecommendationRationale & Causality
Storage Temperature Long-term: 2-8°C (Refrigerated). Short-term: Room Temperature.While stable at room temperature, lower temperatures minimize the rate of potential degradation pathways, such as hydrolysis or demethylation, preserving long-term purity[1].
Atmosphere Store under an inert gas (Argon or Nitrogen).The ester functional group is susceptible to hydrolysis in the presence of moisture. An inert atmosphere displaces moisture and oxygen, preventing hydrolytic and oxidative degradation.
Light Exposure Store in a dark place or in an amber vial.Aromatic compounds can be sensitive to light. UV radiation can provide the energy to initiate degradation, leading to discoloration and the formation of impurities.
Container Tightly sealed, chemically resistant container (e.g., borosilicate glass).Prevents exposure to atmospheric moisture and contaminants. The container must be inert to avoid reaction with the compound[2][3][4].
Chemical Incompatibility Store away from strong oxidizing agents, strong acids, and strong bases[3].Oxidizing agents can react with the aromatic ring and methoxy groups. Strong acids or bases can catalyze the hydrolysis of the methyl ester group[5].

Frequently Asked Questions (FAQs)

Q1: The data sheet says "Store at room temperature," but you recommend refrigeration. Which is correct?

A1: Both are conditionally correct. For short-term storage (i.e., days to a few weeks) or during shipping, room temperature is generally acceptable[1]. However, for long-term archival storage (months to years), our best-practice recommendation is to store the compound at 2-8°C. The fundamental principle is that chemical reaction rates, including degradation, are reduced at lower temperatures. Refrigeration is a proactive measure to ensure the highest possible purity over an extended period.

Q2: What are the visible signs that my sample of this compound may have degraded?

A2: The pure compound is typically a white to off-white crystalline powder or solid. Signs of degradation can include:

  • Color Change: Development of a yellow or brownish tint.

  • Change in Physical State: Clumping or melting below its expected melting point (136°C), which may indicate the presence of impurities or absorbed moisture.

  • Odor: While the compound has no characteristic odor listed, the formation of acidic byproducts (from hydrolysis) could potentially produce a faint, sharp smell.

Q3: Is this compound hazardous to handle?

A3: Yes, it should be handled with appropriate precautions. Safety data sheets indicate that similar fluorinated benzoates can cause skin and serious eye irritation[2][4][6][7]. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid in a well-ventilated area or a fume hood to avoid inhaling dust[2][4].

Troubleshooting Guide

This section addresses specific experimental issues that may be linked to the stability of this compound.

Scenario 1: My reaction yield is low, and I'm observing a new, more polar spot on my TLC plate.

  • Question: I'm using this compound in a reaction, but the yield is significantly lower than expected. My TLC analysis shows a baseline spot that wasn't present in the starting material. What could be the cause?

  • Answer & Scientific Rationale: This is a classic symptom of starting material degradation via hydrolysis. The methyl ester group (-COOCH₃) can be hydrolyzed to a carboxylic acid (-COOH) if exposed to moisture, especially if trace amounts of acid or base are present. The resulting 2-fluoro-3,5-dimethoxybenzoic acid is much more polar than the parent ester, which explains the new spot at the baseline of your TLC plate. This acid impurity will not participate in reactions where the ester is the intended electrophile, thus reducing your overall yield.

    • Solution:

      • Verify Purity: Before use, run a quick purity check (TLC, ¹H NMR) on your starting material.

      • Use Fresh Sample: If degradation is suspected, use a freshly opened sample or one that has been stored under an inert atmosphere.

      • Purify: If necessary, the starting material can be repurified, for example, by recrystallization, to remove the acidic impurity.

Scenario 2: The compound has become discolored and clumpy.

  • Question: The this compound powder in my bottle is no longer a free-flowing white powder; it's slightly yellow and clumped together. Can I still use it?

  • Answer & Scientific Rationale: A change in color and texture is a strong indicator of chemical degradation. The yellowing may be due to photodecomposition or slow oxidation of the aromatic ring, while clumping suggests the absorption of atmospheric moisture. Using this material is not recommended for sensitive applications, as the purity is compromised. The presence of unknown impurities can lead to unpredictable reaction outcomes and side products.

    • Solution:

      • Discard: For reproducible and reliable results, it is safest to discard the degraded material according to your institution's waste disposal protocols[2][6].

      • Review Storage: Re-evaluate your storage protocol. Ensure containers are sealed tightly immediately after use and consider implementing a procedure to backfill containers with an inert gas like argon.

Visualizing Stability & Handling

To ensure the integrity of the compound, a systematic workflow from receipt to use is critical. The following diagrams illustrate this workflow and the potential chemical pathways of degradation.

G Figure 1: Compound Handling Workflow cluster_storage Secure Storage storage_primary Primary Container (2-8°C, Dark, Inert Gas) storage_secondary Working Aliquot (Benchtop, Tightly Sealed) storage_primary->storage_secondary Create Aliquot weigh Weigh for Experiment (Inert Atmosphere if possible) storage_primary->weigh Direct Use storage_secondary->weigh receive Receive Compound inspect Inspect for Integrity (Color, Seal) receive->inspect inspect->storage_primary Store Long-Term use Use in Experiment weigh->use

Caption: A logical workflow for handling this compound.

G Figure 2: Potential Degradation Pathways parent This compound C₁₀H₁₁FO₄ hydrolysis_product 2-Fluoro-3,5-dimethoxybenzoic Acid C₉H₉FO₄ (Highly Polar Impurity) parent->hydrolysis_product Ester Hydrolysis (+ H₂O) demethylation_product Phenolic Derivatives (Potential Impurities) parent->demethylation_product O-Demethylation (Oxidative/Enzymatic)

Caption: Inferred degradation pathways based on the compound's functional groups[5].

Protocol: Preparation of a Standard Stock Solution

This protocol outlines the best practices for preparing a stock solution to minimize the risk of degradation.

Objective: To prepare a 100 mM stock solution of this compound in a suitable solvent.

Materials:

  • This compound (MW: 214.19 g/mol )[1]

  • Anhydrous solvent (e.g., DMSO, DMF, Acetonitrile)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Spatula

  • Argon or Nitrogen gas line (optional, but recommended)

Procedure:

  • Pre-Calculation: To make 10 mL of a 100 mM solution, you will need:

    • 0.1 mol/L * 0.010 L * 214.19 g/mol = 0.21419 g (or 214.2 mg)

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh approximately 214.2 mg of this compound. Record the exact mass.

    • Expert Tip: Perform this step efficiently to minimize exposure to atmospheric moisture.

  • Dissolution:

    • Transfer the weighed solid into the 10 mL volumetric flask.

    • Add approximately 5-7 mL of the chosen anhydrous solvent.

    • Gently swirl the flask (or sonicate briefly) until all the solid has completely dissolved.

  • Final Volume Adjustment:

    • Once dissolved, carefully add the anhydrous solvent up to the 10 mL calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage of the Solution:

    • If the solution is not for immediate use, transfer it to a clean, dry storage vial with a PTFE-lined cap.

    • Gently flush the headspace of the vial with argon or nitrogen before sealing.

    • Store the solution at -20°C for long-term stability. Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

References

  • Cole Instrument Corporation. Chemical Compatibility Chart. [Link]

  • Elshahed, M. S., et al. (2008). Metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus and detection of a fluorodiene metabolite. PubMed. [Link]

  • Mykin Inc. Chemical Compatibility Guide. [Link]

  • Geotech Environmental Equipment, Inc. Chemical Compatibility Table. [Link]

  • PubChem. Methyl 2,6-difluoro-3,5-dimethoxybenzoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. [Link]

  • CPVC. Chemical Compatibility Chart. [Link]

  • University of Washington. Chemical Compatibility Chart. [Link]

  • Taylor & Francis Online. Synthesis and Mesomorphic Properties of Some Chiral Fluorinated Benzoates. [Link]

  • Karger Publishers. The Effects of Benzoate and Fluoride on Dental Caries in Intact and Desalivated Rats. [Link]

  • PubMed. The effects of benzoate and fluoride on dental caries in intact and desalivated rats. [Link]

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Safe handling and disposal of Methyl 2-fluoro-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides comprehensive safety protocols, handling procedures, and experimental troubleshooting for Methyl 2-fluoro-3,5-dimethoxybenzoate (CAS No. 651734-58-6). It is designed for researchers, chemists, and professionals in drug development and fine chemical synthesis. The information herein is synthesized from established safety data for structurally similar compounds to ensure a conservative and robust safety framework.

Section 1: Compound Identification and Properties

This compound is a specialized organic building block.[1] Understanding its physical and chemical properties is the foundation for its safe and effective use in experimental settings.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyValueSource
CAS Number 651734-58-6[2]
Molecular Formula C₁₀H₁₁FO₄[2]
Molecular Weight 214.19 g/mol [2]
Appearance White to off-white solid/powder (based on analogues)[1][3]
Melting Point 42-43 °C (for the non-fluorinated analogue, Methyl 3,5-dimethoxybenzoate)[1]
Boiling Point 298 °C (for the non-fluorinated analogue, Methyl 3,5-dimethoxybenzoate)[1]
Purity ≥98% (Typical commercial grade)[2]
Solubility Good solubility in methanol; likely soluble in common organic solvents like DCM, Ethyl Acetate.[1]
Section 2: Frequently Asked Questions - Hazard Identification & Safety

This section addresses common questions regarding the potential hazards associated with this compound, based on data from structurally related fluorinated and methoxylated aromatic esters.

Q1: What are the primary health hazards associated with this compound? Based on analogous compounds, this compound is expected to be hazardous. The primary concerns are:

  • Skin Irritation: Causes skin irritation upon contact.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust or vapor.[4][5][6]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[6][7]

Q2: Is this compound flammable? While some related liquid benzoate esters are considered flammable or combustible liquids[4], solid analogues typically do not have a low flash point.[3] However, like most organic powders, it can form combustible dust concentrations in the air.[8] Therefore, it is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[4][5][9]

Q3: Are there any known long-term or specific organ toxicity effects? Data for this specific molecule is limited. However, for some related compounds, there are warnings of potential reproductive toxicity. Due to the lack of specific data, it is prudent to handle this compound as if it has unknown long-term health effects and to minimize exposure at all times. Always obtain special instructions before use and do not handle until all safety precautions have been read and understood.

Q4: What are the hazardous decomposition products? Thermal decomposition or combustion can release irritating and toxic gases and vapors.[10] These include:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Hydrogen fluoride (HF)[5][11]

Section 3: Personal Protective Equipment (PPE) Workflow

Proper selection and use of PPE is non-negotiable. The following workflow diagram outlines the decision-making process for ensuring adequate protection during handling.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_action Action Phase start Start: Handling Required assess_op Assess Operation: - Weighing Solid - Dissolving - Reaction Setup - Work-up/Purification start->assess_op eye_prot Eye Protection: Chemical Safety Goggles (EN166) + Face Shield (if splash risk) assess_op->eye_prot hand_prot Hand Protection: Nitrile or Neoprene Gloves (Check breakthrough time) assess_op->hand_prot body_prot Body Protection: Flame-retardant Lab Coat assess_op->body_prot resp_prot Respiratory Protection: Required if handling powder outside fume hood or if aerosol/vapor is generated. Use NIOSH/MSHA approved respirator. assess_op->resp_prot don_ppe Don PPE Correctly eye_prot->don_ppe hand_prot->don_ppe body_prot->don_ppe resp_prot->don_ppe perform_task Perform Experiment in a well-ventilated area (Chemical Fume Hood) don_ppe->perform_task doff_ppe Doff & Dispose of PPE (Contaminated gloves in solid waste) perform_task->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_op Operation Complete wash_hands->end_op Disposal_Workflow start Waste Generated: - Unused Product - Contaminated Material - Empty Container q_empty Is the container empty? start->q_empty triple_rinse Triple rinse container with a suitable solvent. q_empty->triple_rinse ans_yes hazardous_waste Material is Hazardous Waste. Place in a labeled, sealed, and compatible container. q_empty->hazardous_waste ans_no ans_yes Yes ans_no No collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate consult_regs Consult institutional EHS and local/national regulations for final disposal procedures. hazardous_waste->consult_regs dispose_container Dispose of empty container per institutional guidelines (may be non-hazardous). collect_rinsate->dispose_container dispose_container->consult_regs end Disposal Complete consult_regs->end

Caption: Decision workflow for the disposal of this compound waste.

Section 7: Experimental Troubleshooting Guide

This section addresses specific issues that may be encountered during synthetic procedures involving this reagent.

Q1: My reaction yield is consistently low. What are the common causes?

  • Moisture: Ester groups can be sensitive to hydrolysis, especially under acidic or basic conditions. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) if using moisture-sensitive reagents (like organometallics or strong bases).

  • Reagent Purity: Verify the purity of all starting materials. The presence of impurities can inhibit the reaction or cause side reactions.

  • Reaction Temperature: The fluorinated aromatic ring has specific electronic properties. [12]The optimal temperature for your reaction may differ from non-fluorinated analogues. Consider running small-scale trials at different temperatures to find the optimal conditions.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate technique (TLC, GC-MS, LC-MS). If the reaction stalls, it may require a longer reaction time, gentle heating, or the addition of a catalyst.

Q2: I'm observing multiple unexpected spots on my TLC plate. How can I minimize side products?

  • Side Reactions: The methoxy (-OCH₃) and fluoro (-F) groups can influence the regioselectivity of aromatic substitution reactions. The fluoro group is ortho-, para-directing but deactivating, while the methoxy groups are strongly activating and ortho-, para-directing. This complex substitution pattern can lead to isomeric byproducts. Consider using a more selective catalyst or reaction conditions.

  • Degradation: If the reaction is run at too high a temperature or for too long, the starting material or product may begin to decompose. Refer to the literature for stability information on similar compounds.

  • Photoreactivity: Some fluorinated aromatic compounds exhibit photoreactivity. [13]If your reaction is sensitive to light, consider running it in a flask wrapped in aluminum foil.

Q3: I'm having trouble purifying the final product by column chromatography.

  • Co-elution of Impurities: If impurities have similar polarity to your product, separation can be difficult. Try a different solvent system for your column chromatography. A systematic approach involves testing various combinations of non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, DCM) solvents via TLC. [14]* Product Instability on Silica: Some compounds can degrade on silica gel, which is slightly acidic. If you suspect this, you can neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) before preparing your column.

  • Alternative Purification: If chromatography is ineffective, consider other purification methods such as recrystallization or distillation (if the product is thermally stable and has a suitable boiling point).

Q4: The compound is not dissolving in my chosen reaction solvent.

  • Solvent Choice: While soluble in methanol, its solubility might be limited in very non-polar solvents like hexane. Refer to literature for syntheses involving similar substituted benzoates to guide your solvent choice. [1][15]* Gentle Heating: Gently warming the mixture may aid dissolution. Do this with caution and monitor for any signs of decomposition.

  • Co-solvent System: Using a mixture of solvents can sometimes improve solubility. For example, a small amount of a more polar solvent like THF or DMF might be added to a less polar solvent.

Section 8: References
  • PubChem. (n.d.). Methyl 2,6-difluoro-3,5-dimethoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Regulations.gov. (2008). Safety Data Sheet - 5-Fluoro-2-methylbenzoic acid. Retrieved from [Link]

  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate. Retrieved from

  • ResearchGate. (2017). (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 2-fluoroacrylate. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Retrieved from [Link]

  • ResearchGate. (n.d.). New Results on the Photoreactivity of 5-Fluoro-1,3-dimethyluracil with Methoxylated Naphthalenes. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Esterification Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, optimizing reaction yields is paramount. Esterification, a cornerstone reaction in organic synthesis, can often present challenges with achieving high yields. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during esterification experiments. The information is presented in a question-and-answer format to directly tackle specific problems you may be facing in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Equilibrium and Water Removal

Question 1: My esterification reaction seems to have stalled, and the yield is much lower than expected. What is the most likely cause?

The most common reason for low yields in Fischer esterification is the reversible nature of the reaction.[1][2][3] The reaction between a carboxylic acid and an alcohol produces an ester and water. This process is in equilibrium, meaning the reverse reaction—hydrolysis of the ester back to the starting materials—occurs simultaneously.[1][4][5] If the water produced is not removed, the reaction will reach equilibrium with significant amounts of unreacted starting materials, resulting in a low yield of the desired ester.[4][6][7][8]

Question 2: How can I overcome the equilibrium limitation to improve my ester yield?

To drive the equilibrium towards the product side and increase the yield of your ester, you can employ Le Chatelier's principle. There are two primary strategies to achieve this:

  • Use an Excess of a Reactant: A common and effective method is to use a large excess of one of the reactants, typically the alcohol, which can also serve as the solvent.[4][5][6] By increasing the concentration of one reactant, the equilibrium shifts to favor the formation of the products. Studies have shown that increasing the alcohol-to-acid molar ratio can significantly improve the ester yield.[4][9]

  • Remove Water as it Forms: Actively removing water from the reaction mixture is a highly effective way to prevent the reverse reaction and drive the forward reaction to completion.[4][5][6][7][8] This can be accomplished using several techniques, which are detailed in the following questions.

Question 3: What is a Dean-Stark apparatus, and how does it help in removing water?

A Dean-Stark apparatus is a piece of laboratory glassware used for continuously removing water from a reaction mixture.[4][10][11] It is used in conjunction with a reflux condenser and a reaction flask.[10][11] The apparatus works by azeotropic distillation. A solvent that forms a low-boiling azeotrope with water, such as toluene or benzene, is used in the reaction.[4][10] As the reaction mixture is heated, the water-solvent azeotrope vaporizes and enters the condenser. Upon cooling, the vapor condenses and collects in the graduated tube of the Dean-Stark trap. Since water is denser than toluene, it sinks to the bottom of the trap, where it can be periodically drained off, while the solvent overflows back into the reaction flask.[4][12] This continuous removal of water effectively shifts the reaction equilibrium towards the formation of the ester.[11][13]

Question 4: Are there other methods to remove water besides a Dean-Stark apparatus?

Yes, several other methods can be used to remove water from an esterification reaction:

  • Drying Agents: Anhydrous desiccants like molecular sieves or anhydrous calcium sulfate can be added directly to the reaction mixture to sequester the water as it is formed.[6][7]

  • Dehydrating Catalysts: Concentrated sulfuric acid, often used as a catalyst for the reaction, also acts as a powerful dehydrating agent, absorbing the water produced.[6][8]

  • Vapor Permeation/Pervaporation: For industrial applications, membrane-based techniques like vapor permeation or pervaporation can be used to selectively remove water from the vapor phase of the reaction mixture.[14]

Catalysis and Reaction Conditions

Question 5: My reaction is very slow, even with heating. Could the catalyst be the issue?

Yes, the choice and condition of the catalyst are critical for an efficient esterification reaction.[15]

  • Catalyst Choice: Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common and effective catalysts.[4][7] Lewis acids can also be used.[7]

  • Catalyst Activity: The catalyst's effectiveness can be diminished if it is old, has absorbed moisture, or is used in an insufficient amount. Ensure you are using a fresh or properly stored catalyst at an appropriate concentration.

  • Catalyst Deactivation: In heterogeneous catalysis, the catalyst can deactivate over time due to several reasons including poisoning by impurities, fouling by carbonaceous deposits (coking), or thermal degradation (sintering).[16][17]

Question 6: What is the optimal temperature for an esterification reaction?

The optimal temperature depends on the specific reactants and the boiling points of the components in the reaction mixture. Generally, heating the reaction mixture increases the reaction rate.[2][9][18] Esterification reactions are often carried out at the reflux temperature of the alcohol or the azeotropic mixture when using a Dean-Stark apparatus.[7] However, excessively high temperatures can lead to side reactions, such as the dehydration of the alcohol to form ethers, or decomposition of the reactants or products.[15][19] It is crucial to find a balance that allows for a reasonable reaction rate without promoting unwanted side reactions.

Question 7: Can impurities in my starting materials affect the yield?

Absolutely. The purity of your carboxylic acid and alcohol is crucial for a successful esterification.

  • Water Content: The presence of water in the reactants will inhibit the forward reaction and shift the equilibrium towards the starting materials.[15][19][20] It is advisable to use anhydrous reactants if possible.

  • Other Impurities: Other impurities can interfere with the catalyst or lead to the formation of byproducts, complicating purification and reducing the overall yield.

Side Reactions and Purification

Question 8: Besides the reverse reaction, what other side reactions can lower my yield?

Several side reactions can occur during esterification, depending on the reaction conditions and the structure of the reactants:

  • Dehydration of Alcohols: At high temperatures and in the presence of a strong acid catalyst, alcohols can dehydrate to form ethers or alkenes.[15] Tertiary alcohols are particularly prone to elimination.[5]

  • Formation of Alkyl Sulfates: When using sulfuric acid as a catalyst, it can react with the alcohol to form alkyl hydrogen sulfates. This not only consumes the alcohol but can also complicate the purification process.[21]

  • Other Reactions: Depending on the specific functional groups present in the reactants, other side reactions may be possible.

Question 9: I seem to be losing a significant amount of my product during the purification process. What are some common pitfalls?

Product loss during workup and purification is a common reason for a lower-than-expected final yield.[2][22][23]

  • Incomplete Extraction: If your ester has some water solubility, you may lose product to the aqueous layer during extraction. Performing multiple extractions with a smaller volume of organic solvent is more efficient than a single extraction with a large volume.

  • Emulsion Formation: During the neutralization and washing steps, emulsions can form, making the separation of the organic and aqueous layers difficult and leading to product loss.[19][21]

  • Losses during Distillation or Chromatography: If you are purifying your ester by distillation or column chromatography, some product may be lost due to incomplete transfer, adherence to the glassware, or decomposition if the compound is thermally labile.[23][24]

  • Incomplete Neutralization: After the reaction, it is common to neutralize the acidic catalyst with a weak base like sodium bicarbonate.[8] Incomplete neutralization can lead to hydrolysis of the ester during the workup.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low yield in esterification reactions.

Sources

Preventing polymerization during dehydrofluorination reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Unwanted Polymerization

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to help you navigate one of the most common and frustrating side reactions in dehydrofluorination: unwanted polymerization. This resource moves beyond simple protocols to explain the underlying mechanisms, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of polymerization during dehydrofluorination?

Answer: Dehydrofluorination is the elimination of hydrogen fluoride (HF) from a molecule to form a carbon-carbon double bond (an alkene). The core issue is that the newly formed alkene is itself a monomer.[1][2][3] Under the thermal or basic conditions of the reaction, these monomers can undergo spontaneous, often radical-initiated, polymerization.[4][5] Substrates that form conjugated dienes or other highly activated alkenes are particularly susceptible, as these monomers are more reactive. This process is often highly exothermic, which can lead to a runaway reaction if not controlled.[4][6][7]

Q2: My substrate is a fluoropolymer like PVDF. Why does it turn brown and form a gel?

Answer: When a polymer like polyvinylidene fluoride (PVDF) undergoes dehydrofluorination, double bonds are created along the polymer backbone.[8][9][10][11] This creates conjugated polyene systems, which are chromophores that absorb visible light, causing the color to shift from white to yellow, and eventually to brown or black with increasing conjugation.[9] The "gelation" is a result of intermolecular cross-linking reactions between these newly formed, reactive double bonds on adjacent polymer chains, leading to an insoluble, three-dimensional network.[9]

Q3: What are the tell-tale signs that my reaction is polymerizing?

Answer: Be vigilant for the following indicators:

  • Increased Viscosity: The reaction mixture becomes noticeably thicker or "syrupy."

  • Precipitate/Solid Formation: The appearance of insoluble materials or the entire reaction mixture solidifying into an intractable mass.

  • Color Change: The reaction may darken significantly, often to a deep brown or black, indicating decomposition and charring alongside polymerization.

  • Exotherm: A sudden, uncontrolled increase in reaction temperature.

  • Low Yield & Complex Mixture: A significant reduction in the expected product yield, with crude analysis (e.g., NMR) showing broad, undefined peaks characteristic of polymeric material.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.

Scenario 1: "My reaction mixture turned into a solid, unusable mass. What happened and how can I prevent this?"

This is a classic case of runaway polymerization. The rate of monomer formation and subsequent polymerization was too high for the system to handle.

Causality: The conditions (e.g., temperature, concentration, base strength) were too harsh, leading to a rapid, exothermic polymerization cascade. Once initiated, the heat generated accelerates the reaction further, creating a feedback loop that results in solidification.[4][6][7]

Solution: Implement Radical Inhibition

The most effective strategy is to add a polymerization inhibitor before starting the reaction. These molecules act as radical scavengers, terminating the chain reactions that lead to polymer formation.[12][13][14]

Core Protocol: Dehydrofluorination with an Inhibitor
  • Glassware Preparation: Ensure all glassware is scrupulously clean and oven- or flame-dried to remove moisture.

  • Inert Atmosphere: Assemble the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can sometimes initiate radical polymerization, although many phenolic inhibitors require trace oxygen to be effective.[15] An inert atmosphere provides better overall control.

  • Charge Reagents: Add your fluorinated substrate and the anhydrous solvent to the reaction flask.

  • Add Inhibitor: Add the polymerization inhibitor (see Table 1 for options). A typical starting concentration for Butylated Hydroxytoluene (BHT) is 0.1-0.5 wt% relative to the substrate.[16][17]

  • Cool the Mixture: Before adding the base, cool the reaction mixture in an ice bath (0 °C).

  • Controlled Base Addition: Add the base (e.g., potassium tert-butoxide, DBU) slowly or portion-wise. A syringe pump for liquid bases is ideal. This keeps the instantaneous concentration of the newly formed, reactive alkene low, minimizing its ability to polymerize.

  • Temperature Control: Allow the reaction to warm slowly to the desired temperature while monitoring for any exotherms. If the reaction begins to heat uncontrollably, cool it immediately.[18]

  • Monitor Progress: Use TLC or GC/LC-MS to track the consumption of starting material. Aim to stop the reaction as soon as the desired conversion is reached to minimize side reactions.

Scenario 2: "My yield is very low, and the product is difficult to purify from a brown, tarry byproduct."

This indicates that while a runaway reaction was avoided, significant oligomerization or polymer formation still occurred.

Causality: The reaction conditions are still too aggressive, or the chosen inhibitor is not effective enough for your specific substrate. The "tar" consists of soluble, low-molecular-weight polymers (oligomers) that are difficult to separate from the desired product.

Solutions: Optimization & Inhibitor Screening

  • Reduce Reaction Temperature: This is the simplest and often most effective variable to adjust. A lower temperature will decrease the rate of both the desired dehydrofluorination and the undesired polymerization.[19]

  • Lower the Concentration: Diluting the reaction mixture can help dissipate heat and reduce the frequency of intermolecular reactions that lead to polymerization.[18]

  • Screen Different Inhibitors: Not all inhibitors are created equal. Phenolic inhibitors like BHT are excellent, but nitroxide-based inhibitors like TEMPO can be even more effective due to their very fast reaction rates with carbon-centered radicals.[6][20]

Table 1: Comparison of Common Polymerization Inhibitors
InhibitorAcronymTypeTypical ConcentrationAdvantagesConsiderations
Butylated Hydroxytoluene BHTPhenolic0.1 - 1.0 wt%[16][17][21]Cost-effective, widely available, effective antioxidant.[22]Can sometimes be removed via a base wash or chromatography.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl TEMPONitroxide Radical0.05 - 0.5 mol%Extremely effective, very fast radical scavenger.[6][20] Good for highly reactive monomers.More expensive than phenolic inhibitors. Can be colored (red/orange).[23]
4-Hydroxy-TEMPO 4-OH TEMPONitroxide Radical0.05 - 0.5 mol%High efficacy similar to TEMPO, often available as a more stable solid.[20][23][24]More expensive than phenolic inhibitors.
Hydroquinone HQPhenolic0.1 - 0.5 wt%Effective general-purpose inhibitor.[15]Often requires trace oxygen to function optimally.[15] Can be more challenging to remove.
4-Methoxyphenol MEHQPhenolic0.1 - 0.5 wt%Common stabilizer in commercial monomers.[4]Similar properties to hydroquinone.

Visualizing the Process

To better understand the competing pathways, the following diagrams illustrate the core mechanisms.

Mechanism of Undesired Polymerization

This diagram shows the pathway from your starting material to the unwanted polymer byproduct.

G sub Fluorinated Substrate mon Reactive Alkene (Monomer) sub->mon  Dehydrofluorination (Base, Heat) rad Propagating Radical Chain mon->rad  Initiation init Radical Initiator (Heat, Impurities) init->rad rad->rad poly Unwanted Polymer / Cross-linked Product rad->poly

Caption: Reaction pathway leading to unwanted polymerization.

Mechanism of Radical Inhibition

This diagram illustrates how an inhibitor molecule intercepts the polymerization process, preventing the formation of long polymer chains.

G rad Propagating Radical Chain term Terminated Chain / Stable Radical rad->term  Chain Termination inhib Inhibitor (e.g., BHT, TEMPO) inhib->term

Caption: Inhibitors terminate radical chains to stop polymerization.

References

  • Butylated hydroxytoluene. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Choudhary, H., et al. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. [Link]

  • Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. (2024). PubMed. [Link]

  • Dehydrofluorination Process of Poly(vinylidene difluoride) PVdF-Based Gel Polymer Electrolytes and Its Effect on Lithium-Sulfur Batteries. (n.d.). PMC - NIH. [Link]

  • How Do Polymerization Inhibitors Work? (2025). YouTube. [Link]

  • Polymerisation inhibitor. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. (n.d.). PubMed Central. [Link]

  • UV-701 - 4-Hydroxy-TEMPO Polymerization Inhibitor for Acrylates. (n.d.). Syn ചെയ്. [Link]

  • Inhibitor 701 | 4-Hydroxy-TEMPO (CAS 2226-96-2). (n.d.). Ecochem. [Link]

  • What are Radical inhibitors and their role in a reaction? (n.d.). CurlyArrows Organic Chemistry. [Link]

  • THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. (n.d.). CORE. [Link]

  • Effect of Carbonate Source on the Dehydrofluorination Process in Polyvinylidene Fluoride/Alkali Metal Carbonate Composites. (2023). ACS Omega - ACS Publications. [Link]

  • Chemical dehydrofluorination and electrical conductivity of poly(vinylidene fluoride) films. (1989). Die Makromolekulare Chemie. [Link]

  • Dehydrofluorination of PVDF. (n.d.). ResearchGate. [Link]

  • Effect of dehydrofluorination reaction on structure and properties of PVDF electrospun fibers. (2021). Royal Society of Chemistry. [Link]

  • Dehydrofluorination mechanism, structure and thermal stability of pure fluoroelastomer (poly(VDF-ter-HFP-ter-TFE) terpolymer) in alkaline environment. (n.d.). ResearchGate. [Link]

  • Inhibition of Free Radical Polymerization: A Review. (2023). ResearchGate. [Link]

  • Free Radical Polymerization. (2015). Chemistry LibreTexts. [Link]

  • Radical Reaction Inhibitors. (n.d.). AK Lectures. [Link]

  • Effect of dehydrofluorination reaction on structure and properties of PVDF electrospun fibers. (2021). Royal Society of Chemistry. [Link]

  • Effect of dehydrofluorination reaction on structure and properties of PVDF electrospun fibers. (2021). PMC - NIH. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Optimization of reaction conditions: Significance and symbolism. (2024). Metaphor.
  • Dehydrofluorination Process of Poly(vinylidene difluoride) PVdF-Based Gel Polymer Electrolytes and Its Effect on Lithium-Sulfur Batteries. (2022). MDPI. [Link]

Sources

Technical Support Center: Purification of Methyl 2-fluoro-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Methyl 2-fluoro-3,5-dimethoxybenzoate. This document offers practical, field-proven insights and detailed protocols to address common challenges encountered during the isolation and purification of this compound. By understanding the potential impurities and the principles behind various purification techniques, users can enhance the purity and yield of their target molecule.

Section 1: Understanding Potential Impurities

Effective purification begins with anticipating the likely impurities. Based on common synthetic routes to polysubstituted aromatic esters, the primary impurities in a crude sample of this compound are likely to be:

  • Unreacted Starting Materials: Depending on the synthetic approach, these could include precursors such as 3,5-dimethoxyphenol or 1,3,5-trimethoxybenzene.

  • Regioisomers: If the synthesis involves an electrophilic aromatic substitution, such as fluorination or acylation, the formation of regioisomers is a common side reaction. For instance, fluorination of a dimethoxy-substituted ring can potentially lead to isomers with fluorine at different positions.

  • Hydrolysis Product: The ester can undergo hydrolysis to form the corresponding carboxylic acid, 2-fluoro-3,5-dimethoxybenzoic acid. This is particularly relevant if the reaction workup involves aqueous acidic or basic conditions.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification, as well as any excess reagents, may be present in the crude product.

A hypothetical synthetic route starting from 1,3,5-trimethoxybenzene is illustrated below to conceptualize the origin of potential impurities.

Synthetic_Pathway A 1,3,5-Trimethoxybenzene B Friedel-Crafts Acylation (e.g., with methyl chloroformate) A->B AlCl₃ C Methyl 3,5-dimethoxybenzoate B->C D Electrophilic Fluorination (e.g., with Selectfluor) C->D G Unreacted Starting Material C->G Incomplete Reaction E This compound (Target Product) D->E F Regioisomeric Products D->F Side Reaction H Hydrolysis (H₂O, acid/base) E->H I 2-fluoro-3,5-dimethoxybenzoic acid H->I

Caption: Hypothetical synthesis of this compound, highlighting potential impurity formation.

Section 2: Troubleshooting Common Purification Issues

This section is formatted as a series of frequently asked questions (FAQs) to directly address specific problems you may encounter during your experiments.

FAQ 1: My TLC shows multiple spots close to the product spot. How do I identify them?

Answer:

Multiple spots on a Thin Layer Chromatography (TLC) plate with similar Rf values suggest the presence of structurally related impurities, most likely regioisomers or unreacted starting materials.

Troubleshooting Steps:

  • Co-spotting: Spot your crude mixture, the starting material (if available), and a co-spot (mixture of crude and starting material) on the same TLC plate. If one of the impurity spots has the same Rf as the starting material, you have identified unreacted precursor.

  • TLC Visualization Techniques: Aromatic esters are often UV-active, appearing as dark spots on a fluorescent TLC plate under 254 nm UV light[1]. For compounds that are not UV-active, or to gain more information, various staining methods can be employed.

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as phenols (a potential starting material) or other electron-rich aromatics. These will appear as yellow or brown spots against a purple background.

    • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can help differentiate between closely migrating spots.

  • Spectroscopic Analysis: If the impurities cannot be identified by TLC alone, it is necessary to perform a preliminary purification (e.g., a quick filtration through a small plug of silica) to isolate enough of the mixture for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

FAQ 2: I'm having trouble separating the isomers by column chromatography. What can I do?

Answer:

Separating regioisomers can be challenging due to their similar polarities. Optimizing your column chromatography conditions is key.

Troubleshooting & Optimization:

  • Solvent System Selection: The choice of eluent is critical. For aromatic esters, a common and effective solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.

    • Finding the Right Polarity: The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3 on a TLC plate. This generally provides the best separation on a column.

    • Test a Range of Polarities: Prepare several TLC plates with your crude mixture and elute them with different ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).

  • Gradient vs. Isocratic Elution:

    • Isocratic Elution: Using a single, unchanging solvent mixture. This can be effective if the spots are well-separated on the TLC plate.

    • Gradient Elution: Gradually increasing the polarity of the eluent during the chromatography run. This is often more effective for separating compounds with close Rf values. A shallow gradient, where the polarity is increased slowly, can significantly improve resolution[2]. For instance, you could start with 5% ethyl acetate in hexanes and slowly increase to 15% over several column volumes.

  • Column Packing and Dimensions: Ensure your column is packed uniformly to prevent channeling. A longer, narrower column will generally provide better separation than a short, wide one.

ParameterRecommendation for Isomer SeparationRationale
Stationary Phase Silica Gel (standard grade)Provides good separation for moderately polar compounds.
Eluent System Hexanes/Ethyl Acetate or Toluene/Ethyl AcetateOffers a good polarity range for aromatic esters.
Elution Mode Shallow Gradient ElutionEnhances separation of closely eluting compounds.
Column Dimensions High length-to-diameter ratioIncreases the number of theoretical plates for better resolution.
FAQ 3: My final product is an oil/solid with a brownish tint. How can I remove the color?

Answer:

A colored product often indicates the presence of minor, highly conjugated or oxidized impurities.

Purification Strategy:

  • Activated Carbon Treatment: Dissolve the impure product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (charcoal), typically 1-5% by weight. Gently heat and stir the mixture for 10-15 minutes. The colored impurities will adsorb onto the surface of the carbon. Filter the mixture through a pad of celite to remove the carbon. The resulting filtrate should be colorless.

  • Recrystallization: This is a highly effective method for removing small amounts of impurities, including colored ones. The key is to find a suitable solvent or solvent system in which your product is soluble when hot but sparingly soluble when cold.

    • Solvent Selection for Aromatic Esters: Good single solvents to try for recrystallizing aromatic esters include ethanol, methanol, or toluene.

    • Solvent Pair Systems: If a single solvent is not effective, a two-solvent system can be used. Common pairs include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes[3][4][5]. Dissolve your compound in the minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

FAQ 4: I suspect my product is contaminated with the carboxylic acid. How can I remove it?

Answer:

The presence of the corresponding carboxylic acid (2-fluoro-3,5-dimethoxybenzoic acid) is a common issue, especially after an aqueous workup. This acidic impurity can be easily removed with a liquid-liquid extraction using a mild base.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic impurity, forming the water-soluble sodium salt, which will partition into the aqueous layer. Be sure to vent the separatory funnel frequently, as carbon dioxide gas is evolved during the neutralization.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual sodium bicarbonate and to help break up any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Acid_Base_Extraction A Crude Product (Ester + Carboxylic Acid) in Organic Solvent B Wash with aq. NaHCO₃ A->B C Separatory Funnel B->C D Organic Layer (Purified Ester) C->D Top Layer E Aqueous Layer (Sodium Salt of Carboxylic Acid) C->E Bottom Layer F Dry and Concentrate D->F G Pure Ester F->G

Caption: Workflow for removing acidic impurities via liquid-liquid extraction.

Section 3: Analytical Characterization of Purity

Confirming the purity of your final product is a critical step. Here are the key analytical techniques and what to look for:

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate. Run the plate in a solvent system that gives an Rf of 0.2-0.4 for good resolution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A pure sample of this compound should exhibit sharp, well-defined peaks corresponding to the aromatic protons and the methoxy and methyl ester protons. The integration of these peaks should correspond to the number of protons in each environment. Impurities will present as additional, smaller peaks. For comparison, the ¹H NMR spectrum of the related Methyl 3,5-dimethoxybenzoate shows characteristic aromatic and methoxy signals[6].

    • ¹³C NMR: The spectrum of a pure sample will show the expected number of signals for the carbon atoms in the molecule. The presence of extra peaks indicates impurities.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your product. The mass spectrum should show a prominent molecular ion peak (M⁺) at the expected mass-to-charge ratio (m/z) for C₁₀H₁₁FO₄ (Exact Mass: 214.06). The presence of other significant peaks may indicate impurities.

References

  • University of Rochester, Department of Chemistry. TLC Visualization Reagents. [Link]

  • LibreTexts Chemistry. 2.3F: Visualizing TLC Plates. (2022-04-07). [Link]

  • Welch Materials. A Simple Yet Effective Trick for Isomer Separation. (2025-03-17). [Link]

  • Biotage. When is Gradient Elution Better than Isocratic Elution?. (2023-01-24). [Link]

  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. (2023-02-19). [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022-07-08). [Link]

  • Crystallization Solvents.pdf. (n.d.). [Link]

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Technical Support Center: A Troubleshooting Guide for the Scaled-Up Synthesis of Methyl 2-fluoro-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-fluoro-3,5-dimethoxybenzoate. As a crucial intermediate in various pharmaceutical and agrochemical applications, its efficient and scalable synthesis is of paramount importance. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during scale-up, ensuring a robust and reproducible process.

I. Overview of the Synthetic Pathway

The most common and scalable synthetic route to this compound involves a multi-step process, typically starting from 3,5-dimethoxyaniline. The key transformations include diazotization of the aniline, followed by a Balz-Schiemann reaction to introduce the fluorine atom, and subsequent esterification of the resulting benzoic acid.

Synthesis_Pathway A 3,5-Dimethoxyaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO2, HBF4) C 2-Fluoro-3,5-dimethoxy- benzenediazonium tetrafluoroborate B->C Salt Formation D 2-Fluoro-3,5-dimethoxybenzoic acid C->D Thermal Decomposition (Balz-Schiemann) E This compound D->E Esterification (Methanol, Acid Catalyst)

Caption: Synthetic pathway for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and scale-up of this compound.

Q1: What are the primary challenges when scaling up the Balz-Schiemann reaction for this synthesis?

A1: The Balz-Schiemann reaction, while effective, presents several challenges during scale-up.[1][2] These include:

  • Handling of Diazonium Salts: Aryl diazonium salts are often thermally unstable and can be explosive, especially in the solid state.[3][4][5] Isolating large quantities of the diazonium tetrafluoroborate intermediate poses a significant safety risk.

  • Exothermic Decomposition: The thermal decomposition of the diazonium salt is exothermic and can lead to a runaway reaction if not properly controlled.[2]

  • Reproducibility: Yields can be variable and dependent on the specific reaction conditions, which can be difficult to maintain consistently on a larger scale.[1]

  • Harsh Conditions: The reaction often requires high temperatures for the decomposition step, which can lead to the formation of impurities.[1][3]

Q2: Are there safer alternatives to the traditional Balz-Schiemann reaction for introducing the fluorine atom?

A2: Yes, several modifications and alternative methods have been developed to mitigate the risks associated with the classic Balz-Schiemann reaction. These include:

  • In Situ Diazotization: Performing the diazotization and subsequent fluorination in a one-pot process without isolating the diazonium salt intermediate can significantly improve safety.[1]

  • Continuous Flow Chemistry: Continuous flow reactors offer better control over reaction temperature and mixing, minimizing the accumulation of hazardous intermediates and improving safety and reproducibility.[1]

  • Alternative Fluoride Sources: Using other counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) in place of tetrafluoroborates can sometimes lead to improved yields.[6]

  • Sandmeyer-type Fluorination: While traditionally challenging, recent advancements have shown promise in copper-mediated fluoro-deamination reactions as an alternative to the Balz-Schiemann reaction.[7][8]

Q3: What are the key parameters to control during the esterification of 2-fluoro-3,5-dimethoxybenzoic acid?

A3: The esterification of 2-fluoro-3,5-dimethoxybenzoic acid with methanol is a relatively straightforward reaction, but for a successful scale-up, the following parameters are crucial:

  • Catalyst Choice: Strong acid catalysts like sulfuric acid or thionyl chloride are commonly used. Heterogeneous catalysts can also be employed for easier work-up and catalyst recovery.

  • Water Removal: The reaction produces water, which can shift the equilibrium back towards the starting materials. Using a Dean-Stark apparatus or a drying agent can drive the reaction to completion.

  • Temperature and Reaction Time: Optimizing the temperature and reaction time is essential to ensure complete conversion without promoting side reactions.

III. Troubleshooting Guide

This section provides a detailed guide to troubleshooting common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting & Recommended Actions
Low Yield in Diazotization/Balz-Schiemann Step Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5°C.[5][9] Use a stoichiometric amount of sodium nitrite and check for excess nitrous acid with starch-iodide paper.[4][5]
Premature decomposition of the diazonium salt.Maintain a low temperature throughout the diazotization and salt formation steps.
Inefficient thermal decomposition.Gradually and uniformly heat the diazonium tetrafluoroborate salt. The optimal decomposition temperature may need to be determined empirically for the specific scale.
Side reactions (e.g., formation of phenols or biaryls).Ensure anhydrous conditions during the decomposition step. The presence of water can lead to the formation of phenolic byproducts.
Formation of Impurities Overheating during thermal decomposition.Implement precise temperature control, possibly using a temperature-controlled reactor. Consider using a high-boiling, inert solvent to ensure even heat distribution.
Incomplete reaction during esterification.Monitor the reaction progress by TLC or GC-MS.[10] Increase the reaction time or the amount of catalyst if necessary.
Side products from the esterification reaction.Ensure the use of dry methanol and glassware to prevent hydrolysis of the ester product.
Difficulties in Product Purification Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography. Consider using a different stationary phase if separation is challenging.
Product is an oil and difficult to crystallize.Attempt recrystallization from a different solvent system. If the product remains an oil, purification by distillation under reduced pressure may be an option.
Safety Concerns During Scale-Up Risk of explosion from solid diazonium salt.Avoid isolating large quantities of the diazonium salt.[4][5] If isolation is necessary, handle the solid with extreme care, using non-metallic spatulas and avoiding friction or shock.[4][5]
Thermal runaway during decomposition.Ensure adequate cooling capacity for the reactor. Add the diazonium salt portion-wise to a pre-heated solvent to better control the exotherm.

IV. Experimental Protocols

A. Diazotization and Balz-Schiemann Reaction (Illustrative Lab-Scale Protocol)

Safety Precaution: Diazonium salts are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.[4][5] Always wear appropriate personal protective equipment (PPE).

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-dimethoxyaniline in a solution of fluoroboric acid (HBF₄) at 0-5°C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.[5][9]

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.

  • Formation and Isolation of Diazonium Tetrafluoroborate:

    • The 2-fluoro-3,5-dimethoxybenzenediazonium tetrafluoroborate will precipitate out of the solution.

    • Filter the precipitate under vacuum and wash with cold diethyl ether.

    • Crucially, do not allow the solid to become completely dry as dry diazonium salts can be explosive. [4][5]

  • Thermal Decomposition:

    • In a separate flask, heat an inert, high-boiling solvent (e.g., toluene or xylene) to the desired decomposition temperature.

    • Add the moist diazonium salt in small portions to the hot solvent. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue heating for a period to ensure complete decomposition.

  • Work-up and Isolation of 2-Fluoro-3,5-dimethoxybenzoic acid:

    • Cool the reaction mixture and extract the product with an aqueous base (e.g., NaOH solution).

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 2-fluoro-3,5-dimethoxybenzoic acid.

    • Filter the solid product, wash with water, and dry.

B. Esterification to this compound
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-3,5-dimethoxybenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction and Monitoring:

    • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

V. Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Low Yield or Impurities in Final Product Check_Diazotization Analyze Diazotization/Balz-Schiemann Step Start->Check_Diazotization Check_Esterification Analyze Esterification Step Start->Check_Esterification Incomplete_Diazotization Incomplete Diazotization? Check_Diazotization->Incomplete_Diazotization Incomplete_Esterification Incomplete Esterification? Check_Esterification->Incomplete_Esterification Decomposition_Issues Decomposition Issues? Incomplete_Diazotization->Decomposition_Issues No Check_Reagents Check Reagent Purity & Stoichiometry Incomplete_Diazotization->Check_Reagents Yes Optimize_Decomposition Optimize Decomposition Conditions Decomposition_Issues->Optimize_Decomposition Yes Side_Reactions Side Reactions? Incomplete_Esterification->Side_Reactions No Increase_Catalyst_Time Increase Catalyst/Time Incomplete_Esterification->Increase_Catalyst_Time Yes Use_Dry_Reagents Use Anhydrous Reagents Side_Reactions->Use_Dry_Reagents Yes Optimize_Temp_Time Optimize Temperature & Time Purification_Strategy Review Purification Strategy Check_Reagents->Purification_Strategy Optimize_Decomposition->Purification_Strategy Increase_Catalyst_Time->Purification_Strategy Use_Dry_Reagents->Purification_Strategy

Caption: A decision-making workflow for troubleshooting the synthesis.

VI. References

  • Allen, A. Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen. Available at: [Link].

  • Wikipedia. Balz–Schiemann reaction. Wikipedia. Available at: [Link].

  • ResearchGate. Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. ResearchGate. Available at: [Link].

  • Organic Chemistry Portal. Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Organic Chemistry Portal. Available at: [Link].

  • ACS Publications. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. ACS Publications. Available at: [Link].

  • sathee jee. Chemistry Diazotization Reaction. sathee jee. Available at: [Link].

  • Grokipedia. Balz–Schiemann reaction. Grokipedia. Available at: [Link].

  • ACS Publications. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. ACS Publications. Available at: [Link].

  • Science Info. Balz–Schiemann Reaction. Science Info. Available at: [Link].

  • ACS Publications. Reactive Chemical Hazards of Diazonium Salts. ACS Publications. Available at: [Link].

  • ResearchGate. Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available at: [Link].

  • ACS Publications. A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. Available at: [Link].

  • Wikipedia. Sandmeyer reaction. Wikipedia. Available at: [Link].

  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link].

  • Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link].

  • ScienceDirect. Fluorine Chemistry for Organic Chemists: Problems and Solutions. ScienceDirect. Available at: [Link].

  • Organic Chemistry Portal. Fluoroarene synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link].

  • YouTube. Preparation of Aryl Fluorides, Part 3: By Aromatization and Ring Formation. YouTube. Available at: [Link].

  • CHIMIA. View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. Available at: [Link].

  • ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. Available at: [Link].

  • Wiley Online Library. Strategies Towards Challenging Fluorination Reactions. Wiley Online Library. Available at: [Link].

  • Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Semantic Scholar. Available at: [Link].

  • ResearchGate. (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. Available at: [Link].

  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. Available at: [Link].

  • Google Patents. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate. Google Patents. Available at: .

  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents. Available at: .

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Organic Syntheses. Available at: [Link].

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. Available at: [Link].

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. Available at: [Link].

  • Google Patents. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate. Google Patents. Available at: .

  • ResearchGate. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. Available at: [Link].

  • MedCrave online. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. Available at: [Link].

  • ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Available at: [Link].

  • ResearchGate. (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. Available at: [Link].

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Technical Support Center: Catalyst Selection for Benzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzoic acid esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for catalyst selection and reaction optimization. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for the esterification of benzoic acid.

Q1: What are the most common types of catalysts used for benzoic acid esterification, and how do I choose between them?

The choice of catalyst is critical and largely depends on your specific experimental conditions, including the scale of the reaction, the desired purity of the product, and the sensitivity of your starting materials. Catalysts for benzoic acid esterification can be broadly categorized into two main types: homogeneous and heterogeneous catalysts.[1][2]

  • Homogeneous Catalysts: These catalysts exist in the same phase as the reactants, typically a liquid phase.[2]

    • Examples: Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are the most common.[1][3]

    • Advantages: They are generally highly active, leading to faster reaction rates at lower temperatures.[4] They are also cost-effective.[5]

    • Disadvantages: The primary drawback is the difficulty in separating the catalyst from the reaction mixture, which often requires a neutralization step and aqueous workup, potentially leading to product loss and the generation of corrosive and environmentally unfriendly waste.[1]

  • Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture.[2]

    • Examples: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported metal oxides (e.g., Zr/Ti solid acids) are gaining popularity.[1][6][7]

    • Advantages: The main advantage is the ease of separation from the reaction mixture, typically by simple filtration.[4][6] This allows for catalyst recycling and simplifies product purification, making the process more environmentally friendly.[8]

    • Disadvantages: Heterogeneous catalysts may exhibit lower activity compared to their homogeneous counterparts, often requiring higher reaction temperatures and longer reaction times.[4] Mass transfer limitations can also be a factor.

Decision-Making Flowchart for Catalyst Selection:

G start Start: Benzoic Acid Esterification scale Reaction Scale? start->scale sensitivity Substrate Sensitivity? scale->sensitivity Large Scale scale->sensitivity Lab Scale purity High Purity Required? sensitivity->purity Robust Substrates heterogeneous Consider Heterogeneous Catalyst (e.g., Amberlyst-15, Zeolites) sensitivity->heterogeneous Sensitive Substrates recycling Catalyst Recycling a Priority? purity->recycling Standard Purity purity->heterogeneous High Purity Critical homogeneous Consider Homogeneous Catalyst (e.g., H₂SO₄, p-TSA) recycling->homogeneous No recycling->heterogeneous Yes

Caption: A decision-making workflow for selecting the appropriate catalyst type.

Q2: How does the structure of the benzoic acid derivative affect catalyst choice and reaction conditions?

The electronic and steric properties of substituents on the benzoic acid ring significantly influence the rate and success of the esterification reaction.[9]

  • Electronic Effects:

    • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or halo (-F, -Cl) groups, increase the acidity of the carboxylic acid. This can make the carbonyl carbon more electrophilic and potentially increase the rate of the forward reaction.[9]

    • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂), can decrease the reactivity of the carboxylic acid.

  • Steric Hindrance:

    • Bulky groups at the ortho position of the benzoic acid can sterically hinder the approach of the alcohol to the carbonyl carbon, slowing down the reaction rate. In such cases, longer reaction times, higher temperatures, or the use of a more active catalyst may be necessary.[9] For highly hindered substrates, alternative esterification methods might be required.

Q3: Why is an external strong acid catalyst like sulfuric acid necessary when benzoic acid itself is an acid?

While benzoic acid is an acid, it is a relatively weak acid. The Fischer esterification is an acid-catalyzed equilibrium process. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the benzoic acid.[10][11][12] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[11][12] This catalytic action lowers the activation energy of the reaction, allowing it to proceed at a reasonable rate.[13]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the esterification of benzoic acid.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction.[10] 2. Insufficient catalyst activity: The chosen catalyst may not be active enough under the reaction conditions. 3. Reaction time or temperature is insufficient. [9] 4. Presence of water: Water is a product of the reaction; its presence can drive the equilibrium backward (hydrolysis).[10]1. Shift the equilibrium: Use a large excess of the alcohol (often used as the solvent) or remove water as it forms using a Dean-Stark trap or molecular sieves.[10] 2. Increase catalyst loading or switch to a stronger acid catalyst. For example, if using a heterogeneous catalyst, consider switching to a homogeneous one like H₂SO₄ for a trial run to assess maximum achievable conversion. 3. Increase reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC to determine the optimal duration.[9] 4. Ensure all reagents and glassware are dry. Use anhydrous solvents and reagents where possible.
Formation of Multiple Byproducts (Observed on TLC/GC-MS) 1. Side reactions of the alcohol: Under strongly acidic conditions and heat, alcohols can undergo dehydration to form alkenes or self-condensation to form ethers.[9] 2. Reactions involving substituents: Functional groups on the benzoic acid ring or the alcohol may undergo side reactions. For example, hydroxybenzoic acids can self-esterify to form polyesters.[9] 3. Impure starting materials: Impurities in the benzoic acid or alcohol can lead to the formation of unexpected products.[14]1. Optimize reaction temperature and catalyst concentration. Use the mildest conditions that still provide a reasonable reaction rate. 2. Protect sensitive functional groups on the starting materials before esterification.[9] 3. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).[14] Isolate and characterize the byproducts to understand the side reactions occurring.[14]
Difficulty in Product Isolation/Separation 1. Emulsion formation during workup: This is common when neutralizing the acid catalyst with a base. 2. Product is water-soluble: Esters of small alcohols may have some solubility in the aqueous phase.[15] 3. Incomplete reaction: The presence of unreacted benzoic acid can complicate purification.1. Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions. 2. Perform multiple extractions with a suitable organic solvent. If the product is still lost to the aqueous layer, consider back-extraction of the aqueous phase. 3. Ensure the reaction has gone to completion by TLC before beginning the workup. If unreacted benzoic acid remains, it can be removed by washing the organic layer with a mild base like sodium bicarbonate solution.[16]

Section 3: Experimental Protocol - Fischer Esterification of Benzoic Acid with Methanol

This protocol provides a general procedure for the synthesis of methyl benzoate using a homogeneous acid catalyst.

Materials:

  • Benzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottomed flask equipped with a magnetic stir bar, combine benzoic acid (1.0 eq) and a large excess of methanol (10-20 eq).[9]

    • With stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.3 eq).[16]

    • Attach a reflux condenser and heat the mixture to a gentle reflux.[9][16]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the benzoic acid starting material is consumed (typically 1-4 hours).[9]

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing water.[16]

    • Extract the product into dichloromethane.[16]

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - vent frequently to release CO₂), and finally with brine.[15][16]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl benzoate.

    • Purify the crude product by distillation if necessary.[9]

Workflow Diagram for Fischer Esterification:

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Combine Benzoic Acid, excess Methanol, and H₂SO₄ B 2. Reflux the mixture A->B C 3. Monitor by TLC B->C D 4. Cool and add Water C->D E 5. Extract with Organic Solvent D->E F 6. Wash with NaHCO₃ and Brine E->F G 7. Dry the Organic Layer F->G H 8. Evaporate Solvent G->H I 9. Purify by Distillation H->I J J I->J Pure Methyl Benzoate

Caption: A step-by-step workflow for a typical Fischer esterification experiment.

References

  • Technical Support Center: Esterification of Substituted Benzoic Acids. (n.d.). Benchchem.
  • Roberts, I., & Urey, H. C. (n.d.). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Journal of the American Chemical Society.
  • Method for producing benzoic acid esters. (n.d.). Google Patents.
  • esterification of benzoic acid to methyl benzoate. (n.d.).
  • Continuous process for preparing benzoic acid esters. (n.d.). Google Patents.
  • Sert, E. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark.
  • Organic Mechanism Fischer Esterification 004. (2012, April 10). YouTube.
  • Lab5 procedure esterification. (n.d.).
  • Esterification: Methyl benzoate. (2011, May 28). One Part of Chemistry.
  • Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib.
  • Method for preparing benzoic acid esters. (n.d.). Google Patents.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate.
  • Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid. (n.d.). Homework.Study.com.
  • What factors influence the esterification rate of ethanoic acid?. (n.d.). TutorChase.
  • Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. (2016). IISTE.org.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI.
  • 3: Esterification (Experiment). (2021). Chemistry LibreTexts.
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2017). Request PDF.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI.
  • Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes. (n.d.). MDPI.
  • Factors affecting the esterification process. (a) Effect of catalyst... (n.d.). ResearchGate.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate.
  • Esterification. (n.d.). Chemra.
  • Homogeneous vs Heterogeneous Catalysts. (n.d.).
  • Explain heterogeneous and homogeneous catalyst. (2025). Filo.
  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. (2015). ResearchGate.

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of Methyl 2-fluoro-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecular entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone for organic chemists. This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl 2-fluoro-3,5-dimethoxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data report, offering a comparative analysis against structurally similar compounds, a detailed experimental protocol for acquiring high-fidelity data, and an exploration of the underlying principles that govern the observed spectral features. Our objective is to provide a practical and scientifically rigorous resource that empowers researchers to confidently interpret similar complex spectra.

Comparative ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit a unique set of signals, the interpretation of which is greatly facilitated by comparison with structurally related analogs. The presence of a fluorine atom and two methoxy groups on the benzene ring introduces distinct electronic effects that influence the chemical shifts and coupling patterns of the aromatic protons.

The key to understanding the spectrum lies in dissecting the influence of each substituent. The ester group (-COOCH₃) is an electron-withdrawing group, while the methoxy groups (-OCH₃) are electron-donating. The fluorine atom is strongly electronegative and also possesses lone pairs that can participate in resonance. These competing effects dictate the final shielding and deshielding of the aromatic protons.

To illustrate these effects, we will compare the predicted spectrum of our target molecule with the experimentally determined spectra of three key compounds: methyl 3,5-dimethoxybenzoate, 1-fluoro-3,5-dimethoxybenzene, and methyl 2-fluorobenzoate.

CompoundAromatic Proton (H-4) δ (ppm), Multiplicity, J (Hz)Aromatic Proton (H-6) δ (ppm), Multiplicity, J (Hz)Methoxy Protons (-OCH₃) δ (ppm), MultiplicityMethyl Ester Protons (-COOCH₃) δ (ppm), Multiplicity
This compound (Predicted) ~6.8-7.0, d, JH-F ≈ 4-6 Hz~6.6-6.8, d, JH-H ≈ 2-3 Hz~3.8-3.9, s~3.9, s
Methyl 3,5-dimethoxybenzoate [1]6.78, t, J = 2.4 Hz7.07, d, J = 2.4 Hz3.80, s3.85, s
1-Fluoro-3,5-dimethoxybenzene [2]~6.3-6.5, m~6.3-6.5, m~3.7-3.8, sN/A
2-Fluoro-4-(methoxycarbonyl)benzoic acid [3]8.10 (t, J=7.8), 7.89 (d, J=8.2), 7.82 (d, J=11.0)N/AN/A3.97, s

Note: The predicted values for this compound are based on established substituent effects and data from analogous compounds. Experimental verification is recommended.

Analysis of Substituent Effects:
  • Methyl 3,5-dimethoxybenzoate : This compound provides a baseline for the chemical shifts of the aromatic and methoxy protons in the absence of the fluorine substituent. The two equivalent protons at C2 and C6 appear as a doublet, and the proton at C4 appears as a triplet due to coupling with the two adjacent protons[1].

  • 1-Fluoro-3,5-dimethoxybenzene : The introduction of a fluorine atom in a similar electronic environment helps in estimating the magnitude of H-F coupling constants and the overall shielding/deshielding effect of fluorine.

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid : This example, although a benzoic acid, provides insight into the chemical shifts of aromatic protons in a system containing both a fluorine atom and a methoxycarbonyl group attached to the ring[3].

In our target molecule, the proton at C-4 is expected to be a doublet due to coupling with the adjacent fluorine atom (meta H-F coupling). The proton at C-6 will likely appear as a doublet due to coupling with the proton at C-4 (meta H-H coupling). The two methoxy groups are in different environments and may exhibit slightly different chemical shifts, although they are often observed as a single peak. The methyl ester protons will appear as a sharp singlet.

Experimental Protocol for High-Resolution ¹H NMR

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended. This procedure is designed to ensure accuracy, reproducibility, and the resolution of fine coupling details.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts[4].

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolution of coupling constants[5].

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is critical for obtaining sharp spectral lines.

  • Set the appropriate spectral width to encompass all expected proton signals (typically 0-10 ppm for ¹H NMR).

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

  • Acquisition Time (AT): Set to at least 2-3 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): Use a delay of 1-2 seconds to allow for adequate relaxation of the protons between scans.

  • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature (e.g., 298 K) to avoid shifts in resonance frequencies during acquisition.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Visualizing Molecular Connectivity and Coupling

To better understand the relationships between the different protons and the fluorine atom in this compound, a connectivity and coupling diagram is presented below. This diagram, generated using Graphviz, illustrates the key through-bond interactions that give rise to the observed splitting patterns in the ¹H NMR spectrum.

G cluster_ring Aromatic Ring C1 C1 (COOCH₃) C2 C2 (F) F2 F C2->F2 C3 C3 (OCH₃) C4 C4 (H) H4 H-4 C4->H4 ³J(H,H) ≈ 2-3 Hz C5 C5 (OCH₃) C6 C6 (H) H6 H-6 C6->H6 H4->H6 ⁴J(H,H)meta H4->F2 ⁴J(H,F)meta ≈ 4-6 Hz

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.

Conclusion

The ¹H NMR analysis of this compound presents a valuable case study in the interpretation of complex spectra of substituted aromatic compounds. By leveraging comparative data from structurally similar molecules and adhering to a rigorous experimental protocol, researchers can confidently assign the observed resonances and extract detailed structural information. The interplay of electronic effects from the fluoro and dimethoxy substituents results in a distinct spectral fingerprint, highlighting the power of NMR spectroscopy in modern chemical analysis. The principles and methodologies outlined in this guide are broadly applicable and can serve as a reliable framework for the structural elucidation of other novel organic molecules.

References

  • PubChem. Methyl 2,6-difluoro-3,5-dimethoxybenzoate. National Center for Biotechnology Information. [Link]

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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

  • Giesen, D. J., Stobb, J. W., & Tunoori, A. R. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2871. [Link]

  • ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... [Link]

  • ResearchGate. Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. [Link]

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Introduction: Beyond the Peak List – A Chemist’s Guide to Structural Insight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Interpretation of 13C NMR Spectra for Substituted Benzoates

In the landscape of modern chemical analysis and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for unequivocal structure elucidation.[1] While 1H NMR provides a detailed map of the proton framework, 13C NMR offers a direct, high-resolution view of the carbon skeleton, the very backbone of organic molecules. For researchers working with aromatic systems, such as substituted benzoates—a common motif in pharmaceuticals, polymers, and fine chemicals—mastering the interpretation of 13C NMR spectra is not merely an academic exercise; it is a critical skill for verifying identity, purity, and the electronic consequences of molecular design.[2][3]

This guide moves beyond a superficial reading of chemical shifts. As a Senior Application Scientist, my objective is to provide you with a framework for interpreting these spectra with a nuanced understanding of the underlying physical organic principles. We will explore how the electronic nature of substituents systematically alters the 13C NMR landscape of the benzoate ring, offering a powerful, predictive tool for structural confirmation. We will compare experimental data from various substituted benzoates, present a robust protocol for data acquisition, and illustrate the logical workflows that transform raw data into definitive structural knowledge.

The Fundamentals: Decoding the 13C NMR Spectrum of a Benzoate

A typical 13C NMR spectrum of a substituted benzoate can be dissected into distinct regions, each corresponding to a specific type of carbon environment. The position of a signal along the x-axis, its chemical shift (δ) in parts per million (ppm), is exquisitely sensitive to the local electronic environment of the carbon nucleus.

  • The Carbonyl Carbon (C=O): This is typically the most downfield signal, appearing in the 160-185 ppm range due to the strong deshielding effect of the double-bonded oxygen.[4]

  • Aromatic Carbons: The six carbons of the benzene ring resonate in the 125-150 ppm region.[4] Their precise chemical shifts are modulated by the electronic push-and-pull of both the ester group and the additional substituent.

  • Ester Alkyl Carbons: The carbons of the ester's alkyl group (e.g., the -OCH3 of a methyl ester or the -OCH2CH3 of an ethyl ester) are highly shielded and appear far upfield. For instance, a methoxy carbon is typically found around 50-55 ppm, while the carbons of an ethoxy group appear around 61 ppm (-OCH2) and 14 ppm (-CH3).[5][6]

The true interpretive power of 13C NMR emerges when we analyze the subtle shifts within the aromatic region. These shifts are governed by the interplay of two primary electronic phenomena: the inductive effect and the resonance effect.

  • Inductive (Field) Effects: Transmitted through the sigma (σ) bond framework, this is the withdrawal or donation of electron density based on the electronegativity of the substituent.[7]

  • Resonance (Mesomeric) Effects: This involves the delocalization of electrons through the pi (π) system of the aromatic ring. Electron-donating groups (EDGs) like methoxy (-OCH3) or amino (-NH2) increase electron density, particularly at the ortho and para positions, causing the corresponding carbon signals to shift upfield (shielding). Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease electron density at these positions, leading to a downfield shift (deshielding).[7]

Recent studies have elucidated that while π orbitals are often invoked to explain these trends, the substituent-induced changes in the σ orbital framework are the dominant determinants of the observed 13C chemical shifts.[7][8][9]

A Comparative Analysis: The Substituent's Fingerprint

To illustrate these principles, let's compare the experimental 13C NMR data for a series of para-substituted methyl benzoates. The ester group itself is electron-withdrawing, but its influence is the constant against which we measure the effect of the para-substituent. All data is for samples dissolved in CDCl3.

CompoundSubstituent (X)C=OC1 (ipso-COOCH3)C4 (ipso-X)C2/C6 (ortho to COOCH3)C3/C5 (meta to COOCH3)Ester CH3
Methyl Benzoate -H~167.0~130.2~132.9~129.6~128.4~52.1
Methyl 4-Methylbenzoate -CH3 (Weak EDG)~167.1~127.5~143.5~129.6~129.0~51.9
Methyl 4-Methoxybenzoate -OCH3 (Strong EDG)~167.0~123.1~163.4~131.6~113.6~51.8
Methyl 4-Nitrobenzoate -NO2 (Strong EWG)~165.1~135.5~150.5~130.8~123.5~52.8

Chemical shift values are approximate and compiled from various sources for illustrative comparison.[10][11][12][13]

Dissecting the Trends:
  • Effect on C4 (para-carbon): The trend at the carbon directly attached to the substituent (C4) is most dramatic. The strong EDG (-OCH3) massively shields this carbon, shifting it upfield to ~113.6 ppm relative to the unsubstituted C3/C5 in methyl benzoate (~128.4 ppm). Conversely, the powerful EWG (-NO2) deshields its ipso-carbon (C4) to ~150.5 ppm and also deshields the carbons meta to it (C3/C5) to ~123.5 ppm.

  • The Carbonyl Carbon Anomaly: A fascinating phenomenon known as a "reverse substituent effect" can be observed for the carbonyl carbon.[14] Counterintuitively, the strong electron-withdrawing nitro group in methyl 4-nitrobenzoate causes the C=O signal to shift slightly upfield (to ~165.1 ppm) compared to methyl benzoate (~167.0 ppm). This highlights that the relationship between electron density and chemical shift is complex and not always linear.

  • Quantitative Correlations (Hammett Plots): For a more rigorous analysis, these substituent-induced chemical shifts (SCS) can be correlated with Hammett constants (e.g., σp for para substituents). Such plots often reveal a linear free-energy relationship, quantitatively linking the electronic effect of a substituent to its impact on the NMR spectrum.[15][16][17][18]

Experimental Protocol for Acquiring a High-Quality 13C NMR Spectrum

Trustworthy data is the bedrock of accurate interpretation. A self-validating protocol ensures that the obtained spectrum faithfully represents the molecular structure. The following is a standardized procedure for acquiring a quantitative-quality 13C NMR spectrum for a substituted benzoate.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 15-25 mg of the benzoate sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). Ensure the solvent is of high purity to avoid extraneous signals.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument and Experiment Setup:

    • Insert the sample into the NMR spectrometer. Ensure the sample is properly positioned within the probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field to achieve a sharp, symmetrical solvent peak. This is critical for high resolution.

    • Select a standard 13C observation experiment with proton decoupling. A common pulse program is zgpg30, which uses a 30° pulse angle.

    • Set Key Acquisition Parameters:

      • Spectral Width (SW): Set to cover the full range of expected 13C signals (e.g., 240 ppm, from -10 to 230 ppm).

      • Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.

      • Relaxation Delay (D1): Set to a sufficient length to allow for nearly complete relaxation of all carbon nuclei. While a short delay can be used for rapid screening, for accurate comparison, a longer delay (e.g., 5-10 seconds) is preferable, especially to observe quaternary carbons, which relax more slowly.

      • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), multiple scans are required. A typical range is 256 to 1024 scans, depending on the sample concentration.

  • Data Processing:

    • After acquisition, apply an exponential multiplication (line broadening) of ~1 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the CDCl3 solvent peak to its known value (δ ≈ 77.16 ppm).

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh Sample (15-25 mg) p2 Dissolve in Deuterated Solvent p1->p2 p3 Add TMS Reference p2->p3 a1 Lock & Shim Spectrometer p3->a1 Insert Sample a2 Set Pulse Program & Parameters (D1, NS) a1->a2 a3 Acquire FID a2->a3 d1 Fourier Transform a3->d1 Raw Data d2 Phase & Baseline Correction d1->d2 d3 Calibrate Spectrum d2->d3 end Interpretable Spectrum d3->end Final Spectrum

Caption: Workflow for acquiring a 13C NMR spectrum.

A Framework for Interpretation

A systematic approach is key to translating a spectrum into a structure. The following logical framework integrates the concepts discussed into a coherent interpretation strategy.

G start 1. Initial Observation|Count number of unique carbons. Note chemical shift regions (C=O, Ar, Alkyl). step2 2. Aromatic Region Analysis Identify ipso, ortho, meta, para patterns. Compare shifts to unsubstituted benzoate. start->step2 step3 3. Hypothesis Generation Propose substituent effect (EDG vs. EWG). Correlate observed shielding/deshielding. step2->step3 step4 4. Data Comparison Compare spectrum to database values or predicted spectra (SCS additivity). step3->step4 step5 5. Structural Confirmation Use 2D NMR (HSQC, HMBC) for unambiguous assignments if needed. step4->step5 final Validated Structure step4->final If unambiguous step5->final

Caption: Logical workflow for 13C NMR spectral interpretation.

Conclusion

The 13C NMR spectrum of a substituted benzoate is a rich source of structural and electronic information. By understanding the fundamental principles of inductive and resonance effects, and by systematically comparing the chemical shifts of key carbons—the carbonyl, the ipso-carbons, and the ortho, meta, and para positions—researchers can gain profound insight into their molecules. The trends observed are not arbitrary; they are a direct readout of how a substituent electronically perturbs the aromatic system. This predictive power, when combined with robust experimental technique and a logical interpretation framework, makes 13C NMR an indispensable tool in the arsenal of the modern research scientist, enabling confident structural verification and accelerating the pace of discovery in drug development and materials science.

References

  • Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzo
  • 13C n.m.r. studies. X.
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  • Ethyl benzo
  • The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... Filo.
  • Ethyl benzoate(93-89-0) 13C NMR spectrum. ChemicalBook.
  • Methyl benzoate (93-58-3) 13C NMR spectrum. ChemicalBook.
  • Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum. ChemicalBook.
  • Methyl 4-nitrobenzoate(619-50-1) 13C NMR spectrum. ChemicalBook.
  • Methyl 4-nitrobenzo
  • interpreting C-13 NMR spectra. Chemguide.
  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. RSC Publishing.
  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes.
  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • Correlation between the Hammett constant (s para) and 13 C-NMR...
  • Results of Hammett correlations using 13 C NMR data for para-substituted compounds, Series 1 and 2.
  • Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.
  • Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry.
  • Hammett correlations for 13 C chemical shifts of substituted...
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central.
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  • The use of 13C NMR spectroscopy in forensic drug analysis. CoLab.
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 2-fluoro-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of mass spectrometry-based analytical strategies for Methyl 2-fluoro-3,5-dimethoxybenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable analysis.

Introduction: The Analytical Imperative

This compound (C₁₀H₁₁FO₄, MW: 214.19 g/mol ) is a substituted aromatic ester of significant interest as a synthetic intermediate in pharmaceutical and agrochemical research.[1] Its unique substitution pattern, featuring a fluorine atom and two methoxy groups, imparts specific chemical properties that necessitate a nuanced approach to analytical characterization. Mass spectrometry (MS) stands as a cornerstone technique for its identification, structural elucidation, and quantification due to its unparalleled sensitivity and specificity.[2]

The choice of an MS-based method is not trivial; it is dictated by the analyte's physicochemical properties and the analytical question at hand. Is the goal definitive structural confirmation, requiring extensive fragmentation? Or is it sensitive quantification in a complex biological matrix, where preserving the molecular ion is paramount? This guide compares two primary workflows—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—and their associated ionization techniques to answer these questions.

Comparative Analysis of Ionization Techniques

The ionization method is the heart of the mass spectrometry experiment, fundamentally defining the nature of the resulting mass spectrum.[3] For an analyte like this compound, the choice between a "hard" technique like Electron Ionization (EI) and "soft" techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) will determine the balance between molecular weight information and structural detail.[4][5]

Electron Ionization (EI): The Structural Fingerprint

Typically coupled with GC, EI is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation.[3] This creates a detailed fragmentation pattern that serves as a unique "fingerprint" for the molecule, which is invaluable for structural confirmation and library matching.

Expected Fragmentation Mechanism: For this compound, the molecular ion (M•⁺) at m/z 214 is expected. Key fragmentation pathways for aromatic esters include:

  • Loss of a methoxy radical (•OCH₃): A common fragmentation for methoxy-substituted aromatics, leading to a stable ion at m/z 183 .[6]

  • Loss of the ester alkoxy group (•OCH₃): Cleavage of the C-O bond in the ester group results in the formation of the benzoyl cation, also at m/z 183 .

  • Loss of carbon monoxide (CO): The fragment at m/z 183 can subsequently lose CO, a characteristic fragmentation of benzoyl cations, to yield an ion at m/z 155 .[7]

  • Loss of the entire ester group (•COOCH₃): This would result in an ion at m/z 155 .

The high energy of EI ensures that the molecular ion peak may be of low abundance or even absent, which can be a limitation if the molecular weight is unknown.[8]

Electrospray Ionization (ESI): The Molecular Weight Sentinel

ESI is a soft ionization technique integral to LC-MS, ideal for polar and thermally labile molecules.[5] It generates ions by applying a high voltage to a liquid, typically producing protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺) with minimal fragmentation.[8][9] This makes ESI the preferred method for accurate molecular weight determination and quantification, especially in complex mixtures.

Expected Ionization and Fragmentation (in MS/MS): In positive ion mode, this compound is expected to form a protonated molecule at m/z 215.0714 ([C₁₀H₁₂FO₄]⁺). While a single-stage MS spectrum will yield little structural data, tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) can be used to generate structurally informative fragments.

Expected MS/MS fragments from the precursor ion at m/z 215 include:

  • Neutral loss of methanol (CH₃OH): Loss from the ester group is a common pathway, yielding a product ion at m/z 183 .

  • Neutral loss of formaldehyde (CH₂O): Loss from a methoxy group on the ring can produce an ion at m/z 185 .

Chemical Ionization (CI): A Softer GC-MS Alternative

CI is a soft ionization technique used with GC-MS that employs a reagent gas (like methane or ammonia) to ionize the analyte through proton transfer.[4] It imparts significantly less energy than EI, resulting in much less fragmentation.[10] The primary ion observed is typically the protonated molecule [M+H]⁺, providing clear molecular weight information while retaining the chromatographic separation power of GC. This makes CI an excellent bridge between the hard fragmentation of EI and the gentle ionization of ESI.

Performance Comparison: GC-MS vs. LC-MS

The decision between GC-MS and LC-MS hinges on the analyte's volatility and thermal stability.[11] As a substituted methyl benzoate, the target compound is likely amenable to both techniques, making the choice dependent on the specific analytical goal.

FeatureGC-MS (EI)GC-MS (CI)LC-MS (ESI)
Separation Principle Volatility & PolarityVolatility & PolarityPolarity & Hydrophobicity
Primary Ion Molecular Ion (M•⁺) at m/z 214Protonated Molecule [M+H]⁺ at m/z 215Protonated Molecule [M+H]⁺ at m/z 215
Fragmentation Extensive, provides structural fingerprintMinimal, preserves molecular ionMinimal (MS¹), controlled (MS²)
Primary Application Structural Elucidation, Library MatchingMolecular Weight Confirmation (for GC-amenable compounds)Quantification, Analysis of Complex Mixtures, High MW Analytes
Sensitivity High, especially in SIM mode[12]Good, often higher for molecular ion than EIVery High, especially with tandem MS[13]
Key Advantage Highly reproducible, library-searchable spectraProvides MW for volatile compounds that fragment heavily in EIBroad applicability, soft ionization preserves analyte
Key Limitation Requires analyte to be volatile and thermally stableLess structural information than EIMatrix effects can cause ion suppression/enhancement

Experimental Workflows & Protocols

The following protocols are designed as robust, self-validating starting points for the analysis of this compound.

GC-MS Analysis Workflow

This workflow is ideal for the analysis of pure standards or simple mixtures to confirm identity and structure.

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample containing Analyte Dissolve Dissolve in Ethyl Acetate (100 µg/mL) Sample->Dissolve Vial Transfer to GC Vial Dissolve->Vial Injector GC Injector (Split/Splitless) Vial->Injector Column GC Column (e.g., DB-5ms) Injector->Column MS Mass Spectrometer Column->MS IonSource Ion Source (EI or CI) Analyzer Mass Analyzer (Quadrupole or TOF) Detector Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram Spectrum Extract Mass Spectrum Chromatogram->Spectrum Library Library Search & Fragmentation Analysis Spectrum->Library

Figure 1: Workflow for GC-MS analysis.

Protocol: GC-MS with Electron Ionization (EI)

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) to a concentration of 1-100 µg/mL.

  • GC Conditions:

    • Injector: 250 °C, Splitless mode (1 µL injection volume).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or equivalent).

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-450.

LC-MS Analysis Workflow

This workflow is superior for quantifying the analyte in complex matrices like plasma, urine, or environmental samples, where high sensitivity and selectivity are required.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Complex Sample Matrix (e.g., Plasma) Extract Liquid-Liquid or SPE Extraction Sample->Extract Solvent Reconstitute in Mobile Phase Extract->Solvent HPLC HPLC/UPLC System Solvent->HPLC Column C18 Reversed-Phase Column HPLC->Column MSMS Tandem MS (e.g., QqQ, Q-TOF) Column->MSMS IonSource ESI Source (Positive Mode) Analyzer Mass Analyzers (MS1 and MS2) Detector Detector MRM Extracted Ion Chromatogram (MRM/SRM) Detector->MRM Quant Peak Integration & Quantification MRM->Quant

Figure 2: Workflow for quantitative LC-MS/MS analysis.

Protocol: LC-MS with Electrospray Ionization (ESI)

  • Sample Preparation: For quantitative analysis, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) from the matrix. Reconstitute the final extract in the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase, 100 mm x 2.1 mm ID, 2.6 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Nebulizer Pressure: 45 psi.

    • Mass Analyzer: Triple Quadrupole (for quantification) or Q-TOF (for accurate mass).

    • Scan Mode: For quantification, use Multiple Reaction Monitoring (MRM). A potential transition would be m/z 215 -> 183 .

Predicted Fragmentation Pathways

Visualizing the fragmentation pathways is key to interpreting mass spectra correctly. The stability of the aromatic ring and the influence of the electron-donating methoxy groups and electron-withdrawing fluoro and ester groups dictate the fragmentation logic.

Predicted EI Fragmentation Pathway M [M]•+ m/z 214 F1 [M - •OCH3]+ m/z 183 M->F1 - •OCH3 F2 [M - •OCH3 - CO]+ m/z 155 F1->F2 - CO

Figure 3: Predicted primary EI fragmentation pathway.

Conclusion and Recommendations

The optimal mass spectrometric method for analyzing this compound is entirely dependent on the research objective.

  • For Unambiguous Structural Identification: GC-MS with Electron Ionization (EI) is the superior choice. Its extensive, reproducible fragmentation patterns provide a rich structural fingerprint that can be confidently matched against spectral libraries or used for de novo elucidation.

  • For Molecular Weight Confirmation of a Volatile Sample: GC-MS with Chemical Ionization (CI) offers a valuable alternative when EI fails to produce a clear molecular ion. It confirms the molecular weight while leveraging the high-efficiency separation of gas chromatography.

  • For High-Sensitivity Quantification in Complex Matrices: LC-MS/MS with Electrospray Ionization (ESI) is the undisputed gold standard. The soft ionization preserves the molecular ion for use as an MRM precursor, enabling highly selective and sensitive quantification, which is essential in drug metabolism studies, environmental monitoring, and clinical research.[13]

By understanding the fundamental principles behind each technique and aligning them with the analytical goals, researchers can select the most appropriate and powerful method for their work with this compound.

References

  • Schummer, C., Delaporte, C., & Wenning, R. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 53(23), 8896–8903. [Link]

  • Holčapek, M., & Jirásko, R. (2021). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 40(4), 369-409. [Link]

  • Samatha. (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. [Link]

  • Schummer, C., Delaporte, C., & Wenning, R. (2005). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters. PubMed. [Link]

  • PharmaCores. (2024). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). PharmaCores. [Link]

  • Smith, K. M., & Rainville, P. D. (n.d.). Comparison of Electrospray and UniSpray for Pharmaceutical Compounds. Waters Corporation. [Link]

  • Li, M., et al. (2017). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. ResearchGate. [Link]

  • Patterson, B. W., & Wolfe, R. R. (1993). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry, 4(8), 625-632. [Link]

  • Querini, C. A. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. IntechOpen. [Link]

  • Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(13), 5560-5566. [Link]

  • Schlosser, G., & D'Agostino, P. A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 679. [Link]

  • Rijs, A. M., & O'Hair, R. A. J. (2017). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 89(1), 370-391. [Link]

  • Bains, B. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

  • Tranchida, F. Q., et al. (2020). Alcohols and their corresponding esters identified using GC×GC-MS... ResearchGate. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

  • Patsnap. (2024). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap Eureka. [Link]

  • Chiesa, L., et al. (2012). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. Journal of Biomedicine and Biotechnology, 2012, 898513. [Link]

  • American Chemical Society. (2024). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2024. [Link]

  • Budzikiewicz, H., et al. (1964). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. Journal of the Mass Spectrometry Society of Japan, 12(2), 73-82. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Supplementary Figure S1. (n.d.). UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. MPG.PuRe. [Link]

  • Salim, S. M., & Fleeh, N. A. (2022). Analysis of Volatile Organic Compounds Concentration Using GC-MS Technique for Some Types of Concentrated Perfumes in the Baghdad's Local Shops. Connect Journals. [Link]

  • Wang, Q., et al. (2017). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry, 32(5), 977-984. [Link]

  • LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Wang, Q., et al. (2017). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry. [Link]

  • PubChem. (n.d.). Methyl 2,6-difluoro-3,5-dimethoxybenzoate. PubChem. [Link]

  • Emery, E. M. (1960). Mass Spectra of Aromatic Esters. Analytical Chemistry, 32(12), 1495-1506. [Link]

  • NIST. (2009). Molecular Spectroscopic Data. National Institute of Standards and Technology. [Link]

  • Biogeosciences. (n.d.). Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. Biogeosciences. [Link]

  • NIST. (n.d.). Benzoic acid, 3,5-dimethoxy-, methyl ester. NIST WebBook, SRD 69. [Link]

  • Google Patents. (2021). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
  • NIST. (n.d.). Atomic Spectra Database. National Institute of Standards and Technology. [Link]

  • Spectroscopy Now. (2021). Derivatized dipeptide detection: Informative MS/MS fragmentations. Spectroscopy Now. [Link]

  • Smyth, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Spectrometry Journal, 5, 1-8. [Link]

  • NIST. (n.d.). p-Methoxybenzoic acid, 3,5-difluorophenyl ester. NIST WebBook, SRD 69. [Link]

  • NIST. (n.d.). Methyl 3,5-dinitrobenzoate. NIST WebBook, SRD 69. [Link]

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A Senior Application Scientist's Guide to Analytical Methods for Characterizing Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of the C-F Bond

The incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting pharmaceuticals, agrochemicals, and materials science. The unique properties conferred by the carbon-fluorine (C-F) bond—such as increased metabolic stability, altered bioavailability, and unique intermolecular interactions—make these compounds highly desirable. However, these same properties present significant analytical challenges. The high strength and polarity of the C-F bond, coupled with fluorine's high electronegativity, demand specialized and often complementary analytical techniques for robust characterization.

This guide provides a comparative overview of the principal analytical methods for the structural elucidation and quantification of fluorinated organic compounds. As a senior application scientist, my focus is not merely on the "how" but on the "why"—explaining the causality behind methodological choices to empower researchers to select and optimize the most effective strategy for their specific analytical problem. We will explore the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various chromatographic methods, alongside total fluorine analysis techniques, providing field-proven insights and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

For unambiguous structural information, ¹⁹F NMR spectroscopy is the preeminent technique in the organofluorine chemist's toolkit. The ¹⁹F nucleus possesses properties that make it exceptionally well-suited for NMR analysis.

Expertise & Experience: Why ¹⁹F NMR is a Go-To Technique

The power of ¹⁹F NMR stems from several key nuclear properties. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, similar to the proton (¹H).[1][2] Crucially, it has a high magnetogyric ratio, making it the third most receptive stable nucleus for NMR after ¹H and ³H, ensuring high sensitivity.[1][2]

What truly sets ¹⁹F NMR apart is its vast chemical shift range, which can span over 800 ppm.[2] This is significantly wider than the ~15 ppm range for ¹H NMR. This large dispersion means that subtle changes in the electronic environment around a fluorine atom cause substantial changes in its chemical shift.[3][4] This exquisite sensitivity makes ¹⁹F NMR an incredibly powerful tool for:

  • Structural Elucidation: Confirming the presence and connectivity of fluorine atoms in a molecule.

  • Reaction Monitoring: Tracking the consumption of fluorinated starting materials and the formation of products.

  • Biomolecular Interactions: Using fluorinated probes to study protein-ligand binding, as the fluorine signal is highly responsive to changes in its local environment and there is no endogenous ¹⁹F background signal in biological systems.[3][5]

Experimental Protocol: Quantitative ¹⁹F NMR Analysis

This protocol outlines a self-validating system for obtaining a quantitative ¹⁹F NMR spectrum. The key is the use of an internal standard with a known concentration and a fluorine signal that does not overlap with the analyte signals.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the fluorinated analyte into an NMR tube.

    • Accurately weigh a suitable internal standard (e.g., trifluorotoluene) and add it to the NMR tube. The amount should be chosen to give a signal intensity comparable to the analyte.

    • Record the exact masses of both the analyte and the internal standard.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) to the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency. Many standard broadband or dual-channel probes are suitable.[4]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal or the FID of a strong ¹⁹F signal.

  • Acquisition Parameters (Causality Explained):

    • Set the spectral width (SW): Ensure the width is large enough to encompass all expected ¹⁹F signals, including the analyte and the internal standard. A typical range for organofluorines might be -50 ppm to -220 ppm.[2]

    • Set the transmitter offset (O1p): Center the frequency in the middle of the expected spectral region to ensure uniform excitation across all peaks.

    • Use a calibrated 90° pulse: This ensures maximum signal for quantification.

    • Set the relaxation delay (d1): This is the most critical parameter for quantification. The delay between pulses must be long enough to allow for complete relaxation of all ¹⁹F nuclei. A conservative choice is d1 = 5 * T₁, where T₁ is the longest spin-lattice relaxation time of any fluorine nucleus in the sample. A preliminary T₁ inversion-recovery experiment may be necessary for unknown compounds.

    • Disable proton decoupling: For simple quantitative spectra, ¹H decoupling is often unnecessary and can introduce quantitation errors due to the Nuclear Overhauser Effect (NOE). If coupling complicates the spectrum, inverse-gated decoupling should be used to suppress NOE while collapsing the multiplets.

  • Data Processing and Analysis:

    • Apply an exponential line-broadening factor (LB) of ~0.3 Hz to improve the signal-to-noise ratio without significantly degrading resolution.

    • Fourier transform the FID.

    • Phase the spectrum carefully.

    • Perform a baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity or concentration of the analyte based on the integral values, the number of fluorine atoms contributing to each signal, and the initial masses.

Visualization: Principles of ¹⁹F NMR

G cluster_1 NMR Experiment cluster_2 Resulting Spectrum Prop1 Spin = 1/2 MagField Place in Strong Magnetic Field (B₀) Prop2 100% Natural Abundance Prop3 High Gyromagnetic Ratio RFPulse Apply Radiofrequency Pulse MagField->RFPulse Relax Nuclei Relax & Emit Signal (FID) RFPulse->Relax FT Fourier Transform Relax->FT ChemShift Chemical Shift (δ) (Sensitive to e⁻ environment) FT->ChemShift Coupling J-Coupling (Through-bond interactions) FT->Coupling Integration Signal Integral (Proportional to # of nuclei) FT->Integration

Caption: Core principles of ¹⁹F NMR spectroscopy.

Mass Spectrometry (MS): Identifying and Quantifying with High Sensitivity

Mass spectrometry is indispensable for determining the molecular weight of fluorinated compounds and, when coupled with chromatography, for separating and quantifying them in complex mixtures. However, the analysis of organofluorines by MS is not always straightforward.

Expertise & Experience: Overcoming MS Challenges

A common issue in MS is that many volatile fluorinated compounds do not produce an observable molecular ion peak with hard ionization techniques like Electron Ionization (EI).[6] The high energy of EI often leads to extensive fragmentation. Therefore, the choice of ionization method is critical.

  • Soft Ionization: Techniques like Chemical Ionization (CI) or Field Ionization (FI) are much gentler and are often capable of producing a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺), which is crucial for determining the molecular weight of an unknown.[6][7]

  • Electrospray Ionization (ESI): For polar, non-volatile compounds like per- and polyfluoroalkyl substances (PFAS), ESI coupled with Liquid Chromatography (LC) is the gold standard.[8]

  • Tandem Mass Spectrometry (MS/MS): For definitive identification, especially in complex matrices, MS/MS is essential. The precursor ion is isolated and fragmented, and the resulting product ion spectrum provides a structural fingerprint of the molecule.[8]

Experimental Protocol: LC-MS/MS for Targeted PFAS Analysis

This protocol describes a robust method for the analysis of perfluorinated compounds in water samples, a common application in environmental science.

Step-by-Step Methodology:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Spike the water sample (e.g., 250 mL) with a mixture of isotopically labeled internal standards. This is a self-validating step, as the recovery of these standards will indicate the efficiency of the extraction process.

    • Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by ultrapure water.

    • Load the water sample onto the SPE cartridge.

    • Wash the cartridge with a buffer to remove interferences.

    • Elute the target PFAS analytes using a small volume of basic methanol.

    • Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 96:4 methanol/water.

  • LC Separation:

    • Column: Use a C18 reversed-phase column. Fluorinated phases can also offer alternative selectivity.[9]

    • Mobile Phase A: 2 mM Ammonium Acetate in Water.

    • Mobile Phase B: Methanol.

    • Gradient: Start with a high percentage of Mobile Phase A, and ramp up the percentage of Mobile Phase B to elute the more hydrophobic, long-chain PFAS. A typical gradient might run from 10% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Detection:

    • Ionization Source: Electrospray Ionization (ESI) in negative mode, as PFAS readily form [M-H]⁻ or [M-COO]⁻ ions.

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This provides maximum sensitivity and selectivity.

    • MRM Transitions: For each target analyte and labeled internal standard, define at least two precursor-to-product ion transitions. For example, for PFOA (m/z 413), monitor transitions to m/z 369 and m/z 169. The ratio of these two transitions must be consistent between standards and samples for confident identification.

  • Data Analysis and Quality Control:

    • Generate a calibration curve for each analyte using the response ratio of the analyte to its corresponding labeled internal standard.

    • Quantify the analytes in the samples using the calibration curve.

    • Trustworthiness Check: Verify that the retention times are within a narrow window (e.g., ±0.1 min) of the standards and that the ion ratios of the MRM transitions are within ±20% of the expected values. The recovery of the labeled internal standards should be within an acceptable range (e.g., 70-130%).

Visualization: General Analytical Workflow

G Sample Fluorinated Compound (Unknown or Mixture) Prep Sample Preparation (Extraction, Derivatization) Sample->Prep Chrom Chromatographic Separation (GC or LC) Prep->Chrom MS Mass Spectrometry (Ionization & Mass Analysis) Chrom->MS Quant Quantification (Using Standards) Chrom->Quant Data Data Acquisition (Mass Spectrum) MS->Data TandemMS Tandem MS (MS/MS) (Fragmentation) MS->TandemMS MW Determine Molecular Weight Data->MW Struct Elucidate Structure (Compare to Library/Standards) TandemMS->Struct

Caption: Workflow for identifying an unknown fluorinated compound.

Chromatographic Techniques: The Separation Powerhouse

Chromatography is essential for analyzing complex mixtures containing fluorinated compounds. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends primarily on the volatility and polarity of the analytes.

Gas Chromatography (GC)

GC is best suited for thermally stable and volatile fluorinated compounds.[7]

  • Causality: Fluorinated stationary phases, such as those containing trifluoropropylmethylsiloxane, offer unique selectivity for fluorinated analytes due to dipole-dipole and dispersion interactions that differ from standard nonpolar or polar phases.[10] For compounds that are not volatile, derivatization can be employed. For instance, inorganic fluoride can be derivatized with triethylchlorosilane to form volatile triethylfluorosilane, which can then be analyzed by GC.[11]

Liquid Chromatography (LC)

LC is the dominant technique for the analysis of polar, non-volatile, and high molecular weight fluorinated compounds, such as the vast class of PFAS.[12]

  • Causality: Reversed-phase LC using C18 columns is the most common approach. However, for difficult separations, fluorinated stationary phases (e.g., pentafluorophenylpropyl) can provide alternative selectivity and enhanced retention for halogenated compounds through unique π–π, dipole-dipole, and ion-exchange interactions.[9]

Ion Chromatography (IC)

IC is a specialized form of LC used to separate and quantify ions. In the context of organofluorine analysis, its primary role is in total fluorine determination . The organic compound is first completely combusted to convert all fluorine into inorganic fluoride (F⁻), which is then dissolved in an aqueous solution and quantified by IC.[13][14] This approach is powerful for determining the total organic fluorine (TOF) content, which can reveal the presence of unknown or un-targeted fluorinated compounds.[15]

Total Fluorine Analysis: The Combustion Approach

When the goal is to measure the total amount of fluorine in a sample, rather than identifying individual compounds, a destructive combustion method is required. The most common and reliable method is Combustion Ion Chromatography (CIC).

Experimental Protocol: Total Fluorine by Oxygen Bomb Combustion and IC

This protocol provides a method for determining the total fluorine content in a solid or liquid sample.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample (typically 0.1 - 0.5 g) into a combustion capsule.[16]

    • For solids, pellets or films can be used. For liquids, they can be absorbed onto a filter paper.

  • Oxygen Bomb Combustion:

    • Pipette a known volume (e.g., 10 mL) of an absorption solution (e.g., dilute NaOH or a suitable buffer) into the clean, dry bomb cylinder. This solution will trap the hydrogen fluoride (HF) gas produced during combustion.[16]

    • Place the sample capsule in the holder and attach a fuse wire, ensuring it is in contact with the sample.

    • Seal the bomb and purge with oxygen to remove atmospheric nitrogen.

    • Pressurize the bomb with pure oxygen to ~30 atm.[14]

    • Place the bomb in a water bath for safety and ignite the sample electronically.

  • Sample Recovery and Analysis:

    • Allow the bomb to cool for at least 10 minutes. Slowly release the pressure.

    • Carefully rinse all internal surfaces of the bomb with ultrapure water, collecting the rinsate and the absorption solution in a volumetric flask.

    • Dilute the solution to a known final volume.

    • Analyze an aliquot of this solution by Ion Chromatography.

  • Ion Chromatography (IC) Analysis:

    • System: Use an IC system with a hydroxide-selective anion-exchange column (e.g., IonPac AS19) and a suppressed conductivity detector.[13][17]

    • Eluent: A potassium hydroxide (KOH) gradient generated by an eluent generator is typically used.

    • Validation: Prepare a calibration curve using certified fluoride standards. Analyze a method blank (a combustion run with no sample) and a certified reference material (CRM) to ensure accuracy and precision.[13][17] The response should be linear (r ≥ 0.9995).[14]

Comparative Guide to Analytical Techniques

The selection of an analytical technique is dictated by the research question. Do you need to identify a novel compound, quantify a known contaminant, or measure the total fluorine load? The table below provides a comparative summary to guide this decision.

Technique Primary Application Information Provided Sensitivity Key Advantages Key Limitations
¹⁹F NMR Structural elucidation of pure compounds or simple mixtures.Unambiguous structural information, connectivity, quantitative (with standard).Low (mg range)Non-destructive, provides detailed structural data, no background in biological samples.[2][3]Low sensitivity, complex spectra for large molecules, requires pure samples for full elucidation.
LC-MS/MS Targeted quantification of non-volatile/polar compounds (e.g., PFAS).Molecular weight, structural fragments (fingerprint), highly sensitive quantification.Very High (pg-ng range)Excellent for complex matrices (environmental, biological), high selectivity and sensitivity.[8][18]Requires reference standards for confident quantification, may miss unknown compounds.[19]
GC-MS Analysis of volatile and semi-volatile compounds.Molecular weight, fragmentation patterns for identification, quantitative.High (pg-ng range)Excellent separation for volatile isomers, extensive libraries for EI fragmentation.[7]Limited to thermally stable compounds, derivatization may be required.[6]
CIC Total Organic Fluorine (TOF) measurement.Total elemental fluorine content.Moderate (µg/L or mg/kg range)[14]Measures all organofluorine compounds present, useful for mass balance and screening.[15]Destructive, provides no structural information on individual compounds.
Visualization: Decision Tree for Method Selection

G Start What is your analytical goal? Q_Struct Need to determine the structure of a new compound? Start->Q_Struct Q_Quant Need to quantify known compounds in a mixture? Start->Q_Quant Q_TotalF Need to measure total fluorine content? Start->Q_TotalF Ans_NMR Use ¹⁹F NMR Q_Struct->Ans_NMR Ans_Volatile Is the compound volatile and thermally stable? Q_Quant->Ans_Volatile Ans_CIC Use Combustion Ion Chromatography (CIC) Q_TotalF->Ans_CIC Ans_GCMS Use GC-MS Ans_Volatile->Ans_GCMS Yes Ans_LCMS Use LC-MS/MS Ans_Volatile->Ans_LCMS No

Caption: Decision tree for selecting an analytical method.

Conclusion

The characterization of fluorinated organic compounds requires a multi-faceted analytical approach. While ¹⁹F NMR provides unparalleled detail for structural elucidation of pure substances, hyphenated techniques like LC-MS/MS and GC-MS are the workhorses for sensitive and selective analysis in complex matrices. For a complete picture, especially in environmental contexts where many fluorinated pollutants may be unknown, total fluorine analysis by CIC offers an essential mass balance perspective. By understanding the fundamental principles, advantages, and limitations of each technique, researchers can design robust, self-validating analytical workflows to confidently characterize these scientifically and commercially vital molecules.

References

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples.
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  • Principles and Topical Applications of 19F NMR Spectrometry.
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  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).PubMed.
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  • Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid.Semantic Scholar.
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  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • Separation of fluoride in the presence of large amounts of organic acids by ion chrom
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A Comparative Guide to Purity Assessment of Methyl 2-fluoro-3,5-dimethoxybenzoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 2-fluoro-3,5-dimethoxybenzoate, a key building block in the synthesis of various therapeutic agents, is no exception. Its impurity profile can directly influence the yield of subsequent reactions and, more critically, introduce potentially harmful substances into the final drug product. Therefore, the selection of a robust, accurate, and reliable analytical method for purity assessment is of paramount importance.[1][2][3]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), the workhorse of pharmaceutical analysis, with an orthogonal and powerful alternative: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1][4] The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

The Rationale Behind the Method

The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the moderately nonpolar analyte. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile), is selected to ensure that any impurities with a wide range of polarities are eluted and resolved from the main peak and each other. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. The addition of a small amount of formic acid to the mobile phase helps to protonate any acidic silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape. A detection wavelength of 254 nm is chosen as it is a common wavelength where aromatic compounds, such as our analyte, exhibit strong absorbance.

Experimental Protocol: HPLC Purity Determination
  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in deionized water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • All mobile phases should be filtered through a 0.45 µm membrane filter and degassed prior to use.[5]

  • Preparation of Standard and Sample Solutions:

    • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the Standard Solution.

  • Chromatographic Conditions:

    Parameter Value
    Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 254 nm
    Injection Volume 10 µL

    | Gradient Program | See Table 1 |

    Table 1: Gradient Elution Program

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    20.0 10 90
    25.0 10 90
    25.1 70 30

    | 30.0 | 70 | 30 |

  • System Suitability and Analysis:

    • Equilibrate the system with the initial mobile phase composition for at least 30 minutes.

    • Perform five replicate injections of the Standard Solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, as per typical validation guidelines.[6][7]

    • Inject the Sample Solution in duplicate.

  • Calculation of Purity:

    • The purity is calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis P1 Weigh Sample & Reference Standard P2 Dissolve in Diluent (50:50 A:B) P1->P2 H1 Autosampler Inject 10 µL P2->H1 P3 Prepare Mobile Phases (A: H2O+FA, B: ACN+FA) P4 Filter & Degas Mobile Phases P3->P4 H2 Pump Gradient Elution 1.0 mL/min P4->H2 H1->H2 H3 Column Oven C18 Column @ 30°C H2->H3 H4 UV Detector @ 254 nm H3->H4 D1 Chromatogram Generation H4->D1 D2 Peak Integration D1->D2 D3 Purity Calculation (Area % Method) D2->D3

HPLC Purity Analysis Workflow.
Hypothetical HPLC Data

Table 2: HPLC Purity Results for this compound

Peak No. Retention Time (min) Peak Area (mAU*s) Area % Identification
1 4.2 15.6 0.15 Unknown Impurity 1
2 15.8 10350.2 99.65 Analyte
3 18.1 20.8 0.20 Unknown Impurity 2

| Total | | 10386.6 | 100.00 | |

Alternative Technique: Quantitative NMR (qNMR) Spectroscopy

While HPLC is excellent for separation, qNMR offers a distinct, orthogonal approach to purity assessment. It is a primary analytical method where the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] This allows for the determination of purity by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and weight, without the need for response factors.[9][10] This is a significant advantage over HPLC, where it is often assumed that all impurities have the same response factor as the analyte, which can introduce inaccuracies.[11]

The Rationale Behind the Method

¹H qNMR is chosen due to the high natural abundance and sensitivity of the proton nucleus.[8] An internal standard, such as maleic acid, is selected based on several criteria: it must be highly pure, chemically inert, non-volatile, have resonances that do not overlap with the analyte's signals, and be accurately weighable.[10][12] Deuterated chloroform (CDCl₃) is a common solvent that dissolves both the analyte and the chosen standard. The experimental parameters, particularly a long relaxation delay (D1), are crucial to ensure complete relaxation of all protons between scans, which is a prerequisite for accurate integration and quantification.

Experimental Protocol: ¹H qNMR Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) and add it to the same vial.

    • Record the exact weights to four decimal places.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    Parameter Value
    Spectrometer 400 MHz or higher
    Nucleus ¹H
    Pulse Program Standard quantitative pulse (e.g., zg30)
    Number of Scans 16-32 (for good signal-to-noise)
    Relaxation Delay (D1) ≥ 30 seconds (or 5 x longest T₁)
    Acquisition Time ≥ 3 seconds

    | Temperature | 25 °C |

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved, unique signal for the analyte (e.g., the methoxy protons) and a unique signal for the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the following equation[8][10]:

    Purityₓ (%) = (Iₓ / IₛₜᏧ) * (NₛₜᏧ / Nₓ) * (Mₓ / MₛₜᏧ) * (mₛₜᏧ / mₓ) * PₛₜᏧ

    Where:

    • P: Purity

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • x: Analyte (this compound)

    • std: Internal Standard (Maleic Acid)

Visualizing the qNMR Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis P1 Accurately weigh Analyte (mₓ) P3 Combine & Dissolve in Deuterated Solvent P1->P3 P2 Accurately weigh Internal Std (mₛₜᏧ) P2->P3 P4 Transfer to NMR Tube P3->P4 N1 Insert Sample P4->N1 N2 Acquire ¹H Spectrum (Long Relaxation Delay) N1->N2 N3 Obtain FID N2->N3 D1 Process FID (FT, Phase, Baseline) N3->D1 D2 Integrate Analyte & Standard Peaks D1->D2 D3 Calculate Purity using Formula D2->D3

qNMR Purity Analysis Workflow.

Comparative Analysis: HPLC vs. qNMR

The choice between HPLC and qNMR is not about which method is universally "better," but which is more suitable for the intended purpose.[13] A comprehensive purity assessment often benefits from the application of both techniques.

Table 3: Performance Comparison of HPLC and qNMR

Parameter HPLC (UV Detection) qNMR Spectroscopy
Principle Chromatographic separation based on polarity. Spectroscopic quantification based on nuclear properties.
Specificity High for separating structurally similar impurities. High for structural confirmation; can resolve signals from different molecules.
Sensitivity Very high (sub-µg/mL levels), ideal for trace impurity detection. Lower sensitivity (mg/mL level), not ideal for trace impurities below ~0.1%.
Quantification Relative (Area %), relies on response factor assumptions. Absolute, using a certified internal standard.[9][10]
Impurity Detection Detects chromophoric impurities. Non-UV active compounds are missed.[11] Detects all proton-containing molecules, including residual solvents. Inorganic impurities are not detected.[9]
Sample Throughput High, with typical run times of 20-60 minutes. Well-suited for automation. Lower, due to longer acquisition times (especially relaxation delays).
Information Provided Purity relative to other detected components, retention times. Absolute purity, structural confirmation of the main component.

| Method Development | Can be complex, requiring optimization of column, mobile phase, and gradient. | Simpler, primarily involves selecting a suitable solvent and internal standard. |

Expert Insights: A Tale of Two Methods

As a Senior Application Scientist, my experience dictates that HPLC and qNMR are complementary, not competitive.

  • For routine quality control and release testing in a manufacturing environment , HPLC is the undisputed champion. Its high throughput, sensitivity to trace impurities, and established validation protocols make it ideal for analyzing large numbers of samples efficiently.[5][6] It excels at creating a "fingerprint" of the impurity profile, which is critical for monitoring process consistency.

  • For the certification of reference materials or for an orthogonal confirmation of purity , qNMR is the superior choice. Its status as a primary ratio method provides a high degree of confidence in the assigned purity value, free from the assumptions of chromatographic response factors. It provides a more "absolute" measure of the main component's mass fraction in the material, which is invaluable for establishing in-house standards.[11] Furthermore, qNMR can readily quantify residual solvents that may be difficult to analyze by HPLC.

Conclusion

The purity assessment of this compound requires a well-reasoned analytical strategy. While HPLC provides an unparalleled ability to separate and detect trace-level, structurally related impurities, making it essential for routine analysis and process control, qNMR spectroscopy offers a robust, orthogonal method for absolute purity determination and reference standard certification.

For a comprehensive and trustworthy characterization, a dual-pronged approach is recommended. Utilize HPLC for routine process monitoring and the detection of specific impurities, and employ qNMR to validate the primary HPLC method and to certify the purity of reference standards. This integrated strategy ensures not only compliance with stringent regulatory expectations but also a fundamental understanding of the material's quality, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH).
  • A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign.
  • What is qNMR (quantitative NMR)?. JEOL Ltd.
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. World Journal of Pharmaceutical Research.
  • Quantitative NMR Spectroscopy. Acanthus Research.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. ResearchGate.
  • Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH).
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.
  • Pharmaceutical Impurity Testing and Identification. Intertek.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Small Molecule HPLC. Sigma-Aldrich.
  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog.

Sources

A Comparative Guide to the Reactivity of Fluorinated and Chlorinated Benzoates for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the vast array of available building blocks, halogenated benzoates serve as versatile intermediates. The choice between a fluorinated and a chlorinated benzoate can have profound implications for synthetic strategy, reaction efficiency, and ultimately, the properties of the final compound. This guide provides an in-depth, objective comparison of the reactivity of these two classes of compounds, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Dichotomy of Reactivity: A Tale of Two Halogens

At first glance, one might predict the reactivity of fluorinated and chlorinated benzoates based on the bond strength of the carbon-halogen bond (C-F > C-Cl). However, the reality of their chemical behavior is far more nuanced and reaction-dependent. The key to understanding their differential reactivity lies in the distinct electronic properties of fluorine and chlorine and the mechanisms of the reactions in which they participate.

Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). In contrast, chlorine is less electronegative but possesses accessible d-orbitals, which can play a role in certain interactions. These fundamental differences dictate their performance in two major classes of reactions pivotal to synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The Superiority of Fluorine

Nucleophilic aromatic substitution is a fundamental reaction for the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings.[1] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

Mechanistic Rationale

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the carbon atom bearing the halogen.[1] This step involves the formation of the high-energy, negatively charged Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate.

This is where the profound influence of fluorine's electronegativity becomes evident. The strong inductive effect of fluorine powerfully stabilizes the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[3] Consequently, in the realm of SNAr, fluorinated benzoates are significantly more reactive than their chlorinated counterparts. This reactivity trend (F > Cl > Br > I) is counterintuitive to the leaving group ability observed in SN1 and SN2 reactions, where iodide is the best leaving group.[3]

The following diagram illustrates the SNAr mechanism and the stabilizing effect of the halogen.

Caption: The Addition-Elimination Mechanism of SNAr.

Quantitative Comparison
SubstrateRelative Reactivity in SNArKey Rationale
Fluorinated Benzoate HighStrong -I effect of fluorine stabilizes the Meisenheimer intermediate, lowering the activation energy of the rate-determining nucleophilic attack.
Chlorinated Benzoate ModerateWeaker -I effect compared to fluorine leads to less stabilization of the Meisenheimer intermediate and a higher activation barrier.

Palladium-Catalyzed Cross-Coupling Reactions: The Advantage of Chlorine

In contrast to SNAr, the reactivity landscape is inverted in the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These transformations are cornerstones of modern synthesis, enabling the formation of C-C and C-heteroatom bonds with remarkable efficiency and functional group tolerance.[4]

Mechanistic Considerations

The catalytic cycle of these reactions typically involves an oxidative addition step where the palladium(0) catalyst inserts into the carbon-halogen bond.[5] The ease of this oxidative addition is a critical factor in determining the overall reaction rate. In this step, the strength of the C-X bond is a major consideration. The C-F bond is significantly stronger and less polarizable than the C-Cl bond, making its activation by palladium more challenging.[5]

Consequently, chlorinated benzoates are generally more reactive substrates than their fluorinated counterparts in palladium-catalyzed cross-coupling reactions. While recent advances have led to the development of specialized catalyst systems capable of activating C-F bonds, these often require more forcing conditions, specific ligands, or are limited in scope compared to the well-established methods for C-Cl bond activation.[6]

The following diagram outlines the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-R)L_n OxAdd->Transmetal R-B(OR)_2 RedElim Reductive Elimination (Ar-R) Transmetal->RedElim RedElim->Pd0

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Reactivity Comparison

The general trend in reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl >> F. This highlights the greater utility of chlorinated benzoates as coupling partners in these transformations under standard conditions.

SubstrateRelative Reactivity in Pd-Catalyzed Cross-CouplingKey Rationale
Fluorinated Benzoate LowStrong C-F bond makes oxidative addition to the palladium catalyst energetically demanding.
Chlorinated Benzoate Moderate to HighWeaker C-Cl bond facilitates the oxidative addition step, leading to faster reaction rates under standard conditions.

Hydrolysis of Benzoate Esters: A Look at Nucleophilic Acyl Substitution

The hydrolysis of benzoate esters, or saponification, is a classic example of nucleophilic acyl substitution. In this reaction, the nucleophile (hydroxide ion) attacks the electrophilic carbonyl carbon. The electronic nature of the substituent on the aromatic ring influences the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate.

Both fluorine and chlorine are electron-withdrawing groups and are expected to increase the rate of hydrolysis compared to unsubstituted methyl benzoate. The relative impact of fluorine and chlorine on the rate of hydrolysis is more subtle and depends on a balance of inductive and resonance effects. The pKa values of 4-fluorobenzoic acid (~4.14) and 4-chlorobenzoic acid (~3.99) suggest that the chloro-substituted acid is slightly more acidic, which can be attributed to a combination of its inductive and resonance effects. This would imply that the carbonyl carbon in a chlorinated benzoate is slightly more electrophilic, potentially leading to a faster rate of hydrolysis.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for comparing the reactivity of fluorinated and chlorinated benzoates. Optimization of reaction conditions is often necessary for specific substrates and nucleophiles.

Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of methyl 4-halobenzoates with a common nucleophile, such as sodium methoxide.

Materials:

  • Methyl 4-fluorobenzoate

  • Methyl 4-chlorobenzoate

  • Sodium methoxide

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

Procedure:

  • In two separate, dry round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen), dissolve methyl 4-fluorobenzoate (1.0 mmol) and methyl 4-chlorobenzoate (1.0 mmol) in anhydrous DMF (5 mL).

  • To each flask, add sodium methoxide (1.2 mmol).

  • Stir the reactions at a constant temperature (e.g., 60 °C).

  • Monitor the progress of both reactions simultaneously by TLC or GC-MS at regular time intervals (e.g., every 30 minutes).

  • Upon completion (or after a set time for comparison), quench the reactions by adding water (20 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product to determine the yield and compare the reaction rates.

SNAr_Workflow Start Dissolve Halobenzoate in DMF Add_Base Add Sodium Methoxide Start->Add_Base React Heat and Stir Add_Base->React Monitor Monitor by TLC/GC-MS React->Monitor Monitor->React Continue reaction Workup Quench and Extract Monitor->Workup Reaction complete Analyze Analyze Yield and Rate Workup->Analyze

Caption: Experimental workflow for comparative SNAr.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of methyl 4-halobenzoates with phenylboronic acid.

Materials:

  • Methyl 4-fluorobenzoate

  • Methyl 4-chlorobenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃)

  • A 1,4-dioxane/water solvent mixture

  • Standard laboratory glassware for inert atmosphere reactions

  • TLC or GC-MS for reaction monitoring

Procedure:

  • In two separate, oven-dried Schlenk flasks, add methyl 4-fluorobenzoate (1.0 mmol) and methyl 4-chlorobenzoate (1.0 mmol), respectively.

  • To each flask, add phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).

  • Seal the flasks, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (e.g., 4:1, 5 mL) and K₂CO₃ (2.0 mmol) to each flask.

  • Heat the reactions to a constant temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the progress of both reactions by TLC or GC-MS.

  • Upon completion, cool the reactions to room temperature and add water.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography and compare the yields.

Conclusion and Strategic Recommendations

The choice between a fluorinated and a chlorinated benzoate is not a matter of universal superiority but one of strategic selection based on the desired chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions, fluorinated benzoates are the substrates of choice. Their enhanced reactivity allows for milder reaction conditions, shorter reaction times, and potentially broader substrate scope.

  • For Palladium-Catalyzed Cross-Coupling reactions, chlorinated benzoates are generally more reliable and efficient starting materials. The greater ease of C-Cl bond activation makes them more amenable to a wider range of standard catalytic systems.

By understanding the underlying mechanistic principles and the divergent reactivity of these two classes of compounds, researchers can design more efficient and robust synthetic routes, accelerating the pace of discovery in drug development and materials science.

References

  • Concerted nucleophilic aromatic substitutions. Harvard University. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Interrupted SNAr-Alkylation Dearomatization. PubMed Central. [Link]

  • A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media. PubMed. [Link]

  • A comparative study on Suzuki‐type 11 C‐methylation of aromatic organoboranes performed in two reaction media. ResearchGate. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. ResearchGate. [Link]

  • C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction. PubMed Central. [Link]

  • Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions. SciSpace. [Link]

  • Palladium-catalyzed ortho C–H bond alkylation of benzylamides with α-bromo ketones. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Organic Chemistry - Nucleophilic Aromatic Substitution. YouTube. [Link]

  • 4-Fluorobenzoic acid. Wikipedia. [Link]

  • 4-Chlorobenzoic Acid. PubChem. [Link]

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A Comparative Guide to the Biological Activity of Methyl 2-fluoro-3,5-dimethoxybenzoate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Benzoate Scaffolds

In the landscape of modern drug discovery, the strategic modification of known scaffolds is a cornerstone of developing novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. The benzoic acid framework, a common motif in biologically active molecules, serves as a versatile starting point for such chemical exploration.[1] This guide focuses on Methyl 2-fluoro-3,5-dimethoxybenzoate, a compound that combines the benzoate core with two key functional groups known to profoundly influence biological activity: a fluorine atom and two methoxy groups.

The introduction of fluorine into a molecular structure is a widely employed strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] Similarly, methoxy groups can alter a compound's electronic character and hydrogen bonding capacity, impacting its interaction with biological targets.[4]

This document provides a comparative analysis of the anticipated biological activity of this compound against its non-fluorinated parent compound and other structurally similar analogs. While direct, comprehensive experimental data for this specific molecule is limited in public literature, this guide will synthesize established principles of structure-activity relationships (SAR) to build a predictive framework. We will explore potential therapeutic applications, propose plausible mechanisms of action, and provide detailed, field-proven experimental protocols for researchers to validate these hypotheses in a laboratory setting.

Part 1: The Influence of Key Structural Moieties on Biological Potential

The biological profile of an aromatic compound is not merely the sum of its parts; it is a complex interplay of electronic effects, sterics, and physicochemical properties conferred by its substituents. Understanding the individual contributions of the fluoro and methoxy groups is critical to predicting the activity of this compound.

The Role of the Ortho-Fluorine Substituent

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in a molecule's properties.[3] When placed at the ortho-position to the methyl ester, as in our compound of interest, several effects can be anticipated:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450s. This can increase the compound's half-life and bioavailability.[5]

  • Modulation of Acidity and Basicity: Fluorine's strong electron-withdrawing nature can alter the pKa of nearby functional groups, which can influence binding interactions with protein targets.

  • Conformational Control: The steric bulk and electrostatic properties of fluorine can lock the molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a target receptor or enzyme.[1]

The Impact of Meta-Dimethoxy Substitution

The two methoxy groups at the 3 and 5 positions also play a crucial role:

  • Electron-Donating Effects: Methoxy groups are electron-donating through resonance, which influences the overall electron density of the aromatic ring and can affect interactions with biological targets.[4]

  • Lipophilicity and Solubility: These groups can increase lipophilicity, which may enhance cell membrane permeability.[4]

  • Hydrogen Bonding: The oxygen atoms can act as hydrogen bond acceptors, a critical interaction for ligand-receptor binding.

The combination of an ortho-fluoro and meta-dimethoxy substitution pattern creates a unique electronic and steric profile that distinguishes this compound from its simpler analogs.

Part 2: Comparative Analysis and Predicted Activity Profile

Based on the SAR of related fluorinated and methoxylated aromatic compounds, we can construct a predictive comparison of biological activity. Many fluorinated benzoic acid and benzofuran derivatives have demonstrated potential as anticancer and anti-inflammatory agents.[6][7]

Comparative Data Overview (Predicted)

The following table summarizes the predicted properties and potential biological activities of this compound compared to its non-fluorinated parent and a difluorinated analog. These predictions are derived from established medicinal chemistry principles and data on related compounds.

Compound Structure Key Structural Features Predicted Physicochemical Properties Anticipated Biological Activity
Methyl 3,5-dimethoxybenzoate O=C(OC)C1=CC(OC)=CC(OC)=C1Parent scaffold, no fluorineModerate lipophilicity, potential for metabolic oxidationBaseline activity, likely lower potency and stability
This compound O=C(OC)C1=C(F)C(OC)=CC(OC)=C1Single ortho-fluorineIncreased lipophilicity, enhanced metabolic stabilityPotentially significant cytotoxic/anticancer activity, possible kinase inhibition
Methyl 2,6-difluoro-3,5-dimethoxybenzoate O=C(OC)C1=C(F)C(OC)=C(F)C(OC)=C1Symmetrical difluorinationFurther increased stability, altered conformationPotentially higher potency, but may have different target selectivity due to steric effects[8]
Potential Mechanism of Action: Induction of Apoptosis

A common mechanism for cytotoxic small molecules is the induction of apoptosis, or programmed cell death.[6] Fluorinated compounds, in particular, have been shown to trigger this pathway.[5][9] A plausible mechanism for this compound could involve the inhibition of a key signaling protein, such as a protein kinase, leading to the activation of the intrinsic apoptotic cascade.

G cluster_0 Cellular Response to Test Compound Compound Methyl 2-fluoro-3,5- dimethoxybenzoate Target Protein Kinase (e.g., EGFR, PI3K)

Caption: Predicted signaling pathway for apoptosis induction.

Part 3: Experimental Validation: A Step-by-Step Guide

The hypotheses regarding the biological activity of this compound must be validated through rigorous experimentation. This section provides detailed protocols for a logical workflow, from initial toxicity screening to mechanism-of-action studies.

Workflow for Biological Activity Assessment

The following workflow outlines a standard procedure for characterizing a novel small molecule inhibitor.

G

Caption: A logical workflow for evaluating novel compounds.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs on a panel of cancer cell lines.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with vehicle (DMSO control), and cells with a known cytotoxic agent (positive control). Incubate for 48 or 72 hours.[12]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[10] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay

Should the cytotoxicity screen yield positive results, a target-based assay is the next logical step. Kinase assays are essential for identifying specific enzyme inhibitors, which can be valuable as research tools or starting points for drug discovery.[14][]

Objective: To determine if this compound inhibits the activity of a specific protein kinase (e.g., EGFR, a common cancer target).

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

  • Kinase reaction buffer

  • Test compound dilutions

  • 384-well plates

  • Apparatus for detecting radioactivity or luminescence

Procedure (Luminescence-Based Example):

  • Assay Setup: In a 384-well plate, add the kinase reaction buffer, the specific substrate, and the test compound at various concentrations.

  • Kinase Reaction Initiation: Add the recombinant kinase to each well to start the reaction. In parallel, run a "no kinase" control for background subtraction and a "vehicle" control (0% inhibition).

  • ATP Addition: Add ATP to a final concentration that is approximately equal to its Km for the specific kinase to initiate the phosphorylation.[16] Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal proportional to kinase activity.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls. The signal from the "vehicle" control represents 100% kinase activity, and the "no kinase" control represents 0% activity. Plot the percent inhibition versus the log of the inhibitor concentration to calculate the IC50 value.

Conclusion and Future Directions

This guide presents a scientifically grounded, albeit predictive, comparison of this compound and its analogs. The strategic inclusion of an ortho-fluoro group is anticipated to enhance its metabolic stability and potency, making it a promising candidate for anticancer drug discovery.[2][17] The provided experimental workflows offer a clear and robust path for researchers to systematically evaluate this compound's true biological potential.

Future studies should focus on the synthesis and direct comparative testing of these analogs. Elucidating the precise molecular target and exploring the broader structure-activity relationship will be critical for optimizing this chemical scaffold into a lead compound for therapeutic development.

References

  • Cohen, M. S., & Cherrington, J. M. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Davis, B. A., Raubertas, R. F., Pearson, S. K., & Bowen, W. H. (2001). The effects of benzoate and fluoride on dental caries in intact and desalivated rats. Caries Research, 35(5), 331–337. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,6-difluoro-3,5-dimethoxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effects of Benzoate and Fluoride on Dental Caries in Intact and Desalivated Rats. Retrieved from [Link]

  • Breunig, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 803. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of the six selected small-molecule compounds on cancer cell lines in vitro. Retrieved from [Link]

  • AA Blocks. (n.d.). 2-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2020). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 5(30), 18836–18847. Retrieved from [Link]

  • Ojima, I., et al. (2013). Strategic Incorporation of Fluorine into Taxoid Anticancer Agents for Medicinal Chemistry and Chemical Biology Studies. Journal of Organic Chemistry, 78(13), 6358–6375. Retrieved from [Link]

  • Ojima, I. (2008). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Journal of Fluorine Chemistry, 129(9), 741–750. Retrieved from [Link]

  • Csábi, J., et al. (2016). Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives. MedChemComm, 7, 2282-2289. Retrieved from [Link]

  • El-Sayed, N., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Impacts of Fluorination. Retrieved from [Link]

Sources

A Guide to the Electronic Influence of Fluoromethoxy Substituents on Aromatic Systems: A Hammett Constant Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, understanding and quantifying the electronic effects of substituents on aromatic rings is paramount for molecular design and predicting chemical reactivity. The Hammett equation provides a powerful framework for this, utilizing substituent constants (σ) to delineate the electron-donating or electron-withdrawing nature of a group. This guide offers an in-depth comparison of the Hammett constants for a series of fluorinated methoxy groups (–OCF₃, –OCHF₂, and –OCH₂F), providing context with their non-fluorinated counterpart (–OCH₃) and the closely related trifluoromethyl group (–CF₃). The supporting experimental data and methodologies herein serve as a crucial reference for professionals in drug development and physical organic chemistry.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation is a linear free-energy relationship that describes the influence of meta- or para-substituents on the reactivity of a functional group attached to an aromatic ring.[1] It is expressed as:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for a reaction with a substituted aromatic ring.

  • K₀ is the equilibrium constant for the same reaction with an unsubstituted aromatic ring.

  • σ (sigma) is the substituent constant , which is independent of the reaction and depends only on the nature and position (meta or para) of the substituent.

  • ρ (rho) is the reaction constant , which is independent of the substituent and depends on the nature of the reaction.

A positive σ value indicates an electron-withdrawing group, which stabilizes a negative charge and destabilizes a positive charge at the reaction center. Conversely, a negative σ value signifies an electron-donating group.[2]

Comparative Analysis of Hammett Constants

The electronic character of a substituent is a nuanced interplay of two primary factors: the inductive effect (σI) and the resonance effect (σR). The inductive effect is transmitted through the sigma bonds and is primarily dependent on the electronegativity of the atoms in the substituent. The resonance effect involves the delocalization of pi electrons between the substituent and the aromatic ring.

The following table summarizes the experimentally determined Hammett constants (σm and σp) for the fluoromethoxy series and key comparators.

Substituentσmσp
–OCH₃ 0.12-0.27
–OCH₂F ~0.11~0.12
–OCHF₂ 0.310.18
–OCF₃ 0.400.35
–CF₃ 0.430.54

Values for –OCH₃, –OCHF₂, –OCF₃, and –CF₃ are from established literature.[3][4] Values for –OCH₂F are estimated from its reported σI and σR values.[5]

Interpreting the Data: A Tale of Two Effects

The data in the table reveals a fascinating trend in the electronic properties of the fluoromethoxy groups.

  • The Methoxy Group (–OCH₃): A Classic Electron-Donator (at para) : The methoxy group is a classic example of a substituent with opposing inductive and resonance effects. The electronegative oxygen atom makes it inductively electron-withdrawing, as reflected in its positive σm value (0.12).[3] However, at the para position, the lone pairs on the oxygen can be donated into the aromatic ring through resonance, a powerful electron-donating effect that overrides the inductive pull, resulting in a negative σp value (-0.27).[3]

  • Progressive Fluorination: Shifting the Balance : As hydrogen atoms on the methyl group are progressively replaced with highly electronegative fluorine atoms, the electronic character of the substituent dramatically shifts.

    • Monofluoromethoxy (–OCH₂F) : With one fluorine atom, the inductive electron-withdrawing effect increases. The estimated σm (~0.11) is similar to methoxy, but the σp value becomes positive (~0.12), indicating that the strong inductive pull of the fluorine atom begins to counteract the resonance donation from the oxygen.

    • Difluoromethoxy (–OCHF₂) : The addition of a second fluorine atom further enhances the inductive withdrawal. Both σm (0.31) and σp (0.18) are positive, showing that the –OCHF₂ group is a moderate electron-withdrawing substituent at both positions.

    • Trifluoromethoxy (–OCF₃) : With three fluorine atoms, the –OCF₃ group becomes a potent electron-withdrawing substituent, as evidenced by its large positive σm (0.40) and σp (0.35) values.[3] The immense inductive effect of the three fluorine atoms overwhelmingly dominates the resonance donation from the oxygen. The trifluoromethoxy group is often considered a "super-halogen" due to its electronic properties.[6]

  • Comparison with Trifluoromethyl (–CF₃) : The –CF₃ group is a powerful electron-withdrawing group due to the strong inductive effect of the three fluorine atoms.[3] Its σp value (0.54) is significantly larger than that of –OCF₃ (0.35), highlighting that the resonance-donating ability of the oxygen in –OCF₃, although weakened, still partially counteracts the inductive withdrawal at the para position.

This trend is visually represented in the following diagram, illustrating the interplay of inductive and resonance effects.

G I_OCH3 –OCH₃ (Weak) R_OCH3 –OCH₃ (Strong) I_OCH2F –OCH₂F (Moderate) R_OCH2F –OCH₂F (Moderate) I_OCHF2 –OCHF₂ (Strong) R_OCHF2 –OCHF₂ (Weak) I_OCF3 –OCF₃ (Very Strong) R_OCF3 –OCF₃ (Very Weak) I_CF3 –CF₃ (Very Strong) O_OCH3 Donating O_OCH2F Withdrawing O_OCHF2 Withdrawing O_OCF3 Withdrawing O_CF3 Strongly Withdrawing

Caption: Interplay of inductive and resonance effects.

Experimental Determination of Hammett Constants

The standard method for determining Hammett constants involves measuring the acid dissociation constant (Ka) of a series of meta- and para-substituted benzoic acids in water at 25°C.[7] The substituent constant, σ, is then calculated using the following equation, where the reaction constant, ρ, is defined as 1 for this specific reaction.[1]

σ = log(K_X / K_H)

Where:

  • K_X is the acid dissociation constant of the substituted benzoic acid.

  • K_H is the acid dissociation constant of benzoic acid.

A Validated Protocol for Ka Determination via Titration

The following is a detailed, step-by-step methodology for the experimental determination of the acid dissociation constant (Ka) of a substituted benzoic acid.

Materials:

  • Substituted benzoic acid

  • Benzoic acid (for reference)

  • 70:30 ethanol-water solution

  • Standardized 0.05 M NaOH solution in 70:30 ethanol-water

  • Calibrated pH meter

  • Burette, pipette, beakers, magnetic stirrer, and stir bar

Procedure:

  • Solution Preparation: Accurately weigh approximately 4.0 x 10⁻⁴ moles of the substituted benzoic acid and dissolve it in 25 mL of the 70:30 ethanol-water solution in a beaker.

  • Initial pH Measurement: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Submerge the calibrated pH electrode in the solution and record the initial pH.

  • Titration: Fill a burette with the standardized 0.05 M NaOH solution. Begin the titration by adding the NaOH solution in small increments (e.g., 0.25 mL).

  • Data Recording: Record the pH of the solution after each addition of the titrant. As the pH begins to change rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL) to obtain more data points in this critical region.

  • Endpoint Determination: Continue the titration until the pH has stabilized well beyond the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

    • Calculate the Ka from the pKa using the equation: Ka = 10^(-pKa).

  • Hammett Constant Calculation: Repeat the experiment for benzoic acid to determine K_H. Calculate the Hammett constant (σ) for the substituent using the formula mentioned above.

The following diagram illustrates the experimental workflow for determining Hammett constants.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Dissolve Substituted Benzoic Acid D Record Initial pH A->D B Prepare Standardized NaOH Titrant E Titrate with NaOH B->E C Calibrate pH Meter C->D D->E F Record pH vs. Volume E->F G Plot Titration Curve F->G H Determine pKa at 1/2 Equivalence Point G->H I Calculate Ka H->I J Calculate Hammett Constant (σ) I->J

Caption: Experimental workflow for Hammett constant determination.

Conclusion

The progressive fluorination of the methoxy group provides a clear and compelling demonstration of the powerful influence of inductive effects on the electronic nature of aromatic substituents. For medicinal chemists and materials scientists, the ability to fine-tune the electron-donating or -withdrawing properties of a molecule by selecting the appropriate fluoromethoxy substituent is an invaluable tool. The Hammett constants presented in this guide offer a quantitative basis for these design choices, enabling more rational and predictable molecular engineering.

References

  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

  • Leroux, F.; Jeschke, P.; Schlosser, M. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Chem. Eur. J.2002 , 8 (4), 798-804. [Link]

  • Pashko, M. O.; Pustovit, Y. M.; Yagupolskii, Y. L. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. J. Org. Pharm. Chem.2024 , 22 (4), 11-16. [Link]

  • Umemoto, T.; Ishihara, S. Electronic Properties of Fluoro-Containing Substituents. In Fluorine-Containing Synthons; ACS Symposium Series; American Chemical Society, 2007; Vol. 911, pp 497–519. [Link]

  • Wikipedia contributors. Hammett equation. Wikipedia, The Free Encyclopedia. [Link]

  • La Salle University. Substituent Effects. [Link]

  • Chemistry LibreTexts. 2.6: delta and Hammett's sigma constants. [Link]

  • Yagupolskii, L. M.; Il'chenko, A. Y.; Kondratenko, N. V. The Electronic Nature of Fluorine-Containing Substituents. Usp. Khim.1974 , 43 (1), 64–94. [Link]

  • University of Toronto. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids. [Link]

  • LibreTexts Chemistry. Unit 4: Free Energy Relationships. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of Impurities in Methyl 2-fluoro-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the identification, quantification, and characterization of potential impurities in Methyl 2-fluoro-3,5-dimethoxybenzoate, a key intermediate in pharmaceutical synthesis. As drug development professionals, we understand that a comprehensive impurity profile is not merely a regulatory requirement but a fundamental cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document is structured to provide not just protocols, but the strategic rationale behind the selection and application of various analytical techniques.

The control of impurities is a critical issue for healthcare manufacturing, with various regulatory authorities like the ICH, USFDA, and others emphasizing the requirements for their identification and control in APIs and finished products.[1] According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), impurities in new drug substances must be rigorously evaluated.[2][3] These guidelines set thresholds for reporting, identification, and toxicological qualification of impurities, making their accurate characterization a non-negotiable aspect of the drug development lifecycle.[4]

Anticipating the Challenge: Potential Impurities in this compound

A robust analytical strategy begins with a theoretical assessment of the likely impurities. These can be broadly classified as organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[2][4][5] For this compound, organic impurities are of primary concern and can originate from several sources:

  • Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthetic route.

  • By-products: Resulting from side reactions during synthesis. Common examples for a substituted benzoate could include regioisomers (e.g., Methyl 4-fluoro-3,5-dimethoxybenzoate or Methyl 2-fluoro-3-hydroxy-5-methoxybenzoate from incomplete methylation), or products of hydrolysis (2-fluoro-3,5-dimethoxybenzoic acid).

  • Degradation Products: Formed during manufacturing or storage. Forced degradation studies are intentionally designed to generate these products to develop stability-indicating methods.[6][7]

The logical workflow for impurity characterization involves a multi-tiered approach, starting with detection and quantification, moving to identification, and culminating in structural elucidation.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Elucidation A HPLC-UV/PDA Analysis (Purity Assessment, Quantification) B LC-MS Analysis (Mass Identification of Unknowns) A->B Unknown peak detected C GC-MS Analysis (Volatile Impurities & Starting Materials) A->C Volatiles suspected D Preparative HPLC (Impurity Isolation) B->D Structure needs confirmation C->D Structure needs confirmation E NMR Spectroscopy (1H, 13C, 2D) (Definitive Structure, Isomer Differentiation) D->E Impurity isolated

Caption: Impurity Characterization Workflow.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique depends on the specific objective, from routine quality control to the structural elucidation of a novel impurity.[8] High-performance liquid chromatography (HPLC) is often considered the gold standard for impurity analysis due to its efficiency in separating a wide range of compounds.[5][9]

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC with UV or Photodiode Array (PDA) detection is the primary method for determining the purity of this compound and quantifying its impurities. Its robustness and precision make it ideal for routine quality control and stability studies.[8]

Causality Behind Method Choices:

  • Reversed-Phase (RP-HPLC): The target molecule is moderately polar; a C18 column provides excellent separation for the parent compound and potential impurities with varying polarities.

  • Gradient Elution: A gradient of a weak acid in water (Mobile Phase A) and an organic solvent (Mobile Phase B) is crucial. It ensures that both more polar impurities (like a hydrolyzed acid) and less polar impurities are eluted with good peak shape in a reasonable timeframe.

  • UV Detection: The aromatic ring in the molecule provides strong UV absorbance, allowing for sensitive detection. A PDA detector is superior as it provides spectral data, which can help in peak tracking and assessing peak purity.

Parameter HPLC LC-MS GC-MS NMR
Primary Use Quantification, PurityIdentificationVolatiles, IdentificationStructural Elucidation
Sensitivity High (ng-µg)Very High (pg-ng)Very High (pg-ng)Low (mg)
Isomer Separation Good (for most)Good (separation)Good (separation)Excellent (identification)
Structural Info Minimal (UV Spectrum)Molecular Weight, FragmentationFragmentation PatternDefinitive Structure
Sample Prep Simple (dissolve & inject)SimpleMay need derivatizationRequires pure sample
Cost/Complexity Low / LowHigh / HighMedium / MediumVery High / High

Caption: At-a-Glance Comparison of Analytical Techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Identification Powerhouse

When HPLC-UV reveals unknown impurity peaks, LC-MS is the next logical step. By coupling the separation capability of HPLC with the detection power of mass spectrometry, it provides the molecular weight of impurities, which is a critical first step in their identification.[1][10]

Causality Behind Method Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for moderately polar molecules like our target compound and its likely impurities, often yielding a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺).

  • High-Resolution MS (e.g., TOF, Orbitrap): Provides a highly accurate mass measurement, which allows for the prediction of the elemental formula of an impurity, significantly narrowing down the possibilities for its structure.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatiles Specialist

GC-MS is the ideal technique for analyzing volatile or semi-volatile organic impurities, such as residual solvents from the synthesis or volatile starting materials.[5][11] For a compound like this compound, its volatility is borderline for GC. Derivatization may be required, but it is highly effective for less polar, more volatile potential by-products.[8]

Causality Behind Method Choices:

  • Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms) is generally a good starting point for separating a range of analytes based on their boiling points.

  • Electron Ionization (EI): This high-energy ionization technique produces reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident identification of known impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidator

NMR spectroscopy is the most powerful technique for unambiguous structure determination.[12] While less sensitive than MS, it provides detailed information about the carbon-hydrogen framework of a molecule. It is indispensable for distinguishing between isomers (e.g., regioisomers), which may have identical molecular weights and similar fragmentation patterns in MS.[13]

Causality Behind Method Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing chemists to piece together the complete molecular structure like a puzzle. For example, distinguishing between this compound and a regioisomeric impurity like Methyl 4-fluoro-3,5-dimethoxybenzoate would be straightforward by analyzing the coupling patterns of the aromatic protons in the ¹H NMR spectrum.[14]

Self-Validating Experimental Protocols

The trustworthiness of any impurity analysis hinges on well-designed, validated protocols. Below are representative methodologies for forced degradation and HPLC analysis.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the drug substance to generate potential degradation products, which is essential for developing a stability-indicating analytical method.[6][7][15] The goal is to achieve 5-20% degradation of the main compound.[16]

Objective: To investigate the degradation pathways of this compound under various stress conditions.

  • Preparation of Stock Solution: Accurately weigh and dissolve 50 mg of this compound in 50 mL of a 50:50 acetonitrile:water mixture to obtain a 1.0 mg/mL stock solution.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1N HCl, and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation: Store the solid powder in an oven at 105°C for 24 hours. Dissolve an appropriate amount in the mobile phase to achieve a final concentration of ~100 µg/mL.

  • Photolytic Degradation: Expose the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Dissolve and dilute as above.

  • Analysis: Analyze all samples by the HPLC method described below, alongside an unstressed control sample.

Sources

A Comparative Analysis of Fluorinated Benzoate Building Blocks for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique electronic characteristics of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive comparison of Methyl 2-fluoro-3,5-dimethoxybenzoate and two structurally related alternatives: Methyl 3,5-dimethoxybenzoate and Methyl 2,6-difluoro-3,5-dimethoxybenzoate. These compounds are valuable intermediates for the synthesis of complex bioactive molecules, and understanding their distinct properties is crucial for their effective application in pharmaceutical research and development.

Introduction to the Analyzed Compounds

The three benzoate derivatives at the center of this guide share a common core structure but differ in the presence and position of fluorine substituents on the aromatic ring. This variation, while seemingly minor, has significant implications for the chemical reactivity and ultimate biological activity of the molecules synthesized from them.

  • This compound (Compound A) : The primary subject of this guide, featuring a single fluorine atom ortho to the methyl ester.

  • Methyl 3,5-dimethoxybenzoate (Compound B) : The non-fluorinated parent compound, serving as a baseline for comparison.

  • Methyl 2,6-difluoro-3,5-dimethoxybenzoate (Compound C) : A difluorinated analog with fluorine atoms flanking the methyl ester, representing a more heavily fluorinated building block.

The strategic placement of fluorine atoms can block sites of metabolic oxidation, thereby increasing a drug's half-life.[1] Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence non-covalent interactions with protein targets, potentially enhancing binding affinity and selectivity.[2][3][4][5][6]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of these intermediates is fundamental for their use in synthesis and for the characterization of their downstream products. The following table summarizes their key physicochemical properties.

PropertyThis compound (A)Methyl 3,5-dimethoxybenzoate (B)Methyl 2,6-difluoro-3,5-dimethoxybenzoate (C)
CAS Number 651734-58-6[7]2150-37-0[8]651734-55-3[9]
Molecular Formula C₁₀H₁₁FO₄[7]C₁₀H₁₂O₄[8]C₁₀H₁₀F₂O₄[9]
Molecular Weight 214.19 g/mol [7]196.20 g/mol [8]232.18 g/mol [9]
Appearance SolidWhite powder or granules[8]Solid
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following are the observed or predicted ¹H and ¹³C NMR spectral data for the three compounds.

This compound (A)

  • ¹H NMR (Predicted) : The proton spectrum is expected to show distinct signals for the two methoxy groups, the methyl ester, and the two aromatic protons. The fluorine atom will cause characteristic splitting of the adjacent aromatic proton signal.

  • ¹³C NMR (Predicted) : The carbon spectrum will display signals for the carbonyl carbon, the aromatic carbons (with C-F couplings), and the methoxy and methyl ester carbons. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

Methyl 3,5-dimethoxybenzoate (B)

  • ¹H NMR (DMSO-d₆, 399.65 MHz) : δ 7.07 (s, 2H), 6.78 (s, 1H), 3.85 (s, 6H), 3.80 (s, 3H).[10]

  • ¹³C NMR : Spectral data is available and shows distinct resonances for the carbonyl, aromatic, and methoxy carbons.[10]

Methyl 2,6-difluoro-3,5-dimethoxybenzoate (C)

  • ¹H NMR (Predicted) : The proton spectrum is anticipated to show a singlet for the aromatic proton, and distinct singlets for the two methoxy groups and the methyl ester.

  • ¹³C NMR (Predicted) : The carbon spectrum will be characterized by significant C-F couplings for the aromatic carbons, particularly for the carbons directly attached to the fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Spectra:

  • Common Features : All three compounds will exhibit strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching of the ester and methoxy groups (around 1200-1300 cm⁻¹), and C-H stretching of the aromatic and methyl groups (around 2800-3100 cm⁻¹).

  • Distinguishing Features : The spectra of compounds A and C will also show C-F stretching vibrations, typically in the region of 1000-1400 cm⁻¹. The exact position and intensity of these bands can provide information about the fluorination pattern.

Purity Analysis: A Comparative Workflow

Ensuring the purity of starting materials is a critical aspect of pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of these benzoate derivatives.

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be employed for the purity analysis of these compounds.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh sample B Dissolve in appropriate solvent (e.g., Acetonitrile/Water) A->B F Inject sample B->F C Prepare mobile phase (e.g., Acetonitrile and water with 0.1% formic acid) D Degas mobile phase C->D E Equilibrate C18 column D->E E->F G Gradient elution F->G H UV Detection (e.g., 254 nm) G->H I Integrate peak areas H->I J Calculate purity by area percent I->J

A generalized workflow for HPLC purity analysis.

Due to the increased lipophilicity conferred by the fluorine atoms, it is expected that the retention times of the fluorinated analogs will differ from the non-fluorinated parent compound under the same chromatographic conditions. Generally, increased fluorination leads to increased retention time in reversed-phase HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dissolve sample in a volatile organic solvent B Filter the solution A->B C Inject into GC B->C D Separation on a capillary column C->D E Elution into Mass Spectrometer D->E F Ionization and Mass Analysis E->F G Analyze mass spectrum of each peak F->G H Compare with spectral libraries G->H

A typical workflow for GC-MS analysis.

The mass spectra of these compounds will show characteristic fragmentation patterns. The molecular ion peak will be indicative of the molecular weight of each compound. Fragmentation may involve the loss of the methyl ester group, methoxy groups, and potentially the fluorine atoms, providing a unique fingerprint for each analog.

Applications in Synthesis and Drug Discovery

The primary value of these compounds lies in their role as intermediates in the synthesis of more complex molecules. Methyl 3,5-dimethoxybenzoate (B) is a known precursor in the synthesis of mycophenolic acid and its analogs, which have immunosuppressive properties.[8]

The fluorinated derivatives (A and C) are designed to introduce fluorine atoms into target molecules to enhance their pharmacological properties. The choice between a mono- or di-fluorinated building block allows for the fine-tuning of these properties. For instance, the introduction of a single fluorine atom (as in Compound A) can be a subtle modification to block a specific metabolic pathway, while the use of a difluorinated compound (like Compound C) can impart more significant changes to the electronic and lipophilic character of the final molecule.

The presence of fluorine can significantly impact the reactivity of the aromatic ring. The electron-withdrawing nature of fluorine can deactivate the ring towards electrophilic substitution, but it can also facilitate nucleophilic aromatic substitution, depending on the reaction conditions and the position of other substituents.

Conclusion

This compound and its fluorinated and non-fluorinated analogs are valuable building blocks in the arsenal of medicinal chemists. The strategic choice between these intermediates allows for the systematic modulation of the properties of target molecules. While Methyl 3,5-dimethoxybenzoate provides a fundamental scaffold, the introduction of one or two fluorine atoms offers a sophisticated approach to enhancing the metabolic stability, bioavailability, and target affinity of drug candidates. A thorough analytical characterization of these starting materials is paramount to ensure the quality and reproducibility of synthetic efforts in the highly regulated field of pharmaceutical development.

References

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Fluorine in drug discovery: Role, design and case studies.
  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (2025-10-17).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • The role of fluorine in medicinal chemistry.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023-04-13).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Supporting Inform
  • Reliable Supplier of Methyl 3,5-dimethoxybenzoate | CAS 2150-37-0 for Organic Synthesis. (2025-12-29).
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  • Direct synthesis of mycophenolic acid aryl esters with antioxidant and antiprolifer
  • Methyl 3,5-dimethoxybenzo
  • Methyl 2,6-difluoro-3,5-dimethoxybenzoate | C10H10F2O4 | CID 59486229. PubChem.
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  • 651734-58-6 | Methyl 2-fluoro-3,5-dimethoxybenzo
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
  • Applications of Fluorine in Medicinal Chemistry.
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  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815).
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2025-08-07).
  • Methyl 3,5-Dimethoxybenzo
  • Methyl 3,5-dimethoxybenzoate(2150-37-0) 1H NMR spectrum. ChemicalBook.
  • 13C NMR Chemical Shifts.
  • Methyl 3,5-dimethoxybenzoate: Properties and Applications for Chemical Manufacturers. (2025-12-29).

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Safety Operating Guide

Guide to the Proper Disposal of Methyl 2-fluoro-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-fluoro-3,5-dimethoxybenzoate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is designed to provide essential safety and logistical information, explaining the causality behind each procedural step to ensure a self-validating and trustworthy system for waste management in your laboratory.

Compound Identification and Core Disposal Principle

Before disposal, it is critical to understand the nature of the compound. This compound is a halogenated organic compound. This classification is the single most important factor determining its disposal pathway.

Table 1: Compound Data for this compound

Property Information Reference
Chemical Name This compound [1]
CAS Number 651734-58-6 [1]
Molecular Formula C₁₀H₁₁FO₄ [1]
Molecular Weight 214.19 g/mol [1]
Key Structural Feature Contains Fluorine (a halogen) [2]

| Primary Hazard Class | Halogenated Organic Waste |[2] |

The presence of the fluorine atom classifies this molecule as a halogenated organic compound .[2] Disposal regulations and best practices mandate the strict segregation of halogenated wastes from non-halogenated wastes. The primary reason for this is the difference in disposal technology and cost. Non-halogenated solvents can often be recycled or used in fuel blending. In contrast, halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic and corrosive gases (e.g., hydrogen fluoride) that are produced upon combustion.[3][4] Mixing these waste streams contaminates the non-halogenated waste, increasing disposal costs and environmental burden.

Step-by-Step Disposal Protocol

Follow this protocol to ensure the safe and compliant disposal of this compound and solutions containing it.

Experimental Protocol: Waste Collection and Disposal

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles, and a lab coat.[5]

  • Waste Characterization: Identify the waste as "Halogenated Organic Waste." This applies to the pure compound as well as any solvents (e.g., dichloromethane, chloroform) or solutions containing it.[2]

  • Obtain Correct Waste Container: Procure a designated hazardous waste container intended for halogenated organic liquids or solids. These containers must be in good condition, compatible with the chemical, and have a secure, threaded cap to prevent leaks and evaporation.[6] Your institution's Environmental Health & Safety (EHS) department can provide the correct containers.

  • Label the Container (Before Use): The container must be labeled before or at the moment the first drop of waste is added.[6] The label must, at a minimum, include:

    • The words "Hazardous Waste" .[7][8]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[6]

    • An indication of the hazards (e.g., pictogram for irritant, if applicable based on the Safety Data Sheet).[7]

  • Waste Segregation and Transfer:

    • Carefully transfer the waste into the labeled halogenated waste container.

    • DO NOT mix this waste with non-halogenated solvents (e.g., acetone, hexane, ethanol), strong acids or bases, or heavy metals.[2][3] Cross-contamination can cause dangerous reactions and complicates disposal.

    • If creating a mixed halogenated waste container, maintain a log sheet near the container detailing all constituents and their approximate percentages.[3][6]

  • Secure and Store the Container:

    • Tightly seal the cap on the waste container except when actively adding waste.[6][9]

    • Store the container in a designated Satellite Accumulation Area (SAA) .[7][9] This area must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the SAA is in a secondary containment tray to catch any potential leaks.

  • Arrange for Final Disposal:

    • Once the container is full or when the experiment is complete, follow your institution's procedures to have the waste collected by the EHS department.

    • EHS will then arrange for a licensed hazardous waste vendor to transport the material for proper disposal, typically via incineration.[7][10]

    • NEVER dispose of this compound down the sink or in the regular trash.[6][9]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for proper waste management of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste: Halogenated Organic ppe->classify get_container Obtain Correct Container (Halogenated Waste, Good Condition) classify->get_container label_q Is Container Labeled 'Hazardous Waste' & Contents? get_container->label_q label_y Label Container Correctly label_q->label_y No transfer Transfer Waste to Container label_q->transfer Yes label_y->transfer seal Seal Container Tightly transfer->seal store Store in Secondary Containment in Satellite Accumulation Area (SAA) seal->store full_q Container Full or Work Complete? store->full_q full_q->store No, continue accumulation contact_ehs Contact EHS for Pickup full_q->contact_ehs Yes end Disposed by Licensed Vendor contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures: Spills

In the event of a small spill within a chemical fume hood:

  • Ensure you are wearing appropriate PPE.

  • Absorb the spill with a chemical absorbent pad or material like vermiculite.

  • Collect the contaminated absorbent material using non-sparking tools.

  • Place the collected material into a sealed, properly labeled hazardous waste container.[6]

  • Wipe the area clean.

  • For large spills or spills outside of a fume hood, evacuate the area, alert others, and contact your institution's EHS or emergency response team immediately.[6]

By adhering to this structured protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Methyl 2,6-difluoro-3,5-dimethoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Standard Operating Procedure for Use of Halogenated Solvents and Products Containing Halogenated Solvents. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-fluoro-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like Methyl 2-fluoro-3,5-dimethoxybenzoate, a halogenated aromatic ester, represent a class of molecules with significant potential. However, their handling necessitates a rigorous and well-informed approach to personal safety. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment, building a foundation of trust that extends beyond the product itself.

Hazard Identification and Risk Assessment

  • Skin Irritation/Corrosion: Many similar compounds are known to cause skin irritation.[1][2][3][4][5][6]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][3][4][5]

  • Harmful if Swallowed: Some related compounds are harmful if ingested.[7]

A thorough risk assessment is the first critical step before handling any chemical.[8][9][10] This involves evaluating the specific procedures to be performed, the quantities of the substance being used, and the potential for exposure.

Core Principles of PPE Selection

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers establish a Chemical Hygiene Plan (CHP) which includes criteria for PPE selection.[11][12] The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific hazards of the chemical and the experimental context.[8][10][13]

Experimental Workflow for Safe Handling

The following diagram illustrates a generalized workflow for the safe handling of this compound, emphasizing the integration of PPE at each stage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Select and Inspect Appropriate PPE prep_sds->prep_ppe prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handling_don Don PPE Correctly prep_area->handling_don handling_weigh Weighing and Transfer handling_don->handling_weigh handling_reaction Running Reaction handling_weigh->handling_reaction cleanup_decon Decontaminate Work Area handling_reaction->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_dispose Dispose of Contaminated Waste cleanup_doff->cleanup_dispose

Caption: A generalized workflow for the safe handling of this compound.

Detailed PPE Recommendations

The following table summarizes the recommended PPE for handling this compound, based on the anticipated hazards of similar halogenated aromatic compounds.[14]

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and, for splash hazards, a face shield.Protects against splashes and vapors that can cause serious eye damage.[14][15][16]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can lead to irritation.[14][15][16][17] Ensure gloves are appropriate for the specific solvent and check breakthrough times.[9][13]
Body Protection A chemically resistant lab coat or apron and closed-toe shoes.Protects against accidental spills and contamination of personal clothing.[13][14][16][17]
Respiratory Protection Work in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[14][15]Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation.[14]
Hand Protection: A Deeper Dive

The selection of appropriate gloves is critical to prevent dermal exposure.[15] Different glove materials offer varying levels of resistance to different chemicals.[17]

Glove Material Advantages Disadvantages
Nitrile Good for solvents, oils, greases, and limited exposure to acids and bases. Tears and breaks are easily visible.[17]Not recommended for prolonged exposure. Poor against nitric acid.[17]
Neoprene Good for acids, bases, alcohols, fuels, peroxides, hydrocarbons, and phenols.[17]Not suitable for halogenated and aromatic hydrocarbons.[17]
Butyl Superior resistance to many organic solvents.May not be as readily available as nitrile.

Procedural Guidance: Donning, Doffing, and Disposal

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning and Doffing Sequence

cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 Lab Coat don2 Goggles/Face Shield don1->don2 don3 Gloves don2->don3 doff1 Gloves doff2 Goggles/Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3

Caption: Recommended donning and doffing sequence for PPE.

Experimental Protocol for PPE Use:

  • Inspection: Before each use, visually inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.[8]

  • Donning:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Fit safety goggles snugly to the face. If a splash hazard exists, also don a face shield.

    • Put on gloves, ensuring they overlap the cuffs of the lab coat.

  • During Use:

    • If a glove is breached, move away from the work area, remove the gloves, and wash your hands thoroughly before donning a new pair.

    • Avoid touching your face, personal items, or common surfaces with gloved hands.

  • Doffing:

    • Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out.

    • Remove the lab coat, folding the contaminated side inward.

    • Remove eye and face protection last.

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing PPE.

Disposal of Contaminated PPE

All disposable PPE that has been in contact with this compound should be considered hazardous waste.

  • Gloves and other disposable items: Place in a designated, labeled hazardous waste container immediately after removal.[1][2][3][5][7][18]

  • Reusable PPE: Decontaminate according to your institution's established procedures.

Always adhere to your organization's and local regulations for hazardous waste disposal.[19]

Conclusion

A proactive and informed approach to personal protective equipment is paramount when handling specialized chemicals like this compound. By understanding the potential hazards, conducting a thorough risk assessment, and meticulously following the procedures for PPE selection, use, and disposal, you can ensure a safe and productive research environment. This commitment to safety is the bedrock of scientific integrity and innovation.

References

  • How to Choose PPE for Chemical Work. (2025, October 23). Google Search.
  • Laboratory Safety Guidance.
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • Selecting and Using PPE: Best Practices for Chemical Safety. (2025, September 8). Chemscape.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.
  • 3 Principles for Selecting Chemical Protective Clothing. (2022, December 14). ULTITEC.
  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog.
  • OSHA Standards for Biological Laboratories.
  • A Guide to Selecting Chemical Protective Clothing. (2024, August 6). Safeopedia.
  • Choosing The Correct PPE | Environmental Health & Safety. UC Merced.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • SAFETY DATA SHEET - Methyl 2-fluorobenzo
  • SAFETY DATA SHEET - 2-Fluoro-3-methoxybenzeneboronic acid. (2024, April 1). Fisher Scientific.
  • SAFETY DATA SHEET - Methyl 2-fluoroacryl
  • SAFETY DATA SHEET - Methyl 4-fluoro-3-hydroxybenzo
  • Safety Data Sheet - Methyl 4-fluoro-3-hydroxybenzo
  • SAFETY DATA SHEET - Methyl 3,5-dinitrobenzo
  • SAFETY DATA SHEET - Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester. (2025, September 23). Thermo Fisher Scientific.
  • 5-FLUORO-2-METHOXYBENZOICACID SDS, 394-04-7 Safety D
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
  • SAFETY DATA SHEET - Methyl 3,4-Dihydroxybenzo
  • 651734-58-6 | Methyl 2-fluoro-3,5-dimethoxybenzo
  • Lab Safety Equipment & PPE. ChemTalk.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.